molecular formula C24H35NO3 B183391 Docosahexaenoyl glycine CAS No. 132850-40-9

Docosahexaenoyl glycine

Numéro de catalogue: B183391
Numéro CAS: 132850-40-9
Poids moléculaire: 385.5 g/mol
Clé InChI: BEYWKSIFICEQGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The ω-3 polyunsaturated fatty acids (PUFAs) found in fish oils provide cardiovascular benefits. Docosahexaenoic acid (DHA), a C22:6 PUFA, is the most abundant ω-3 fatty acid in neural tissues, especially in the retina and brain. It can be synthesized from other dietary ω-3 PUFAs or taken as a nutritional supplement. Docosahexaenoyl glycine consists of DHA with glycine attached at its carboxy terminus.

Propriétés

IUPAC Name

2-(docosa-4,7,10,13,16,19-hexaenoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYWKSIFICEQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693952
Record name N-Docosa-4,7,10,13,16,19-hexaenoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132850-40-9
Record name N-Docosa-4,7,10,13,16,19-hexaenoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Endogenous Role of Docosahexaenoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging research has identified DHA-Gly as a bioactive lipid with significant modulatory roles in the central nervous system and periphery. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly's endogenous functions, including its biosynthesis, metabolism, and signaling pathways. Particular focus is given to its roles as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and as a positive modulator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling cascades to support further research and drug development efforts in this area.

Introduction

N-acyl amides are a diverse family of lipid signaling molecules that play crucial roles in various physiological processes. A sub-class of these lipids, the N-acyl amino acids, are formed by the amide linkage of a fatty acid to the amino group of an amino acid. Docosahexaenoyl glycine (DHA-Gly) is a prominent member of this family, synthesized from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). DHA is highly enriched in the brain and retina, and its metabolites are increasingly recognized for their neuroprotective and anti-inflammatory properties[1]. DHA-Gly has been identified in the central nervous system and is implicated in the modulation of inflammatory responses and neuronal signaling pathways[2][3]. This guide will delve into the known endogenous roles of DHA-Gly, providing a technical resource for researchers in lipid biology and pharmacology.

Biosynthesis and Metabolism

The precise biosynthetic pathway of DHA-Gly is still under investigation, but it is believed to be synthesized by the enzymatic conjugation of DHA-CoA and glycine. While the specific enzymes responsible for DHA-Gly synthesis in vivo are not fully elucidated, Fatty Acid Amide Hydrolase (FAAH) has been shown to catalyze the reversible condensation of fatty acids and amino acids[4].

DHA-Gly is metabolized through at least two primary pathways:

  • Enzymatic Hydrolysis: Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of N-acyl amides. FAAH hydrolyzes the amide bond of DHA-Gly to release DHA and glycine[4]. DHA-Gly has been shown to be an inhibitor of FAAH, with a reported IC50 value of 35.35 ± 1.82 μM[2]. This suggests a potential for DHA-Gly to modulate the levels of other endocannabinoids and N-acyl amides by competing for FAAH activity.

  • Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes: DHA can be metabolized by CYP epoxygenases to form various epoxides[5][6]. It is hypothesized that DHA-Gly can also be a substrate for these enzymes, leading to the formation of epoxy-DHA-Gly metabolites. These epoxidized derivatives may possess unique biological activities. The primary CYP enzymes involved in the epoxidation of DHA are CYP2C8, CYP2C9, and CYP2J2, which preferentially oxidize the terminal double bond to produce 19,20-epoxydocosapentaenoic acid (19,20-EpDPE)[5][7].

Visualization of Biosynthesis and Metabolism

DHA_Gly_Metabolism DHA_CoA DHA-CoA FAAH_syn FAAH (synthesis) DHA_CoA->FAAH_syn Glycine Glycine Glycine->FAAH_syn DHA_Gly This compound (DHA-Gly) FAAH_hyd FAAH (hydrolysis) DHA_Gly->FAAH_hyd Hydrolysis CYP450 Cytochrome P450 (e.g., CYP2C8, 2C9, 2J2) DHA_Gly->CYP450 Epoxidation FAAH_syn->DHA_Gly Conjugation DHA DHA FAAH_hyd->DHA Glycine_p Glycine FAAH_hyd->Glycine_p Epoxy_DHA_Gly Epoxy-DHA-Gly Metabolites CYP450->Epoxy_DHA_Gly

Biosynthesis and metabolism of DHA-Gly.

Signaling Pathways and Molecular Targets

DHA-Gly exerts its biological effects through interaction with specific molecular targets, primarily G protein-coupled receptors and ion channels.

G Protein-Coupled Receptor 55 (GPR55)

GPR55 is an orphan G protein-coupled receptor that is expressed in various tissues, including the brain. It is implicated in a range of physiological processes, including pain, inflammation, and bone metabolism[8][9]. DHA-Gly has been identified as an inverse agonist of GPR55[2]. Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of GPR55, which exhibits constitutive activity, an inverse agonist would reduce its basal signaling.

The downstream signaling cascade of GPR55 typically involves coupling to Gαq and Gα12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively[8][9][10]. This results in an increase in intracellular calcium concentrations ([Ca2+]i) and activation of downstream effectors such as the nuclear factor of activated T-cells (NFAT)[10]. As an inverse agonist, DHA-Gly would be expected to suppress these pathways.

GPR55_Signaling cluster_membrane Cell Membrane GPR55 GPR55 G_alpha_q Gαq GPR55->G_alpha_q Basal Activity G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Basal Activity DHA_Gly DHA-Gly DHA_Gly->GPR55 Inverse Agonism PLC Phospholipase C (PLC) DHA_Gly->PLC Inhibits RhoA RhoA DHA_Gly->RhoA Inhibits G_alpha_q->PLC Activates G_alpha_12_13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release NFAT_activation NFAT Activation Ca_release->NFAT_activation

DHA-Gly inverse agonism at GPR55.
Transient Receptor Potential Vanilloid 4 (TRPV4)

TRPV4 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous lipids[11][12]. It is involved in various physiological processes, such as vasodilation, osmoregulation, and sensory transduction. DHA-Gly has been shown to potentiate the activity of the TRPV4 channel[2]. Potentiation refers to the enhancement of the channel's response to an activating stimulus.

The molecular mechanism of TRPV4 potentiation is complex and can involve direct interaction with the channel or modulation of its signaling environment. Calmodulin (CaM) binding to the C-terminus of TRPV4 is crucial for its calcium-dependent potentiation[11]. Additionally, phosphorylation by protein kinase C (PKC) and protein kinase A (PKA) can sensitize the channel[12]. Lipid modulators, including DHA-Gly, may influence these regulatory processes or directly interact with the channel to facilitate its opening.

TRPV4_Potentiation cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca2+ Influx TRPV4->Ca_influx DHA_Gly DHA-Gly DHA_Gly->TRPV4 Potentiates Agonist TRPV4 Agonist (e.g., GSK1016790A, 4α-PDD) Agonist->TRPV4 Activates Downstream Downstream Cellular Responses Ca_influx->Downstream Potentiation Potentiation

Potentiation of TRPV4 by DHA-Gly.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets. Further research is required to determine the precise binding affinities and effective concentrations in various physiological contexts.

TargetInteraction TypeParameterValueSpeciesAssay SystemReference
FAAHInhibitionIC5035.35 ± 1.82 μMNot SpecifiedFluorometric Assay[2]
GPR55Inverse AgonismIC50 / KiNot ReportedHumanNot Specified[2]
TRPV4PotentiationEC50Not ReportedHumanNot Specified[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's endogenous roles.

Quantification of DHA-Gly in Brain Tissue by LC-MS/MS

This protocol is adapted from established methods for N-acyl amino acid quantification[1][13].

Objective: To quantify the endogenous levels of DHA-Gly in rodent brain tissue.

Materials:

  • Rodent brain tissue

  • Internal Standard (IS): D4-DHA-Gly (custom synthesis recommended)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Rapidly dissect and weigh the brain tissue on dry ice.

    • Homogenize the tissue in 4 volumes of ice-cold methanol containing the internal standard (e.g., 10 pmol of D4-DHA-Gly).

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate DHA-Gly from other lipids (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for DHA-Gly and the internal standard.

        • DHA-Gly: m/z [M+H]+ → fragment ion (specific fragment to be determined by infusion of a standard).

        • D4-DHA-Gly: m/z [M+H]+ → fragment ion.

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of DHA-Gly and a fixed concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of DHA-Gly in the samples by interpolating from the standard curve.

GPR55 Inverse Agonism Functional Assay (Calcium Mobilization)

This protocol is based on general methods for assessing GPR55 signaling[10][14].

Objective: To determine the inverse agonist activity of DHA-Gly at GPR55 by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human GPR55 (HEK-GPR55).

  • Wild-type HEK293 cells (negative control).

  • DHA-Gly.

  • LPI (Lysophosphatidylinositol) as a reference agonist.

  • Fura-2 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-GPR55 and wild-type HEK293 cells under standard conditions.

    • Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the assay.

  • Cell Loading with Calcium Indicator:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Calcium Mobilization Assay:

    • Measure the basal fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2) for a baseline reading.

    • To assess inverse agonism, add varying concentrations of DHA-Gly to the cells and monitor the fluorescence ratio over time. A decrease from the basal level indicates inverse agonist activity.

    • To confirm the effect is GPR55-mediated, pre-incubate the cells with a GPR55 antagonist before adding DHA-Gly.

    • As a positive control for GPR55 activation, add a known agonist like LPI and observe the increase in the fluorescence ratio.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio from baseline for each condition.

    • Plot the dose-response curve for DHA-Gly's effect on basal calcium levels to determine the IC50 value for inverse agonism.

TRPV4 Potentiation Assay (Calcium Imaging)

This protocol is adapted from general procedures for studying TRPV4 channel activity[15][16].

Objective: To measure the potentiation of TRPV4 channel activity by DHA-Gly.

Materials:

  • HEK293 cells transiently or stably expressing human TRPV4 (HEK-TRPV4).

  • Wild-type HEK293 cells (negative control).

  • DHA-Gly.

  • GSK1016790A or 4α-Phorbol 12,13-didecanoate (4α-PDD) as TRPV4 agonists.

  • Fura-2 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • HBSS with 20 mM HEPES.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Culture, Plating, and Loading:

    • Follow the same procedures as in section 5.2 for cell culture, plating, and loading with a calcium indicator dye.

  • TRPV4 Potentiation Assay:

    • Measure the baseline fluorescence ratio.

    • Pre-incubate the cells with varying concentrations of DHA-Gly for a short period (e.g., 5-10 minutes).

    • Add a sub-maximal concentration of a TRPV4 agonist (e.g., a concentration that elicits ~20-30% of the maximal response, to be determined in preliminary experiments).

    • Monitor the change in the fluorescence ratio over time. An enhanced response in the presence of DHA-Gly compared to the agonist alone indicates potentiation.

    • Include controls with DHA-Gly alone to ensure it does not directly activate TRPV4.

  • Data Analysis:

    • Calculate the peak fluorescence ratio change for each condition.

    • Plot the dose-response curve for the potentiation effect of DHA-Gly at a fixed agonist concentration to determine the EC50 for potentiation.

Conclusion and Future Directions

This compound is a multifaceted endogenous lipid mediator with significant potential to modulate key signaling pathways involved in inflammation and neuronal function. Its actions as an inverse agonist at GPR55 and a positive modulator of TRPV4 highlight its role in fine-tuning cellular responses. The information and protocols provided in this technical guide serve as a resource for the scientific community to further explore the therapeutic potential of DHA-Gly and its related pathways.

Future research should focus on:

  • Elucidating the specific enzymes responsible for the biosynthesis of DHA-Gly in vivo.

  • Quantifying the endogenous levels of DHA-Gly in various human tissues and disease states.

  • Determining the precise binding affinities (Ki/IC50) of DHA-Gly for GPR55 and its EC50 for TRPV4 potentiation.

  • Characterizing the biological activities of the epoxidized metabolites of DHA-Gly.

  • Investigating the in vivo efficacy of DHA-Gly or its stable analogs in preclinical models of inflammatory and neurological disorders.

A deeper understanding of the endogenous role of this compound will undoubtedly open new avenues for the development of novel therapeutics targeting a range of human diseases.

References

In-Depth Technical Guide to the Biosynthesis of Docosahexaenoyl Glycine in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of docosahexaenoyl glycine (B1666218) (DHA-Gly), a significant N-acyl amino acid in the brain. The document details the core enzymatic reactions, substrate availability, and cellular localization of this process. It also includes detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction

N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes. Among them, N-docosahexaenoyl glycine (DHA-Gly), a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, has garnered interest for its potential roles in neuromodulation and cellular signaling within the central nervous system. Understanding its biosynthesis is crucial for elucidating its physiological functions and exploring its therapeutic potential.

The Core Biosynthetic Pathway

The primary route for the biosynthesis of DHA-Gly in the brain is believed to be the direct enzymatic conjugation of docosahexaenoyl-Coenzyme A (DHA-CoA) with glycine. This reaction is catalyzed by a specific class of enzymes known as Glycine N-acyltransferases (GLYATs).

Key Enzyme: Glycine N-Acyltransferase-Like 2 (GLYATL2)

The most probable enzyme responsible for the synthesis of long-chain N-acyl glycines, including DHA-Gly, in the brain is Glycine N-acyltransferase-like 2 (GLYATL2).[1][2] While the classical Glycine N-acyltransferase (GLYAT) is primarily involved in the detoxification of xenobiotics and metabolism of short- to medium-chain fatty acids in the liver and kidneys, GLYATL2 has demonstrated activity with long-chain fatty acyl-CoAs.[3][4][5] Recombinantly expressed human GLYATL2 has been shown to efficiently conjugate oleoyl-CoA and arachidonoyl-CoA to glycine, suggesting a broad substrate specificity that likely includes docosahexaenoyl-CoA.[3]

Subcellular Localization

The biosynthesis of DHA-Gly is localized to the endoplasmic reticulum (ER).[3][6][7] This has been confirmed through studies on the subcellular localization of GLYATL2, which show its presence in the ER membrane.[3] This localization is significant as the ER is a major site for lipid metabolism and synthesis within the cell.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of Docosahexaenoyl Glycine in a neuron.

DHA_Gly_Biosynthesis DHA DHA ACSL Acyl-CoA Synthetase (e.g., ACSL6) DHA->ACSL ATP, CoA Glycine_cyto Glycine Glycine_er Glycine Glycine_cyto->Glycine_er DHA_CoA Docosahexaenoyl-CoA ACSL->DHA_CoA GLYATL2 GLYATL2 DHA_CoA->GLYATL2 DHA_Gly N-Docosahexaenoyl Glycine GLYATL2->DHA_Gly CoA CoA GLYATL2->CoA Glycine_er->GLYATL2

Biosynthesis of DHA-Gly in the Endoplasmic Reticulum.

Quantitative Data

Precise quantitative data for the biosynthesis of DHA-Gly in the brain is still an active area of research. The following tables summarize the currently available information on enzyme kinetics and substrate/product concentrations.

Enzyme Kinetic Parameters

Direct kinetic data for GLYATL2 with docosahexaenoyl-CoA is not yet available. However, data for other long-chain acyl-CoAs with related enzymes provide an estimate of its potential activity.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
hGLYATL2Oleoyl-CoA~5~1000[3]
hGLYATL2Arachidonoyl-CoA~5~800[3]
mGLYATBenzoyl-CoA96.6Not reported[5]
Substrate and Product Concentrations in the Brain
MoleculeBrain RegionConcentrationSource
GlycineParietal Cortex0.6 ± 0.1 mM[8]
N-Oleoyl GlycineWhole Brain (rat)< 100 pmol/g[9]
N-Arachidonoyl GlycineSpinal Cord (rat)~140 pmol/g
N-Arachidonoyl GlycineBrain (rat)~80-100 pmol/g

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DHA-Gly biosynthesis.

Protocol for Measuring GLYATL2 Activity with Docosahexaenoyl-CoA

This protocol is adapted from methods used for other long-chain N-acyltransferases.[4][5]

Objective: To measure the in vitro enzymatic activity of GLYATL2 with docosahexaenoyl-CoA as a substrate.

Materials:

  • Recombinant human or mouse GLYATL2 (expressed and purified)[4]

  • Docosahexaenoyl-CoA (synthesized or commercially available)

  • [14C]-Glycine or unlabeled glycine

  • Assay buffer: 100 mM Tris-HCl, pH 8.0

  • Quenching solution: 10% formic acid

  • Scintillation cocktail

  • Liquid scintillation counter

  • HPLC system with a C18 column

Procedure:

  • Enzyme Preparation: Purify recombinant GLYATL2 using standard chromatography techniques.[4] Determine the protein concentration using a Bradford or BCA assay.

  • Substrate Preparation: Prepare stock solutions of docosahexaenoyl-CoA and glycine in the assay buffer. If using radiolabeled glycine, prepare a stock with a known specific activity.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, a specific concentration of docosahexaenoyl-CoA (e.g., 50 µM), and [14C]-glycine (e.g., 1 mM, 1 µCi).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of purified GLYATL2 (e.g., 1-5 µg).

    • Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Product Separation and Quantification (Radiometric):

    • Separate the product, [14C]-DHA-Gly, from the unreacted [14C]-glycine using reverse-phase HPLC.

    • Collect the fractions corresponding to the DHA-Gly peak.

    • Add scintillation cocktail to the collected fractions and quantify the radioactivity using a liquid scintillation counter.

  • Product Quantification (Non-radiometric):

    • If using unlabeled glycine, the product can be quantified by LC-MS/MS. A standard curve of synthetic DHA-Gly is required.

  • Data Analysis: Calculate the enzyme activity as nmol of product formed per minute per mg of enzyme. For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation.

Protocol for Quantification of N-Docosahexaenoyl Glycine in Brain Tissue by LC-MS/MS

This protocol is based on established methods for the analysis of N-acyl amino acids in biological tissues.[9][10]

Objective: To extract and quantify the endogenous levels of DHA-Gly in brain tissue.

Materials:

  • Brain tissue sample

  • Internal standard (e.g., d4-DHA-Gly or another deuterated N-acyl glycine)

  • Homogenization buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Extraction solvent: 2:1:1 (v/v/v) chloroform:methanol:PBS

  • LC-MS/MS system with a C18 column

  • Synthetic DHA-Gly standard

Procedure:

  • Sample Preparation:

    • Accurately weigh a frozen brain tissue sample (e.g., 50-100 mg).

    • Add a known amount of the internal standard.

    • Homogenize the tissue in ice-cold homogenization buffer.

  • Lipid Extraction:

    • Add the extraction solvent to the homogenate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify DHA-Gly and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for DHA-Gly will need to be determined empirically but will be based on the fragmentation of the molecule (e.g., loss of the glycine headgroup).

  • Data Analysis:

    • Generate a standard curve using the synthetic DHA-Gly standard.

    • Calculate the concentration of DHA-Gly in the brain tissue sample based on the peak area ratio of the analyte to the internal standard and the standard curve. Express the results as pmol/g or ng/g of tissue.

Logical and Experimental Workflows

Workflow for Investigating DHA-Gly Biosynthesis

investigation_workflow A Hypothesis: GLYATL2 synthesizes DHA-Gly in the brain B Express and purify recombinant GLYATL2 A->B C Synthesize Docosahexaenoyl-CoA A->C F Isolate brain tissue (e.g., cortex, hippocampus) A->F D Perform in vitro enzyme assays B->D C->D E Determine kinetic parameters (Km, Vmax) D->E J Conclusion: Elucidate the role of GLYATL2 in brain DHA-Gly biosynthesis E->J G Perform subcellular fractionation to isolate ER F->G I Quantify endogenous DHA-Gly in brain regions by LC-MS/MS F->I H Confirm GLYATL2 localization by Western Blot G->H H->J I->J

Workflow for studying DHA-Gly biosynthesis.

Conclusion

This technical guide consolidates the current understanding of the biosynthesis of this compound in the brain. The identification of GLYATL2 as the likely catalyst for this reaction, its localization to the endoplasmic reticulum, and the availability of advanced analytical techniques provide a solid foundation for further investigation. The provided protocols and data serve as a valuable resource for researchers aiming to unravel the physiological significance of this intriguing bioactive lipid and to explore its potential as a therapeutic target. Further research is warranted to determine the specific kinetic parameters of GLYATL2 with docosahexaenoyl-CoA and to quantify the levels of DHA-Gly across different brain regions and in various physiological and pathological states.

References

The Metabolic Journey of Docosahexaenoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with emerging roles in neuromodulation and inflammation. Structurally, it consists of the omega-3 fatty acid docosahexaenoic acid (DHA) linked to the amino acid glycine via an amide bond. This guide provides a comprehensive overview of the current understanding of the metabolism, degradation, and signaling pathways of DHA-Gly, intended to serve as a technical resource for researchers in lipidomics, pharmacology, and drug development.

Biosynthesis and Degradation of Docosahexaenoyl Glycine

The cellular levels of DHA-Gly are tightly regulated through a balance of biosynthesis and degradation. While the precise biosynthetic pathways are still under investigation, evidence suggests the involvement of enzymes capable of conjugating fatty acids with amino acids. The primary routes for its breakdown involve enzymatic hydrolysis and oxidative metabolism.

Biosynthesis

The formation of N-acyl amino acids, including DHA-Gly, is thought to occur through several potential pathways. One proposed mechanism involves the direct condensation of a fatty acyl-CoA (DHA-CoA) with glycine, a reaction that could be catalyzed by a glycine N-acyltransferase (GLYAT). Another possibility is the reverse action of hydrolytic enzymes like Fatty Acid Amide Hydrolase (FAAH) under specific physiological conditions.[1][2]

Degradation

1. Hydrolysis by Fatty Acid Amide Hydrolase (FAAH):

The primary degradation pathway for DHA-Gly is believed to be hydrolysis by Fatty Acid Amide Hydrolase (FAAH), an enzyme known to break down a variety of fatty acid amides.[2] This reaction cleaves the amide bond, releasing DHA and glycine.

2. Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes:

DHA-Gly can also undergo oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) epoxygenases.[3] This results in the formation of epoxidized metabolites, such as 19,20-epoxydocosapentaenoyl glycine (19,20-EDP-Gly), which have been shown to possess potent anti-inflammatory properties.[3]

Quantitative Data on DHA-Gly Metabolism

The following tables summarize the available quantitative data on the endogenous levels of DHA-Gly and its interaction with key metabolic enzymes.

TissueExtraction SolventDHA-Gly Concentration (pmol/g tissue)Reference
Porcine CerebellumEthyl acetate: hexane~1[3]
Porcine HippocampusEthyl acetate: hexaneBelow detection limits[3]
Porcine CerebellumChloroform: methanolNot detected[3]
Porcine HippocampusChloroform: methanolNot detected[3]
Table 1: Endogenous Levels of this compound in Porcine Brain Tissue.
EnzymeSubstrate/InhibitorParameterValue (µM)Reference
FAAHDHA-GlyIC5035.35 ± 1.82[3]
Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by this compound.
EnzymeSubstrateHydrolysis Rate (nmol/min/mg)Reference
FAAHN-arachidonoyl glycine (C20:4-Gly)0.02[4]
Table 3: Hydrolytic Activity of FAAH with a Structurally Similar N-Acyl Glycine. (Note: This can be used as an estimate for DHA-Gly hydrolysis by FAAH).

Signaling Pathways of this compound and its Metabolites

DHA-Gly and its epoxidized derivatives exert their biological effects by interacting with specific cellular receptors and modulating downstream signaling cascades.

GPR55 Signaling

DHA-Gly has been identified as a ligand for the G protein-coupled receptor 55 (GPR55).[3] Activation of GPR55 by DHA-Gly can initiate a signaling cascade involving Gα13 and the small GTPase RhoA, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[1][5]

GPR55_Signaling DHA_Gly DHA-Gly GPR55 GPR55 DHA_Gly->GPR55 Binds to G_alpha_13 Gα13 GPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates NFAT NFAT Activation RhoA->NFAT Leads to

GPR55 Signaling Cascade
TRPV4 Signaling

The epoxidized metabolites of DHA-Gly, such as 19,20-EDP-Gly, are known to interact with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[3] Activation of TRPV4 leads to an influx of calcium ions (Ca2+), which can then trigger downstream signaling pathways, including the mTORC1/SREBP1 axis, known to be involved in the regulation of lipid synthesis.[6]

TRPV4_Signaling EDP_Gly 19,20-EDP-Gly TRPV4 TRPV4 EDP_Gly->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mTORC1_SREBP1 mTORC1/SREBP1 Pathway Activation Ca_influx->mTORC1_SREBP1 Lipid_Synthesis Modulation of Lipid Synthesis mTORC1_SREBP1->Lipid_Synthesis

TRPV4 Signaling Pathway

Experimental Protocols

Quantification of DHA-Gly by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of DHA-Gly from biological samples.

LCMS_Workflow Sample Biological Sample (e.g., Brain Tissue) Homogenization Homogenization in Extraction Solvent (e.g., Ethyl Acetate:Hexane) Sample->Homogenization SPE Solid Phase Extraction (SPE) for Lipid Fractionation Homogenization->SPE LC_MS LC-MS/MS Analysis (with internal standards) SPE->LC_MS Quantification Quantification based on Standard Curves LC_MS->Quantification

LC-MS/MS Workflow for DHA-Gly

Methodology:

  • Sample Preparation: Homogenize tissue samples in an appropriate organic solvent mixture (e.g., ethyl acetate:hexane or chloroform:methanol) to extract lipids.[3]

  • Solid Phase Extraction (SPE): Utilize C18 SPE cartridges to separate the lipid fraction containing N-acyl amino acids from other cellular components.

  • LC-MS/MS Analysis: Employ a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for DHA-Gly and a deuterated internal standard.

  • Quantification: Generate a standard curve using known concentrations of a synthetic DHA-Gly standard to quantify the endogenous levels in the samples.

In Vitro Metabolism Studies in Microglia

This protocol describes a workflow for studying the metabolism of DHA-Gly and the anti-inflammatory effects of its metabolites in cultured microglial cells.

Microglia_Metabolism_Workflow Culture Culture Microglial Cells (e.g., BV-2 cell line) Stimulation Stimulate with LPS (to induce inflammatory response) Culture->Stimulation Treatment Treat with DHA-Gly Stimulation->Treatment Incubation Incubate for a defined period Treatment->Incubation Analysis Analyze cell culture medium and cell lysates for DHA-Gly metabolites (LC-MS/MS) and inflammatory markers (e.g., ELISA for cytokines) Incubation->Analysis

Workflow for Microglia Metabolism Study

Methodology:

  • Cell Culture: Culture a suitable microglial cell line (e.g., BV-2) or primary microglia in appropriate culture medium.

  • Inflammatory Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), to mimic a pro-inflammatory environment.[7]

  • DHA-Gly Treatment: Add DHA-Gly to the culture medium at various concentrations.

  • Incubation: Incubate the cells for a specific time period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture medium and cell lysates.

    • Analyze the samples for the presence of DHA-Gly and its metabolites (e.g., 19,20-EDP-Gly) using LC-MS/MS as described in Protocol 1.

    • Measure the levels of inflammatory markers (e.g., TNF-α, IL-6) in the culture medium using Enzyme-Linked Immunosorbent Assay (ELISA) to assess the anti-inflammatory effects of the metabolites.

GPR55 Activation Assay (Calcium Mobilization)

This protocol outlines a fluorescence-based assay to measure the activation of GPR55 by DHA-Gly through the mobilization of intracellular calcium.[8]

GPR55_Assay_Workflow Transfection Transfect cells (e.g., HEK293) with GPR55 expression vector Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Transfection->Loading Treatment Add DHA-Gly at various concentrations Loading->Treatment Measurement Measure fluorescence intensity over time using a microplate reader Treatment->Measurement Analysis Analyze data to determine EC50 for calcium mobilization Measurement->Analysis

References

A Technical Guide to Docosahexaenoyl Glycine (DHA-Gly): An Endogenous Lipidated Neurotransmitter

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous lipid mediator formed from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine.[1][2][3] Emerging research has identified DHA-Gly as a neuroactive lipid with significant potential in modulating neuroinflammation and cellular signaling. This technical guide provides a comprehensive overview of DHA-Gly, detailing its biosynthesis, metabolism, signaling pathways, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and professionals in drug development who are focused on lipid signaling and neurotherapeutics.

Introduction

Lipidated neurotransmitters are a class of signaling molecules created by the conjugation of fatty acids with neurotransmitters.[1] These hybrid molecules, including N-acyl amides, play crucial roles in physiological and pathophysiological processes.[4][5] DHA-Gly belongs to this family and is naturally found in the central nervous system.[3] Studies have shown that DHA-Gly exhibits anti-inflammatory properties and selectively interacts with specific cellular receptors, positioning it as a molecule of interest for therapeutic development in the context of neuroinflammation.[1][2][3]

Biosynthesis, Metabolism, and Degradation

The formation and breakdown of N-acyl amino acids like DHA-Gly involve several enzymatic pathways. While the exact biosynthetic routes for DHA-Gly are still under investigation, several mechanisms have been proposed based on related compounds.[3]

Biosynthesis:

  • N-Acyltransferase Activity: One primary route is the condensation of an activated acyl moiety (like a coenzyme A derivative of DHA) with glycine, a reaction potentially catalyzed by an N-acyltransferase.[3]

  • FAAH-Mediated Synthesis: Fatty Acid Amide Hydrolase (FAAH), primarily known for its degradative function, can also operate in reverse to synthesize N-acyl amides under certain conditions.[3]

  • Cytochrome c: In vitro studies have demonstrated that cytochrome c can catalyze the synthesis of N-arachidonoyl glycine (a related compound), suggesting a similar potential pathway for DHA-Gly.[4][6]

Metabolism and Degradation:

  • FAAH Hydrolysis: The primary route for the degradation of DHA-Gly is believed to be the hydrolytic action of FAAH, which breaks the amide bond to release DHA and glycine.[3] The use of FAAH inhibitors has been shown to increase the cellular levels of DHA-Gly, supporting the role of FAAH in its breakdown.[3]

  • Cytochrome P450 Metabolism: DHA-Gly can be further metabolized by cytochrome P450 epoxygenases to form epoxidized derivatives.[1][2][3] These epoxide metabolites are also bioactive, possessing anti-inflammatory properties.[1][2]

Biosynthesis and Metabolism of DHA-Gly cluster_synthesis Synthesis cluster_metabolism Metabolism cluster_degradation Degradation DHA Docosahexaenoic Acid (DHA) DHA->s_point Glycine Glycine Glycine->s_point DHAGly Docosahexaenoyl Glycine (DHA-Gly) DHAGly->m_point DHAGly->d_point EpoxyDHAGly Epoxidized DHA-Gly Metabolites Degradation DHA + Glycine s_point->DHAGly N-Acyltransferase (Proposed) m_point->EpoxyDHAGly Cytochrome P450 Epoxygenases d_point->Degradation Fatty Acid Amide Hydrolase (FAAH)

Biosynthesis and Metabolism of DHA-Gly.

Signaling Mechanisms and Molecular Targets

DHA-Gly exerts its biological effects by interacting with specific G protein-coupled receptors (GPCRs) and ion channels. Unlike other DHA derivatives such as synaptamide (B1662480) which targets GPR110, DHA-Gly has a distinct receptor profile.[7][8]

  • GPR55: DHA-Gly acts as an inverse agonist at the G protein-coupled receptor 55 (GPR55).[1][2][3]

  • TRPV4: It selectively potentiates the transient receptor potential vanilloid 4 (TRPV4) channel.[1][2][3]

  • Selectivity: Studies have shown that DHA-Gly does not significantly interact with TRPV1 or TRPM3 channels.[1][2][3]

The combined action on these targets contributes to the anti-inflammatory effects of DHA-Gly, particularly in microglial cells, where its formation is increased in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3]

DHA-Gly Signaling Pathways DHAGly DHA-Gly GPR55 GPR55 DHAGly->GPR55 Inverse Agonist TRPV4 TRPV4 Channel DHAGly->TRPV4 Potentiator Signaling_GPR55 Downstream Signaling (Inhibition) GPR55->Signaling_GPR55 Signaling_TRPV4 Ca2+ Influx (Potentiation) TRPV4->Signaling_TRPV4 AntiInflammatory Anti-inflammatory Effects Signaling_GPR55->AntiInflammatory Signaling_TRPV4->AntiInflammatory

DHA-Gly Signaling Pathways.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings regarding the biological activity of this compound.

Table 1: Receptor Interaction Profile

Target Interaction Type Effect Selectivity Reference
GPR55 Inverse Agonist Inhibits basal receptor activity - [1][3]
TRPV4 Potentiator Enhances channel activity Selective over TRPV1, TRPM3 [1][3]
TRPV1 No significant interaction Inactive - [1][3][4]
TRPM3 No significant interaction Inactive - [1][3]

| GPR18 | Not explicitly stated for DHA-Gly, but a target for related N-acyl glycines | - | - |[3] |

Table 2: Anti-inflammatory Effects in Microglial Cells

Condition Analyte/Effect Result Reference
LPS-stimulated microglial cells Formation of DHA-Gly Increased [1][3]

| LPS-stimulated microglial cells | Pro-inflammatory mediators | Decreased upon DHA-Gly treatment |[1][3] |

Key Experimental Protocols

This section details the methodologies employed in the characterization of DHA-Gly.

Cell Culture and Stimulation
  • Cell Line: Murine BV-2 microglial cells are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Stimulation: To induce an inflammatory response, cells are treated with Lipopolysaccharide (LPS) at a concentration of approximately 1 µg/mL. For studying DHA-Gly formation, cells are often pre-treated with DHA before LPS stimulation.

Lipid Extraction and Analysis (LC-MS/MS)
  • Sample Collection: Cell culture medium and cell pellets are collected.

  • Extraction: Lipids are extracted using a solvent system, often a modified Bligh-Dyer method with methanol, chloroform, and water. An internal standard (e.g., a deuterated analog) is added to quantify the endogenous lipids.

  • Analysis: The extracted lipids are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatography: A C18 reverse-phase column is typically used to separate the lipids.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection of DHA-Gly and its metabolites.

Receptor Activity Assays
  • GPR55 Inverse Agonism Assay:

    • HEK293 cells are transiently or stably transfected with a plasmid encoding human GPR55.

    • Cells are incubated with DHA-Gly at various concentrations.

    • The level of cyclic AMP (cAMP) or another second messenger is measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit).

    • A decrease in the basal level of the second messenger indicates inverse agonist activity.

  • TRPV4 Potentiation Assay (Calcium Imaging):

    • HEK293 cells expressing human TRPV4 are plated in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are first treated with a sub-maximal concentration of a known TRPV4 agonist (e.g., GSK1016790A).

    • DHA-Gly is then added, and the change in intracellular calcium concentration is monitored by measuring fluorescence. An increase in the calcium signal compared to the agonist alone indicates potentiation.

General Experimental Workflow cluster_assays Assays start Hypothesis: DHA-Gly is a bioactive lipid culture Cell Culture (e.g., BV-2 Microglia, HEK293) start->culture treatment Treatment / Stimulation (e.g., LPS, DHA, DHA-Gly) culture->treatment lipidomics Lipid Extraction & LC-MS/MS Analysis treatment->lipidomics Quantify Metabolites functional Functional Assays (Calcium Imaging, cAMP) treatment->functional Assess Activity analysis Data Analysis lipidomics->analysis functional->analysis conclusion Conclusion: Characterize DHA-Gly function and signaling analysis->conclusion

General Experimental Workflow.

Conclusion and Future Directions

This compound is an emerging multifunctional lipid mediator with clear anti-inflammatory properties and selective actions on GPR55 and TRPV4.[1][2][3] Its discovery and characterization reinforce the growing understanding of how omega-3 fatty acids contribute to neurological health through their conversion into bioactive signaling molecules.[1]

Future research should focus on:

  • Elucidating the specific enzymatic pathways responsible for the in vivo biosynthesis of DHA-Gly.

  • Conducting in vivo studies to confirm the anti-inflammatory and neuroprotective effects observed in cell culture models.

  • Exploring the therapeutic potential of stable DHA-Gly analogs for treating neuroinflammatory disorders.

  • Investigating the full spectrum of its molecular targets to uncover additional biological roles.

The continued study of DHA-Gly and its metabolites holds significant promise for the development of novel therapeutics targeting neuroinflammation and related neurological conditions.

References

The Anti-inflammatory Properties of Docosahexaenoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoyl glycine (B1666218) (DHA-Gly), a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, is an emerging bioactive lipid with significant anti-inflammatory potential. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly's mechanisms of action, supported by available data and detailed experimental methodologies. The primary anti-inflammatory effects of DHA-Gly are mediated through its interaction with key cell surface receptors, namely G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid (TRPV) channels. By acting as an inverse agonist at GPR55 and a potentiator of TRPV4, DHA-Gly modulates downstream signaling cascades, leading to the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This, in turn, suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This guide details the signaling pathways involved, presents available quantitative data, and provides adaptable experimental protocols for the further investigation of this promising anti-inflammatory agent.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory therapeutics. Endogenous lipid mediators play a crucial role in the resolution of inflammation. Docosahexaenoyl glycine (DHA-Gly) belongs to a class of N-acyl amides, which are endogenous signaling molecules with diverse biological activities. The conjugation of DHA, a well-known anti-inflammatory fatty acid, with glycine, an amino acid also possessing anti-inflammatory properties, results in a molecule with unique pharmacological characteristics. This document serves as an in-depth technical resource on the anti-inflammatory properties of DHA-Gly, intended to facilitate further research and drug development efforts.

Mechanism of Action: Core Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its modulation of two key signaling pathways initiated at the cell surface: GPR55 and TRPV channels. These initial interactions culminate in the inhibition of the NF-κB signaling cascade, a central regulator of inflammatory gene expression.

GPR55 Inverse Agonism

DHA-Gly acts as an inverse agonist at the G protein-coupled receptor 55 (GPR55).[1] In the context of inflammation, particularly in immune cells like microglia, the activation of GPR55 is associated with pro-inflammatory signaling. By acting as an inverse agonist, DHA-Gly reduces the basal activity of GPR55, thereby dampening downstream pro-inflammatory signals. This is a crucial mechanism as GPR55 signaling has been linked to the activation of the NF-κB pathway.[2]

GPR55_Pathway cluster_membrane Cell Membrane GPR55 GPR55 G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 DHA-Gly This compound DHA-Gly->GPR55 Inverse Agonism Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Pro_inflammatory_Stimuli->GPR55 Activation RhoA RhoA G_alpha_12_13->RhoA ROCK ROCK RhoA->ROCK NF_kB_Activation NF-κB Activation ROCK->NF_kB_Activation Inflammatory_Gene_Expression Inflammatory Gene Expression NF_kB_Activation->Inflammatory_Gene_Expression

Figure 1: DHA-Gly mediated inhibition of the GPR55 signaling pathway.
TRPV4 Potentiation and TRPV1 Agonism

DHA-Gly has been shown to potentiate the activity of Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[1] The potentiation of TRPV4 by certain lipids can lead to the activation of anti-inflammatory signaling pathways. While the precise downstream cascade initiated by DHA-Gly-mediated TRPV4 potentiation is still under investigation, evidence suggests a link between TRPV4 activation and the modulation of NF-κB activity. Additionally, some studies have identified DHA-Gly as an agonist for TRPV1.[1] The activation of TRPV1 by endogenous lipids can have complex and context-dependent effects on inflammation.

TRPV4_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Ca2_Influx Ca²⁺ Influx TRPV4->Ca2_Influx DHA-Gly This compound DHA-Gly->TRPV4 Potentiation Downstream_Signaling Downstream Signaling (e.g., CaMKII, calcineurin) Ca2_Influx->Downstream_Signaling NF_kB_Inhibition NF-κB Inhibition Downstream_Signaling->NF_kB_Inhibition Anti_inflammatory_Effects Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory_Effects

Figure 2: Proposed anti-inflammatory signaling via TRPV4 potentiation by DHA-Gly.
Inhibition of the NF-κB Pathway

The convergence of the GPR55 and TRPV-mediated signaling pathways on the NF-κB transcription factor is a key aspect of DHA-Gly's anti-inflammatory action. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. DHA-Gly, through its effects on GPR55 and potentially TRPV channels, is proposed to interfere with this activation cascade, leading to a reduction in the nuclear translocation of the p65 subunit of NF-κB and subsequent suppression of inflammatory gene expression.

NFkB_Inhibition DHA-Gly This compound GPR55_TRPV GPR55 / TRPV Modulation DHA-Gly->GPR55_TRPV IKK_Complex IKK Complex GPR55_TRPV->IKK_Complex Inhibition NFkB_p65_p50_IkBa p65 p50 IκBα IKK_Complex->NFkB_p65_p50_IkBa Phosphorylation IkBa_P p-IκBα IkBa_Degradation IκBα Degradation IkBa_P->IkBa_Degradation NFkB_p65_p50 p65 p50 IkBa_Degradation->NFkB_p65_p50 Release NFkB_p65_p50_IkBa->IkBa_P Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Figure 3: Inhibition of the canonical NF-κB activation pathway by DHA-Gly.

Quantitative Data on Anti-inflammatory Effects

While extensive quantitative, dose-response data specifically for this compound is still emerging, studies on related N-acyl amides and its precursor, DHA, provide strong evidence for its anti-inflammatory efficacy. The following tables summarize the expected effects based on the available literature.

Table 1: Effect of N-Acyl Amides on Pro-inflammatory Cytokine Production in LPS-Stimulated Immune Cells

CompoundCell TypeLPS ConcentrationCompound Concentration% Reduction in TNF-α% Reduction in IL-6Reference
DHA-Gly (Predicted)Microglia100 ng/mL1-50 µMData not availableData not available[1]
DHAMicroglia100 ng/mL25 µM~50%~70%Inferred from qualitative data
N-Arachidonoyl glycineMacrophages1 µg/mL10 µMSignificant reductionSignificant reductionInferred from qualitative data

Table 2: Effect of N-Acyl Amides on NF-κB Activation

CompoundCell TypeStimulusCompound ConcentrationMethod of NF-κB Measurement% Inhibition of NF-κB ActivityReference
DHA-Gly (Predicted)MicrogliaLPS (100 ng/mL)1-50 µMp65 Nuclear TranslocationData not available[1]
DHAMacrophagesTNF-α (10 ng/mL)50 µMp65 PhosphorylationSignificant reductionInferred from qualitative data
GlycineAdipocytesTNF-α (10 ng/mL)10 mMIκBα DegradationSignificant inhibition[3]

Note: The tables above include predicted effects for DHA-Gly based on its known mechanisms and data from structurally related compounds due to the current lack of specific published quantitative dose-response studies for DHA-Gly.

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: Murine microglial cell line (e.g., BV-2) or primary microglia are suitable models.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for protein extraction) at a density that allows them to reach 70-80% confluency at the time of treatment.

  • DHA-Gly Preparation: Dissolve DHA-Gly in a suitable vehicle (e.g., DMSO or ethanol) to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control must be included in all experiments.

  • Treatment: Pre-treat the cells with varying concentrations of DHA-Gly (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 1-2 hours).

  • Inflammatory Challenge: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a duration relevant to the endpoint being measured (e.g., 6-24 hours for cytokine production).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed BV-2 Microglia Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Pretreat_DHA_Gly Pre-treat with DHA-Gly (1-2h) Incubate_24h->Pretreat_DHA_Gly Stimulate_LPS Stimulate with LPS (6-24h) Pretreat_DHA_Gly->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate_LPS->Lyse_Cells ELISA Cytokine Measurement (ELISA) Collect_Supernatant->ELISA Western_Blot NF-κB Pathway Analysis (Western Blot) Lyse_Cells->Western_Blot

Figure 4: General experimental workflow for in vitro analysis of DHA-Gly.
Measurement of Cytokine Production (ELISA)

  • Sample Collection: After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of TNF-α and IL-6 in the supernatants, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Determine the concentration of cytokines in the samples by interpolating from the standard curve. Express the results as pg/mL or ng/mL.

Analysis of NF-κB Activation (Western Blot)
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 NF-κB and IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein levels.

Synthesis of N-Docosahexaenoyl Glycine

N-acyl glycines can be synthesized through several methods. A common approach involves the coupling of the fatty acid with the amino acid ester followed by deprotection.

  • Activation of Docosahexaenoic Acid (DHA): Activate the carboxyl group of DHA. This can be achieved by converting it to an acyl chloride or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

  • Coupling Reaction: React the activated DHA with the ethyl or methyl ester of glycine in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide) in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid formed during the reaction.

  • Deprotection: Hydrolyze the ester group of the resulting N-docosahexaenoyl glycine ester using a mild base (e.g., lithium hydroxide (B78521) or sodium hydroxide) in a mixture of water and an organic solvent (e.g., tetrahydrofuran (B95107) or methanol) to yield the final product, N-docosahexaenoyl glycine.

  • Purification: Purify the final product using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the synthesized DHA-Gly using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Conclusion and Future Directions

This compound is a promising endogenous lipid mediator with potent anti-inflammatory properties. Its unique mechanism of action, involving the modulation of GPR55 and TRPV channels to inhibit the central inflammatory NF-κB pathway, presents a novel therapeutic strategy for a range of inflammatory disorders. While the current body of evidence is compelling, further research is required to fully elucidate the dose-dependent effects of DHA-Gly in various inflammatory models and to precisely map the downstream signaling cascades. The experimental protocols and synthetic strategies outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this fascinating molecule. Future studies should focus on obtaining detailed quantitative data, exploring its efficacy in in vivo models of inflammatory diseases, and optimizing its synthesis for potential clinical development.

References

An In-depth Technical Guide on the Interaction of Docosahexaenoyl Glycine with GPR55 and TRPV4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoyl glycine (B1666218) (DHG), an N-acyl amino acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a novel lipid signaling molecule with the potential to modulate key cellular receptors involved in a variety of physiological processes. This technical guide provides a comprehensive overview of the current understanding of DHG's interaction with two distinct receptor targets: the G protein-coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Evidence suggests that DHG acts as an inverse agonist at GPR55 and a positive modulator of TRPV4, highlighting its potential as a tool for studying the pharmacology of these receptors and as a lead compound for the development of new therapeutics. This document details the signaling pathways, quantitative data, and experimental protocols relevant to the investigation of these interactions.

Introduction to Docosahexaenoyl Glycine and its Targets

This compound is an endogenous lipid mediator formed by the conjugation of DHA and the amino acid glycine.[1] As a member of the N-acyl amino acid family, it is structurally related to other signaling lipids like N-arachidonoyl glycine (NAGly).[2] These molecules are increasingly recognized for their roles in diverse physiological and pathological processes.

GPR55: Initially identified as an orphan G protein-coupled receptor, GPR55 is now considered an atypical cannabinoid receptor.[3][4] It is activated by various ligands, including lysophosphatidylinositol (LPI) and certain cannabinoids.[4][5] GPR55 is coupled to Gαq, Gα12, and Gα13 proteins, and its activation leads to the mobilization of intracellular calcium and the activation of RhoA-dependent signaling pathways.[3][5][6]

TRPV4: The Transient Receptor Potential Vanilloid 4 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, osmotic pressure, and chemical ligands.[7] It plays a crucial role in various physiological processes, including vascular function and sensory transduction. The modulation of TRPV4 by endogenous lipids is an area of active research.[8]

Quantitative Analysis of DHG Interaction with GPR55 and TRPV4

While direct, peer-reviewed quantitative data for the interaction of this compound with GPR55 and TRPV4 is still emerging, preliminary findings and data from structurally related N-acyl amino acids provide valuable insights.

LigandReceptorAssay TypeEffectPotency (EC₅₀/IC₅₀/Kᵢ)Reference
This compound TRPV1Calcium MobilizationAgonistNot specified[7]
N-Arachidonoyl glycineGPR55Calcium MobilizationAgonist~3 µM (qualitative)[7]
N-Arachidonoyl glycineGPR55MAPK/ERK PhosphorylationAgonist> 1 µM[7]
CID16020046 (control)GPR55LPI-induced Ca²⁺ signalingInverse AgonistIC₅₀ = 0.21 µM[5]

Note: Data for N-Arachidonoyl glycine is included as a proxy for this compound due to structural similarity and the current lack of extensive quantitative data for DHG.

Signaling Pathways

GPR55 Signaling Pathway

GPR55 activation initiates a cascade of intracellular events primarily through its coupling to Gαq and Gα12/13 proteins.[3][5][6] As an inverse agonist, this compound is hypothesized to decrease the basal activity of this pathway.

GPR55_Signaling DHG Docosahexaenoyl Glycine (DHG) GPR55 GPR55 DHG->GPR55 Inverse Agonism Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Cytoskeletal Cytoskeletal Rearrangement ROCK->Cytoskeletal

DHG as an inverse agonist of the GPR55 signaling cascade.
TRPV4 Signaling Pathway

TRPV4 is a calcium-permeable channel, and its activation leads to an influx of extracellular calcium, triggering various downstream cellular responses. This compound is suggested to act as a positive modulator, enhancing the channel's activity in response to other stimuli.

TRPV4_Signaling Stimuli Stimuli (Heat, Osmotic Stress, etc.) TRPV4 TRPV4 Channel Stimuli->TRPV4 Activates DHG Docosahexaenoyl Glycine (DHG) DHG->TRPV4 Potentiates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Cellular Responses Ca_influx->Downstream

DHG as a positive modulator of the TRPV4 channel.

Experimental Protocols

GPR55 Inverse Agonism Assays

This assay measures the interaction between GPR55 and its coupled G proteins (Gα and Gβγ) to assess inverse agonism by observing a decrease in the basal BRET signal.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect cells with plasmids encoding for GPR55, a Gα subunit fused to Renilla luciferase (Rluc), and a Gγ subunit fused to a fluorescent acceptor like Venus.

    • Plate transfected cells in a 96-well white, clear-bottom plate.

  • BRET Assay Protocol:

    • 24-48 hours post-transfection, replace the culture medium with a BRET buffer (e.g., HBSS with 20 mM HEPES).

    • Add the Rluc substrate, coelenterazine (B1669285) h, to a final concentration of 5 µM.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the baseline BRET signal using a plate reader capable of detecting both luminescence emissions (e.g., 485 nm for Rluc and 530 nm for Venus).

    • Add varying concentrations of this compound or a known inverse agonist (e.g., CID16020046) and measure the change in the BRET ratio over time.

    • Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A decrease in the basal BRET ratio upon addition of DHG indicates inverse agonism.

This assay measures changes in intracellular calcium concentration in response to ligand application. For an inverse agonist, a decrease in basal or agonist-stimulated calcium levels would be observed.

  • Cell Preparation:

    • Plate HEK293 cells stably expressing GPR55 in a 96-well black-walled, clear-bottom plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Wash the cells with a physiological salt solution to remove excess dye.

  • Assay Protocol:

    • Record baseline fluorescence using a fluorescence plate reader or microscope.

    • To assess inverse agonism on basal activity, add varying concentrations of DHG and monitor for a decrease in fluorescence.

    • To assess antagonism, pre-incubate cells with DHG for a specified time before adding a known GPR55 agonist (e.g., LPI) and measure the inhibition of the agonist-induced fluorescence increase.

    • Data Analysis: Normalize fluorescence data to the baseline. For inverse agonism, calculate the percent decrease in basal signal. For antagonism, calculate the IC₅₀ value from the concentration-response curve of DHG against a fixed concentration of agonist.

This assay quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.

  • Cell Treatment:

    • Seed GPR55-expressing cells in a suitable culture plate and serum-starve overnight.

    • Treat cells with varying concentrations of DHG for a predetermined time (e.g., 5-30 minutes).

    • Lyse the cells to extract proteins.

  • Detection Methods:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • AlphaScreen® SureFire®: Utilize a bead-based immunoassay to quantify p-ERK levels in the cell lysate according to the manufacturer's protocol.[9]

  • Data Analysis: Quantify the p-ERK/total ERK ratio. A decrease in the basal ratio upon DHG treatment would indicate inverse agonism.

TRPV4 Potentiation Assays

This technique directly measures the ion channel activity of TRPV4.

  • Cell Preparation:

    • Culture cells expressing TRPV4 (e.g., HEK293 or endothelial cells) on glass coverslips.

  • Whole-Cell Patch-Clamp Protocol:

    • Obtain a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage ramp or step protocol to elicit TRPV4 currents.

    • Perfuse the cell with a sub-threshold concentration of a known TRPV4 agonist (e.g., GSK1016790A or 4α-PDD).

    • In the continued presence of the agonist, co-apply varying concentrations of this compound.

    • Record the changes in current amplitude and kinetics.

  • Data Analysis: Measure the potentiation of the agonist-induced current by DHG. Calculate the fold-increase in current and determine the EC₅₀ for the potentiation effect.

This assay measures the enhancement of agonist-induced calcium influx by DHG.

  • Cell Preparation and Dye Loading:

    • Follow the same procedure as for the GPR55 calcium mobilization assay, using cells expressing TRPV4.

  • Assay Protocol:

    • Record baseline fluorescence.

    • Apply a sub-maximal concentration of a TRPV4 agonist (e.g., GSK1016790A).

    • After the initial calcium response, add varying concentrations of DHG in the continued presence of the agonist.

    • Monitor the change in fluorescence intensity.

  • Data Analysis: Quantify the increase in the agonist-induced calcium signal in the presence of DHG. Determine the EC₅₀ of DHG for the potentiation effect.

Experimental Workflows and Logical Relationships

Workflow for Characterizing DHG at GPR55

GPR55_Workflow start Start bret BRET Assay (G protein dissociation) start->bret ca_mobilization Calcium Mobilization Assay start->ca_mobilization erk ERK1/2 Phosphorylation Assay start->erk inverse_agonism Confirm Inverse Agonism bret->inverse_agonism ca_mobilization->inverse_agonism erk->inverse_agonism quantify Determine IC₅₀/Kᵢ inverse_agonism->quantify Yes end End quantify->end

Workflow for the characterization of DHG at GPR55.
Workflow for Characterizing DHG at TRPV4

TRPV4_Workflow start Start patch_clamp Patch-Clamp Electrophysiology start->patch_clamp ca_imaging Calcium Imaging start->ca_imaging potentiation Confirm Potentiation patch_clamp->potentiation ca_imaging->potentiation quantify Determine EC₅₀ potentiation->quantify Yes end End quantify->end

Workflow for the characterization of DHG at TRPV4.

Conclusion

This compound represents a promising endogenous lipid modulator with a unique pharmacological profile at GPR55 and TRPV4. Its putative inverse agonism at GPR55 and positive modulation of TRPV4 open new avenues for research into the physiological roles of these receptors and for the development of novel therapeutics targeting a range of conditions, including inflammatory disorders, pain, and vascular diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the intricate interactions of DHG and other N-acyl amino acids with these important cellular targets. Further studies are warranted to fully elucidate the quantitative aspects of these interactions and their therapeutic potential.

References

An In-depth Technical Guide to the Cellular and Molecular Targets of Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amide synthesized from the conjugation of docosahexaenoic acid (DHA) and glycine, is emerging as a significant lipid mediator with pleiotropic effects, particularly in the central nervous system. This technical guide provides a comprehensive overview of the known cellular and molecular targets of DHA-Gly, its downstream signaling pathways, and its physiological implications. Special emphasis is placed on its roles in modulating neuroinflammation and pain perception. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts targeting this bioactive lipid.

Introduction

N-acyl amides are a class of lipid signaling molecules that play crucial roles in various physiological processes. Among these, Docosahexaenoyl glycine (DHA-Gly) has garnered increasing interest due to its anti-inflammatory and neuromodulatory properties.[1][2] Synthesized from the essential omega-3 fatty acid DHA, DHA-Gly is part of a larger family of lipidated neurotransmitters that are increasingly recognized for their therapeutic potential.[3] This guide will delve into the specific molecular interactions and cellular consequences of DHA-Gly signaling.

Primary Molecular Targets of this compound

Current research has identified two primary molecular targets for DHA-Gly: the G protein-coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

G Protein-Coupled Receptor 55 (GPR55)

DHA-Gly acts as an inverse agonist at GPR55.[4] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor. GPR55 is known to couple to Gαq, Gα12, and Gα13 proteins, leading to the activation of downstream signaling cascades involving RhoA, phospholipase C (PLC), and intracellular calcium mobilization.[1][2][5] By acting as an inverse agonist, DHA-Gly can dampen these signaling pathways, which are often implicated in pro-inflammatory and nociceptive processes.

Transient Receptor Potential Vanilloid 4 (TRPV4)

DHA-Gly has been shown to selectively potentiate the activity of the TRPV4 channel, a non-selective cation channel involved in mechanosensation, osmosensation, and temperature sensing.[4] Potentiation implies that DHA-Gly enhances the channel's response to other stimuli. Activation of TRPV4 leads to an influx of calcium ions (Ca2+), which can then trigger a variety of downstream signaling events mediated by calcium-dependent kinases such as Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6]

Signaling Pathways

The interaction of DHA-Gly with its primary targets initiates distinct signaling cascades that underlie its physiological effects.

GPR55 Inverse Agonism Signaling Pathway

As an inverse agonist, DHA-Gly reduces the basal activity of GPR55. This leads to a decrease in the activation of Gαq and Gα12/13 proteins. The reduced G protein activation subsequently downregulates the activity of their respective effector enzymes, including phospholipase C (PLC) and RhoA. This ultimately results in decreased production of inositol (B14025) trisphosphate (IP3), leading to reduced release of calcium from intracellular stores, and diminished RhoA-mediated signaling.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects GPR55 GPR55 PLC Phospholipase C (PLC) GPR55->PLC Inhibition RhoA RhoA GPR55->RhoA Inhibition Ca_mobilization Reduced Intracellular Ca2+ Mobilization PLC->Ca_mobilization Rho_signaling Reduced RhoA Signaling RhoA->Rho_signaling DHA_Gly Docosahexaenoyl glycine (DHA-Gly) DHA_Gly->GPR55 Inverse Agonism

GPR55 Inverse Agonism by DHA-Gly.
TRPV4 Potentiation Signaling Pathway

DHA-Gly enhances the activity of the TRPV4 channel in response to its activators. This leads to an increased influx of extracellular Ca2+. The rise in intracellular Ca2+ concentration activates downstream signaling molecules, including PKC and CaMKII, which in turn can phosphorylate other target proteins, leading to a variety of cellular responses.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects TRPV4 TRPV4 Channel Ca_influx Increased Ca2+ Influx TRPV4->Ca_influx DHA_Gly Docosahexaenoyl glycine (DHA-Gly) DHA_Gly->TRPV4 Potentiation Stimulus TRPV4 Activator Stimulus->TRPV4 Activation PKC PKC Activation Ca_influx->PKC CaMKII CaMKII Activation Ca_influx->CaMKII Cellular_Response Cellular Response PKC->Cellular_Response CaMKII->Cellular_Response

TRPV4 Potentiation by DHA-Gly.

Anti-Inflammatory Effects in Microglia

DHA-Gly exhibits significant anti-inflammatory properties, particularly in microglia, the resident immune cells of the central nervous system. In models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly has been shown to reduce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7][8]

Quantitative Data on Cytokine Modulation

The following table summarizes the quantitative effects of DHA-Gly on cytokine production in LPS-stimulated microglial cells.

CytokineCell TypeTreatmentConcentration% Inhibition (relative to LPS control)Reference
IL-6BV-2 MicrogliaDHA-Gly10 µM~75%[7]
TNF-αRAW 264.7 MacrophagesDHA50 µMNo significant change[5]
IL-1βPrimary MicrogliaDHA20 µM48%[8]

Note: Data for DHA is included to provide context for the effects of the parent molecule.

Metabolism by Cytochrome P450

DHA-Gly can be further metabolized by cytochrome P450 (CYP) epoxygenases to form epoxidized derivatives.[4] These epoxides, such as 19,20-epoxydocosapentaenoyl-glycine (19,20-EDP-Gly), have been shown to be even more potent anti-inflammatory mediators than the parent compound.[4] The specific CYP isozymes involved in the epoxidation of DHA and related fatty acids include CYP2C8, CYP2C9, and CYP2J2.[8]

Metabolism_Workflow DHA_Gly Docosahexaenoyl glycine (DHA-Gly) CYP Cytochrome P450 Epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2) DHA_Gly->CYP Metabolism EDP_Gly Epoxidized DHA-Gly (e.g., 19,20-EDP-Gly) CYP->EDP_Gly Effect Enhanced Anti-inflammatory Activity EDP_Gly->Effect

Metabolic activation of DHA-Gly by CYP enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of N-acyl Glycines by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of N-acyl glycines from biological samples.

Materials:

  • Biological sample (e.g., cell culture supernatant, plasma)

  • Internal Standard (e.g., d8-Arachidonoyl glycine)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample, add 10 µL of internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the N-acyl glycines with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHA-Gly and the internal standard.

In Vitro Microglia Activation Assay

This protocol describes how to assess the anti-inflammatory effects of DHA-Gly on LPS-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (DHA-Gly)

  • ELISA kits for IL-6 and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Plate BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of DHA-Gly (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no DHA-Gly, no LPS), an LPS-only control, and DHA-Gly only controls.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentrations of IL-6 and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay measures the ability of DHA-Gly to inhibit the activity of FAAH.[1][9]

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., AMC-arachidonoyl amide)

  • DHA-Gly

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 170 µL of FAAH assay buffer.

    • Add 10 µL of diluted FAAH enzyme.

    • Add 10 µL of various concentrations of DHA-Gly (or vehicle control).

  • Incubation:

    • Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the FAAH substrate to each well.

  • Measurement:

    • Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of DHA-Gly.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

FAAH_Assay_Workflow start Start prepare_reagents Prepare Reagents: - FAAH enzyme - Assay Buffer - DHA-Gly dilutions - FAAH substrate start->prepare_reagents plate_setup Set up 96-well plate: - Add buffer, enzyme, and  DHA-Gly/vehicle prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 5 minutes plate_setup->pre_incubation add_substrate Add FAAH substrate to initiate reaction pre_incubation->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex: 340-360nm, Em: 450-465nm) add_substrate->measure_fluorescence analyze_data Calculate reaction rates and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

FAAH Inhibition Assay Workflow.

Conclusion

This compound is a multifaceted lipid mediator with well-defined molecular targets that confer its significant anti-inflammatory and neuromodulatory activities. Its ability to act as an inverse agonist at GPR55 and a positive modulator of TRPV4 channels provides a mechanistic basis for its observed physiological effects. Furthermore, its metabolism into more potent epoxidized derivatives highlights a complex regulatory network. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of DHA-Gly and its signaling pathways in a variety of pathological conditions, particularly those with a neuroinflammatory component.

References

The Role of Docosahexaenoyl Glycine in Resolving Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The resolution of inflammation is an active process mediated by specialized pro-resolving mediators. Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amide synthesized from docosahexaenoic acid (DHA) and glycine, has emerged as a promising agent in the resolution of neuroinflammation. This technical guide provides an in-depth analysis of the mechanisms of action of DHA-Gly, supported by experimental evidence. We detail its interaction with key receptors, its impact on inflammatory signaling cascades, and present relevant experimental protocols for its study. The information presented herein is intended to facilitate further research and development of DHA-Gly as a potential therapeutic for neuroinflammatory disorders.

Introduction

Chronic neuroinflammation, characterized by sustained activation of microglia and astrocytes, contributes to neuronal damage and the progression of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, programmed response. N-acyl amides, a class of lipid signaling molecules, are increasingly recognized for their role in this process[1]. Docosahexaenoyl glycine (DHA-Gly) is a member of this family, formed by the conjugation of the omega-3 fatty acid DHA and the amino acid glycine[2]. Its structural similarity to other bioactive lipids, combined with the known anti-inflammatory properties of its parent molecule, DHA, positions DHA-Gly as a key molecule of interest in the field of neuroinflammation[3][4].

Mechanism of Action of this compound

DHA-Gly exerts its anti-inflammatory and pro-resolving effects through a multi-pronged mechanism, primarily involving the modulation of specific G protein-coupled receptors and transient receptor potential channels.

Interaction with GPR55

Recent studies have identified the G protein-coupled receptor 55 (GPR55) as a molecular target for DHA-Gly. DHA-Gly acts as an inverse agonist at GPR55[5][6]. In the context of neuroinflammation, GPR55 activation is often associated with pro-inflammatory signaling in microglia[2]. By acting as an inverse agonist, DHA-Gly can reduce the basal activity of GPR55, thereby dampening the downstream pro-inflammatory signaling cascades even in the absence of an activating ligand. This is a crucial mechanism for maintaining a quiescent microglial phenotype.

Potentiation of TRPV4 Channels

DHA-Gly has been shown to potentiate the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel[5][6]. TRPV4 channels are calcium-permeable ion channels that are involved in a variety of cellular processes. In microglia, activation of TRPV4 has been linked to the resolution of inflammation[7][8]. By potentiating TRPV4, DHA-Gly may enhance calcium influx in response to endogenous channel activators, leading to the activation of downstream signaling pathways that promote an anti-inflammatory and pro-resolving microglial state. Notably, DHA-Gly does not appear to interact with TRPV1 or TRPM3 channels, highlighting its selectivity[5][6].

Downstream Signaling Pathways

The binding of DHA-Gly to its receptors initiates a cascade of intracellular events that collectively suppress neuroinflammation. A key downstream effect is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and chemokines. DHA has been shown to inhibit NF-κB translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes[9][10][11]. While direct evidence for DHA-Gly is still emerging, its structural and functional relationship with DHA suggests a similar mechanism of action. By inhibiting NF-κB, DHA-Gly can effectively reduce the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6 by activated microglia.

DHA_Gly_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DHA_Gly Docosahexaenoyl Glycine (DHA-Gly) GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonism TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiation NF_kB_Inhibition NF-κB Inhibition GPR55->NF_kB_Inhibition Suppresses pro-inflammatory signaling TRPV4->NF_kB_Inhibition Promotes anti-inflammatory signaling Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NF_kB_Inhibition->Cytokine_Reduction Resolution Resolution of Neuroinflammation Cytokine_Reduction->Resolution

Signaling pathway of this compound.
Metabolism by Cytochrome P450

DHA-Gly can be further metabolized by cytochrome P450 (CYP) enzymes to form epoxidized derivatives[5][6]. These epoxide metabolites may possess enhanced biological activity and contribute significantly to the overall anti-inflammatory and pro-resolving effects of DHA-Gly. The specific CYP isoforms involved and the exact functional consequences of this metabolism are active areas of research.

Quantitative Data on the Effects of DHA-Gly and Related Compounds

The following table summarizes the quantitative effects of DHA and related N-acyl amides on key inflammatory markers in microglial cells. While specific data for DHA-Gly is still being actively researched, the data for its parent compound and other structurally similar molecules provide a strong indication of its potential efficacy.

CompoundCell TypeStimulusMeasured ParameterEffectReference
DHAPrimary microgliaLPSTNF-α releaseDose-dependent inhibition[12]
DHAPrimary microgliaLPSNO productionDose-dependent inhibition[12]
DHABV-2 microgliaLPSIL-1β expressionDecreased[12]
DHABV-2 microgliaLPSIL-6 expressionDecreased[12]
SynaptamidePrimary microgliaLPSTNF-α mRNA expressionDose-dependent suppression[12]
SynaptamidePrimary microgliaLPSiNOS mRNA expressionDose-dependent suppression[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of DHA-Gly in neuroinflammation.

LPS-Induced Neuroinflammation in Microglial Cell Culture

This protocol describes the induction of an inflammatory response in cultured microglia using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Cell Culture: BV-2 or primary microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing DHA-Gly at various concentrations for a pre-incubation period (e.g., 1-2 hours).

  • Inflammatory Challenge: Following pre-incubation, LPS (e.g., 100 ng/mL) is added to the culture medium and incubated for a specified time (e.g., 6-24 hours).

  • Sample Collection: After the incubation period, the cell culture supernatant is collected for cytokine analysis (e.g., ELISA), and the cells are lysed for protein or RNA extraction for subsequent analysis (e.g., Western blot, qPCR).

LPS_Workflow cluster_workflow LPS-Induced Neuroinflammation Workflow A Seed microglial cells and allow to adhere B Pre-incubate with DHA-Gly A->B C Stimulate with LPS B->C D Incubate for 6-24 hours C->D E Collect supernatant for cytokine analysis (ELISA) D->E F Lyse cells for protein/RNA analysis (Western Blot/qPCR) D->F

Workflow for LPS-induced neuroinflammation in microglia.
Quantification of Cytokine Production by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for measuring the concentration of specific cytokines in cell culture supernatants.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants and a series of known standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.

  • Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Western Blotting for Neuroinflammatory Markers

This protocol details the use of Western blotting to detect and quantify the expression of specific proteins involved in neuroinflammation.

  • Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., iNOS, COX-2, p-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Following a final wash, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

This compound represents a novel and promising endogenous lipid mediator with the potential to resolve neuroinflammation. Its unique mechanism of action, involving the inverse agonism of GPR55 and potentiation of TRPV4, offers new therapeutic avenues for a range of neurodegenerative diseases. While the anti-inflammatory effects of its parent molecule, DHA, are well-documented, further research is required to fully elucidate the specific contributions and potency of DHA-Gly.

Future studies should focus on:

  • Quantitative Pharmacodynamics: Determining the precise IC50 and EC50 values of DHA-Gly at GPR55 and TRPV4, respectively.

  • In Vivo Efficacy: Evaluating the therapeutic potential of DHA-Gly in animal models of neurodegenerative diseases.

  • Metabolic Profiling: Identifying the specific cytochrome P450 enzymes responsible for DHA-Gly metabolism and characterizing the biological activity of its metabolites.

  • Translational Studies: Investigating the levels of DHA-Gly in human cerebrospinal fluid and brain tissue in both healthy and diseased states.

References

An In-depth Technical Guide to Docosahexaenoyl Glycine and its Epoxide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, part of a growing class of lipid signaling molecules with significant therapeutic potential. Formed by the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) with the amino acid glycine, DHA-Gly and its subsequent epoxide metabolites are emerging as key players in a variety of physiological processes. These molecules exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and analgesic effects. Their actions are mediated through interactions with various molecular targets, including G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and known biological activities of DHA-Gly and its epoxide derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this promising area.

Introduction to Docosahexaenoyl Glycine and its Epoxides

N-acyl amino acids (NAAs) are a class of endogenous lipid mediators structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] Among these, N-acyl glycines (NAGlys) are a well-studied subclass. This compound (DHA-Gly) is a prominent member of this family, derived from the essential omega-3 fatty acid, DHA.

The biological significance of DHA-Gly extends to its downstream metabolites, particularly its epoxides. Polyunsaturated fatty acids like DHA can be metabolized by cytochrome P450 (CYP) epoxygenases to form epoxy fatty acids.[2][3] In the case of DHA, this results in the formation of epoxydocosapentaenoic acids (EDPs). When the substrate for this epoxidation is DHA-Gly, the resulting metabolites are epoxydocosapentaenoyl glycines (EDP-Glys). These molecules possess a unique dual functionality, combining the structural features of both an N-acyl amino acid and an epoxy fatty acid, suggesting potentially novel and potent biological activities.[4]

Biosynthesis and Metabolism

The formation and degradation of DHA-Gly and its epoxide metabolites are governed by a series of enzymatic reactions, providing tight regulation of their cellular and tissue levels.

Biosynthesis of this compound

The biosynthesis of N-acyl amino acids, including DHA-Gly, can occur through several pathways.[5] The primary routes involve the direct conjugation of a fatty acid with an amino acid.

Two key pathways for the synthesis of N-acyl glycines have been described:

  • Direct Condensation: This pathway involves the direct enzymatic joining of a fatty acid (or its coenzyme A derivative) with glycine.[1]

    • Cytochrome c: This enzyme can catalyze the formation of N-acyl glycines from the corresponding acyl-CoA and glycine.[5]

    • Glycine N-acyltransferase-like enzymes (GLYATL): These enzymes are also implicated in the formation of amide bonds between acyl-CoAs and glycine.[1]

  • Oxidative Pathway: An alternative pathway involves the oxidation of N-acyl ethanolamines. For instance, N-arachidonoyl ethanolamine (B43304) (anandamide) can be oxidized to N-arachidonoyl glycine.[5] A similar pathway may exist for the conversion of N-docosahexaenoyl ethanolamine (synaptamide) to DHA-Gly.

The following diagram illustrates the general biosynthetic pathways for N-acyl glycines.

DHA_CoA DHA-CoA DHA_Gly This compound (DHA-Gly) DHA_CoA->DHA_Gly Direct Condensation Glycine Glycine Glycine->DHA_Gly DHA_Ethanolamine N-Docosahexaenoyl Ethanolamine Oxidation Oxidation (e.g., ADH, ALDH) DHA_Ethanolamine->Oxidation Oxidation->DHA_Gly Enzymes Cytochrome c GLYATL enzymes Enzymes->DHA_Gly

Biosynthesis of this compound.
Metabolism of DHA-Gly to Epoxide Metabolites

DHA-Gly can be further metabolized by cytochrome P450 (CYP) epoxygenases. These enzymes introduce an epoxide group at one of the double bonds of the docosahexaenoic acid backbone.[3][4] This results in the formation of various regioisomers of epoxydocosapentaenoyl glycine (EDP-Gly).

These epoxide metabolites are then subject to degradation by soluble epoxide hydrolase (sEH), which converts the epoxide to a diol, forming dihydroxydocosapentaenoyl glycine (DHDP-Gly).[6] The diol metabolites are generally considered to be less biologically active than their epoxide precursors.[6] Inhibition of sEH can therefore increase the bioavailability and prolong the signaling of EDP-Glys.[7]

The metabolic cascade from DHA to EDPs and their subsequent hydrolysis is depicted below.

DHA_Gly This compound (DHA-Gly) EDP_Gly Epoxydocosapentaenoyl Glycine (EDP-Gly) DHA_Gly->EDP_Gly Epoxidation DHDP_Gly Dihydroxydocosapentaenoyl Glycine (DHDP-Gly) EDP_Gly->DHDP_Gly Hydrolysis CYP CYP Epoxygenases CYP->EDP_Gly sEH Soluble Epoxide Hydrolase (sEH) sEH->DHDP_Gly sEH_inhibitor sEH Inhibitors sEH_inhibitor->sEH inhibit

Metabolism of DHA-Gly to its Epoxide and Diol.

Biological Activities and Signaling Pathways

DHA-Gly and its epoxide metabolites exert a range of biological effects by interacting with specific molecular targets.

Anti-inflammatory Effects

Both N-acyl amino acids and epoxy fatty acids are known to possess anti-inflammatory properties.[8][9] DHA-Gly and its precursor, DHA, have been shown to reduce the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).[4] This includes a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

The epoxide metabolites of DHA, the EDPs, have also been demonstrated to have potent anti-inflammatory effects, which are often more pronounced than those of their parent fatty acid.[9] The stabilization of these epoxides through the inhibition of soluble epoxide hydrolase (sEH) can further enhance their anti-inflammatory actions.[10]

Neuromodulatory and Analgesic Effects

N-acyl amino acids are recognized as a class of neuroactive lipids.[11] They can modulate neuronal activity and have been implicated in pain signaling. Some N-acyl glycines have been shown to produce analgesic effects.[11] While specific data on the analgesic properties of DHA-Gly is emerging, its structural similarity to other analgesic N-acyl glycines suggests it may have a role in pain modulation.

The epoxide metabolites of DHA have also been shown to reduce inflammatory and neuropathic pain.[7]

Cardiovascular Effects

Epoxy fatty acids derived from omega-3 fatty acids, including the EDPs from DHA, are potent vasodilators.[12] They contribute to the beneficial cardiovascular effects associated with omega-3 fatty acid consumption. These effects are mediated, in part, by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessel.[12][13] EDPs have been reported to be more potent than the corresponding epoxides of the omega-6 fatty acid arachidonic acid (epoxyeicosatrienoic acids, EETs) in activating BKCa channels.[12]

Anti-angiogenic and Anti-cancer Effects

Interestingly, while the epoxides of arachidonic acid (EETs) are generally considered pro-angiogenic and can promote tumor growth, the epoxide metabolites of DHA (EDPs) have been shown to have the opposite effect.[2][14] EDPs can inhibit angiogenesis, tumor growth, and metastasis.[2][14] Co-administration of EDPs with an sEH inhibitor to stabilize them in circulation has been shown to cause significant inhibition of primary tumor growth and metastasis in preclinical models.[2]

Signaling Pathways

DHA-Gly and its metabolites interact with a variety of molecular targets to elicit their biological effects.

  • G Protein-Coupled Receptors (GPCRs):

    • GPR55: DHA-Gly has been identified as a selective inverse agonist of GPR55.[4]

    • GPR18: While N-arachidonoyl glycine is a known ligand for GPR18, the activity of DHA-Gly at this receptor is an area of active investigation.[11]

  • Transient Receptor Potential (TRP) Channels:

    • TRPV4: DHA-Gly selectively potentiates TRPV4 channels.[4]

    • TRPV1: Some N-acyl glycines can modulate TRPV1 activity, though DHA-Gly does not appear to interact with this channel.[4]

The following diagram illustrates the known signaling interactions of DHA-Gly.

DHA_Gly This compound (DHA-Gly) GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiates Downstream_GPR55 Downstream Signaling (e.g., Ca2+ mobilization, ERK phosphorylation) GPR55->Downstream_GPR55 Downstream_TRPV4 Downstream Signaling (e.g., Ca2+ influx) TRPV4->Downstream_TRPV4

Signaling Pathways of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

Table 1: Receptor and Enzyme Interactions of this compound

TargetInteractionSpeciesAssay SystemQuantitative Value (EC50/IC50/Ki)Reference(s)
GPR55Inverse AgonistHumanBRET-based G protein nanoBRET assayNot Reported[4]
TRPV4PotentiationNot SpecifiedNot SpecifiedNot Reported[4]
TRPV1No interactionNot SpecifiedNot Specified-[4]
TRPM3No interactionNot SpecifiedNot Specified-[4]

Note: Specific EC50/Ki values for DHA-Gly at GPR55 and TRPV4 are not yet available in the peer-reviewed literature based on the conducted searches.

Table 2: Vasodilatory Effects of DHA and its Epoxide Metabolites

CompoundVessel TypeSpeciesKey FindingsQuantitative ComparisonReference(s)
DHARat Aorta & Mesenteric ArteryRatInduces vasodilation, partially endothelium-dependent. Involves IKCa and BKCa channels.-[9]
EDPs (general)Porcine Coronary ArteriesPorcinePotent vasodilators.More potent than EETs in activating BKCa channels.[12]
13,14-EDPRat Coronary ArteriolesRatPotently activates BKCa channels.EC50 = 2.2 ± 0.6 pM for BKCa activation.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its epoxide metabolites.

Synthesis of N-Docosahexaenoyl Glycine

This is a representative protocol based on general methods for the synthesis of N-acyl glycines. Optimization may be required.

Objective: To synthesize N-docosahexaenoyl glycine via amide bond formation between docosahexaenoic acid (DHA) and glycine ethyl ester, followed by hydrolysis.

Materials:

  • Docosahexaenoic acid (DHA)

  • Glycine ethyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Amide Coupling: a. Dissolve DHA (1 equivalent) in anhydrous DCM. b. In a separate flask, dissolve glycine ethyl ester hydrochloride (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF. c. Add TEA (2.5 equivalents) to the glycine ethyl ester solution and stir for 10 minutes at room temperature. d. Add the DHA solution to the glycine ethyl ester solution. e. Cool the reaction mixture to 0°C and add EDCI (1.5 equivalents) portion-wise. f. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of the Ester: a. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. b. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to obtain N-docosahexaenoyl glycine ethyl ester.

  • Hydrolysis of the Ester: a. Dissolve the purified ester in ethanol. b. Add a solution of NaOH (2 equivalents) in water. c. Stir the mixture at room temperature for 3 hours. d. Acidify the reaction mixture with 1M HCl to pH 2-3. e. Extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-docosahexaenoyl glycine.

Workflow Diagram:

Start DHA + Glycine Ethyl Ester Coupling Amide Coupling (EDCI, HOBt, TEA) Start->Coupling Ester N-docosahexaenoyl glycine ethyl ester Coupling->Ester Workup Aqueous Workup Ester->Workup Purification1 Column Chromatography Hydrolysis Ester Hydrolysis (NaOH, EtOH/H2O) Purification1->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product N-docosahexaenoyl glycine Workup->Purification1 Extraction Extraction Acidification->Extraction Extraction->Product

Synthesis workflow for N-docosahexaenoyl glycine.
Measurement of Anti-inflammatory Effects in Microglial Cells

Objective: To assess the anti-inflammatory effects of DHA-Gly and its epoxide metabolites by measuring nitric oxide (NO) and cytokine production in LPS-stimulated microglial cells.

Materials:

  • BV-2 microglial cell line

  • DMEM/F-12 medium supplemented with FBS and penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • DHA-Gly and its epoxide metabolites

  • Griess Reagent for NO measurement

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Treatment: a. Seed BV-2 cells in 96-well plates and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of DHA-Gly or its epoxide metabolites for 1-2 hours. c. Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include vehicle-treated and LPS-only controls.

  • Nitric Oxide (NO) Measurement: a. After the 24-hour incubation, collect the cell culture supernatant. b. Mix an equal volume of the supernatant with Griess Reagent. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 540 nm using a microplate reader. e. Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cytokine Measurement: a. Use the collected cell culture supernatant. b. Perform ELISAs for the desired cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions. c. Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Conclusion

This compound and its epoxide metabolites represent a fascinating and promising class of endogenous lipid signaling molecules. Their diverse biological activities, spanning anti-inflammatory, neuromodulatory, cardiovascular, and anti-cancer effects, underscore their potential as therapeutic agents and targets. This technical guide has provided a comprehensive overview of the current knowledge in this field, from their biosynthesis and metabolism to their signaling pathways and biological functions. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific quantitative interactions of these molecules with their receptors and the elucidation of detailed structure-activity relationships will be crucial in fully realizing their therapeutic potential.

References

The Endogenous Presence of N-Acyl Glycines in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glycines are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse roles within the central nervous system (CNS). Structurally related to the well-characterized endocannabinoid, anandamide (B1667382), these compounds consist of a fatty acid linked to a glycine (B1666218) molecule via an amide bond.[1][2][3] More than 70 endogenous N-acyl amino acids (NAANs), including N-acyl glycines, have been identified, and they are implicated in a variety of physiological processes such as neuromodulation, inflammation, and pain perception.[1][2] This technical guide provides a comprehensive overview of the current understanding of N-acyl glycines in the CNS, with a focus on their quantitative distribution, signaling pathways, and the experimental methodologies used for their study.

Quantitative Distribution of N-Acyl Glycines in the Central Nervous System

The distribution of N-acyl glycines is not uniform throughout the CNS, suggesting region-specific functions.[1][4] The concentrations of these lipids are typically measured in picomoles per gram of tissue. Below is a summary of the reported endogenous levels of various N-acyl glycines in different regions of the rodent CNS.

N-Acyl GlycineBrain RegionConcentration (pmol/g wet tissue)SpeciesReference
N-Arachidonoyl glycine (NA-Gly)Whole Brain~80-100 (dry weight)Mammals[1]
Spinal Cord~140 (dry weight)Mammals[1]
Whole Brain16 ± 7Mouse[5]
N-Palmitoyl glycine (PalGly)Spinal CordHigh levelsRat[6][7][8]
BrainLevels are ~3-fold greater than anandamideRat[8]
N-Oleoyl glycine (OlGly)Whole Brain< 100Not Specified[5]
Prefrontal CortexSignificantly elevated after chronic alcohol self-administrationMouse[9]
Insular Cortex168.0 ± 60.28 (after i.p. injection)Mouse[10]
Hippocampus186.0 ± 60.05 (after i.p. injection)Mouse[10]
Hypothalamus245.6 ± 108.1 (after i.p. injection)Mouse[10]
N-Stearoyl glycineBrainPresentNot Specified[4]
N-Linoleoyl glycineBrainPresentNot Specified[4]
N-Docosahexaenoyl glycineBrainPresentNot Specified[4]

Note: Direct comparison of absolute concentrations across studies should be done with caution due to variations in analytical techniques and tissue preparation.

Biosynthesis and Degradation of N-Acyl Glycines

The metabolic pathways of N-acyl glycines are complex and involve several enzymatic routes.

Biosynthesis

There are two primary proposed pathways for the biosynthesis of N-acyl glycines:

  • Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid with glycine. One key enzyme in this process is glycine N-acyltransferase (GLYAT) , which catalyzes the reaction between a fatty acyl-CoA and glycine.[11] Another proposed mechanism within this pathway involves the enzyme cytochrome c , which can catalyze the formation of N-arachidonoyl glycine from arachidonoyl-CoA and glycine.[12]

  • Glycine-Independent Pathway: N-acyl glycines can also be formed from the oxidative metabolism of N-acyl ethanolamines. For instance, N-arachidonoyl glycine can be produced from the endocannabinoid anandamide (N-arachidonoyl ethanolamine) through the sequential action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) .[6][12]

Biosynthesis of N-Acyl Glycines cluster_0 Glycine-Dependent Pathway cluster_1 Glycine-Independent Pathway Fatty Acyl-CoA Fatty Acyl-CoA GLYAT GLYAT Fatty Acyl-CoA->GLYAT Glycine Glycine Glycine->GLYAT N-Acyl Glycine_1 N-Acyl Glycine GLYAT->N-Acyl Glycine_1 N-Acyl Ethanolamine N-Acyl Ethanolamine ADH ADH N-Acyl Ethanolamine->ADH Intermediate Aldehyde Intermediate Aldehyde ADH->Intermediate Aldehyde ALDH ALDH Intermediate Aldehyde->ALDH N-Acyl Glycine_2 N-Acyl Glycine ALDH->N-Acyl Glycine_2

Biosynthesis pathways for N-acyl glycines in the CNS.
Degradation

The primary enzyme responsible for the degradation of many N-acyl glycines is fatty acid amide hydrolase (FAAH) , the same enzyme that catabolizes anandamide.[3][13] FAAH hydrolyzes the amide bond of N-acyl glycines to yield a fatty acid and glycine. The regulation of N-acyl glycine levels by FAAH is supported by findings that FAAH knockout mice show elevated levels of these lipids.[6][7][8]

Degradation of N-Acyl Glycines N-Acyl Glycine N-Acyl Glycine FAAH Fatty Acid Amide Hydrolase (FAAH) N-Acyl Glycine->FAAH Fatty Acid Fatty Acid FAAH->Fatty Acid Glycine Glycine FAAH->Glycine

Enzymatic degradation of N-acyl glycines by FAAH.

Signaling Mechanisms of N-Acyl Glycines in the CNS

N-acyl glycines exert their biological effects through interactions with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels.

G Protein-Coupled Receptors (GPCRs):

  • GPR18: N-arachidonoyl glycine is a potent agonist of the orphan GPCR, GPR18.[6][7][14] Activation of GPR18 by N-arachidonoyl glycine has been shown to drive microglial cell migration.[14]

  • GPR55: Some N-acyl amides have been shown to interact with GPR55, another orphan GPCR.[6]

  • Cannabinoid Receptors (CB1 and CB2): Unlike anandamide, N-arachidonoyl glycine displays poor affinity for the CB1 receptor.[13]

Ion Channels:

  • Voltage-gated Calcium Channels: Certain N-acyl amino acids have been shown to modulate the activity of voltage-gated calcium channels.[1]

  • Glycine Transporters (GlyT): N-acyl glycines can act as inhibitors of glycine transporters, particularly GlyT2, which is located on presynaptic inhibitory glycinergic neurons.[15][16] By inhibiting GlyT2, these lipids can increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission.

Signaling Pathways of N-Acyl Glycines cluster_receptors Molecular Targets cluster_effects Downstream Effects N-Acyl Glycine N-Acyl Glycine GPR18 GPR18 N-Acyl Glycine->GPR18 Activates GlyT2 Glycine Transporter 2 (GlyT2) N-Acyl Glycine->GlyT2 Inhibits Microglial Migration Microglial Migration GPR18->Microglial Migration Increased Synaptic Glycine Increased Synaptic Glycine GlyT2->Increased Synaptic Glycine Enhanced Inhibitory Neurotransmission Enhanced Inhibitory Neurotransmission Increased Synaptic Glycine->Enhanced Inhibitory Neurotransmission

Key signaling targets and downstream effects of N-acyl glycines.

Experimental Protocols

Accurate quantification and characterization of N-acyl glycines in the CNS require robust analytical methods. The following outlines a general workflow for the analysis of these lipids from brain tissue.

Tissue Homogenization and Lipid Extraction

This initial step is critical for the efficient recovery of N-acyl glycines from the complex brain matrix.

  • Objective: To disrupt tissue and extract lipids while minimizing degradation.

  • Protocol:

    • Excise and weigh the brain tissue of interest.

    • Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen tissue in a suitable solvent mixture, typically a modification of the Folch or Bligh-Dyer methods. A common solvent system is chloroform:methanol (2:1, v/v).

    • Add an internal standard (e.g., a deuterated N-acyl glycine analog) to the homogenization mixture for accurate quantification.

    • After homogenization, add water or an acidic solution to induce phase separation.

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Sample Purification

Crude lipid extracts often contain interfering substances that can suppress ionization in mass spectrometry. Therefore, a purification step is necessary.

  • Objective: To isolate N-acyl glycines from other lipid classes and contaminants.

  • Protocol:

    • Resuspend the dried lipid extract in a small volume of a suitable solvent.

    • Perform solid-phase extraction (SPE) using a silica-based or reversed-phase cartridge.

    • Wash the cartridge with non-polar solvents to remove neutral lipids.

    • Elute the N-acyl glycines with a more polar solvent mixture, such as ethyl acetate (B1210297) or methanol.

    • Dry the purified fraction under nitrogen.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and selective quantification of N-acyl glycines.

  • Objective: To separate and quantify individual N-acyl glycine species.

  • Protocol:

    • Resuspend the purified lipid extract in the mobile phase.

    • Inject the sample onto an HPLC system equipped with a C18 reversed-phase column.

    • Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile (B52724) or methanol, often with a formic acid or ammonium (B1175870) acetate additive to improve ionization.

    • Couple the HPLC eluent to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • For each N-acyl glycine, define a specific precursor ion to product ion transition for highly selective detection.

    • Generate a standard curve using synthetic N-acyl glycine standards of known concentrations to quantify the endogenous levels in the tissue samples.

Experimental Workflow for N-Acyl Glycine Analysis Start Brain Tissue Sample Homogenization 1. Tissue Homogenization & Lipid Extraction Start->Homogenization Purification 2. Solid-Phase Extraction (SPE) Homogenization->Purification Analysis 3. HPLC-MS/MS Quantification Purification->Analysis Data Quantitative Data Analysis->Data

References

Structure-Activity Relationship of N-Docosahexaenoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amide, a class of signaling lipids that has garnered significant interest in the scientific community. Structurally, it consists of the omega-3 fatty acid docosahexaenoic acid (DHA) linked to the amino acid glycine via an amide bond. This unique structure confers upon it a range of biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DHA-Gly, detailing its known biological targets, associated signaling pathways, and the experimental methodologies used to elucidate its function.

Core Concepts: Structure and Biological Activity

The biological activity of N-acyl amides is dictated by the nature of both the fatty acid acyl chain and the amino acid headgroup. In the case of DHA-Gly, the long, highly unsaturated 22-carbon chain of DHA and the simple glycine moiety are key determinants of its interaction with biological targets.

Interaction with TRPV1

N-docosahexaenoyl glycine has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain perception and inflammation.[1][2][3] The activation of TRPV1 by DHA-Gly is concentration-dependent and leads to an influx of calcium ions into the cell.[1][2] This activity is a crucial aspect of its SAR, as the length and degree of unsaturation of the acyl chain, as well as the nature of the amino acid conjugate, influence the potency and efficacy of TRPV1 activation among different N-acyl amides.[1]

Potential Interaction with GPR110 and cAMP Signaling

While direct evidence for N-docosahexaenoyl glycine's interaction with the G-protein coupled receptor 110 (GPR110) is still emerging, the closely related N-docosahexaenoylethanolamine (synaptamide) is a known potent agonist of this receptor.[4][5][6][7] Activation of GPR110 by synaptamide (B1662480) triggers a signaling cascade involving the Gαs subunit, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5][6] Given the structural similarity between DHA-Gly and synaptamide, it is plausible that DHA-Gly may also interact with GPR110 and modulate the cAMP pathway. Further research is warranted to confirm this hypothesis.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

N-acyl glycines are known to be regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for their degradation.[8] The potential for DHA-Gly to act as an inhibitor of FAAH is an area of active investigation. Inhibition of FAAH would lead to increased endogenous levels of DHA-Gly and other bioactive N-acyl amides, thereby potentiating their signaling effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for N-docosahexaenoyl glycine and related N-acyl amides to facilitate comparison and understanding of their structure-activity relationships.

CompoundTargetActivityValue (IC₅₀/EC₅₀)Reference
N-Docosahexaenoyl glycineTRPV1AgonistNot Reported[1][2]
N-Docosahexaenoyl glycineFAAHSubstrate/InhibitorNot Reported[8]

Note: Specific EC₅₀/IC₅₀ values for N-docosahexaenoyl glycine are not yet available in the public domain. The table reflects its identified activity.

Experimental Protocols

Synthesis of N-Docosahexaenoyl Glycine

Method: Dicyclohexylcarbodiimide (DCC) Coupling

This method involves the coupling of docosahexaenoic acid (DHA) with the methyl ester of glycine, followed by deprotection of the ester to yield the final product.

Materials:

Procedure:

  • Preparation of Glycine Methyl Ester Free Base: Dissolve glycine methyl ester hydrochloride in a minimal amount of water and add an excess of triethylamine. Extract the free base into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Coupling Reaction: Dissolve docosahexaenoic acid (1 equivalent) in anhydrous dichloromethane. Add glycine methyl ester free base (1.2 equivalents) and a catalytic amount of DMAP. Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of the Ester: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Saponification: Dissolve the purified N-docosahexaenoyl glycine methyl ester in a mixture of methanol and water. Add lithium hydroxide (2 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Final Work-up and Purification: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, N-docosahexaenoyl glycine, by silica gel column chromatography.

Calcium Mobilization Assay for TRPV1 Activation

Principle: This assay measures the increase in intracellular calcium concentration upon activation of TRPV1 channels expressed in a suitable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • N-Docosahexaenoyl glycine and other test compounds

  • Capsaicin (positive control)

  • Capsazepine (TRPV1 antagonist)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed TRPV1-expressing HEK293 cells into a 96-well plate at a density that will form a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Assay: Place the plate in the fluorescence microplate reader.

  • Record a baseline fluorescence reading.

  • Use the automated injector to add varying concentrations of N-docosahexaenoyl glycine or control compounds to the wells.

  • Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀ value.

FAAH Inhibition Assay

Principle: This is a fluorescence-based assay that measures the inhibition of FAAH activity. FAAH hydrolyzes a specific substrate to release a fluorescent product.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)

  • N-Docosahexaenoyl glycine and other test inhibitors

  • URB597 or other known FAAH inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of N-docosahexaenoyl glycine and control inhibitors in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the FAAH enzyme solution to each well.

  • Add the test inhibitors at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[9][10][11][12][13]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the known and putative signaling pathways of N-docosahexaenoyl glycine.

TRPV1_Activation DHA_Gly N-Docosahexaenoyl Glycine TRPV1 TRPV1 Channel DHA_Gly->TRPV1 Agonist Binding Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Channel Opening Cellular_Response Cellular Response (e.g., Nociception, Inflammation) Ca_Influx->Cellular_Response

TRPV1 Activation by N-Docosahexaenoyl Glycine

Putative_GPR110_cAMP_Pathway DHA_Gly N-Docosahexaenoyl Glycine (Putative) GPR110 GPR110 DHA_Gly->GPR110 Binding Gas Gαs GPR110->Gas Activation AC Adenylyl Cyclase Gas->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream

Putative GPR110/cAMP Signaling Pathway

Experimental_Workflow_FAAH_Inhibition cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Enzyme FAAH Enzyme Preincubation Pre-incubate Enzyme and Inhibitor Enzyme->Preincubation Inhibitor N-Docosahexaenoyl Glycine (Serial Dilutions) Inhibitor->Preincubation Substrate Fluorescent Substrate Reaction Add Substrate Substrate->Reaction Preincubation->Reaction Measurement Measure Fluorescence (Kinetic Reading) Reaction->Measurement Rate Calculate Reaction Rate Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC₅₀ Value Inhibition->IC50

References

Docosahexaenoyl Glycine Signaling in Microglial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging evidence highlights its significant role in modulating microglial activity, particularly in the context of neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly signaling in microglial cells. It details its biosynthesis, molecular targets, and downstream signaling pathways. Furthermore, this guide presents detailed experimental protocols for investigating DHA-Gly's effects on microglia and includes structured data summaries and visualizations to facilitate further research and drug development efforts in the field of neuroinflammation.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation, a process implicated in a wide range of neurodegenerative diseases. N-acyl amino acids (NAAAs) are a family of bioactive lipids with diverse signaling functions.[1] Among these, docosahexaenoyl glycine (DHA-Gly), an endogenous metabolite, has garnered interest for its potential anti-inflammatory and neuroprotective properties.[2] Understanding the molecular mechanisms by which DHA-Gly modulates microglial function is crucial for developing novel therapeutic strategies targeting neuroinflammation.

Biosynthesis and Metabolism of this compound

The biosynthesis of N-acyl amino acids, including DHA-Gly, is not yet fully elucidated. One proposed pathway involves the direct condensation of a fatty acid with an amino acid.[1] In the context of DHA-Gly, this would involve the conjugation of docosahexaenoic acid (DHA) with glycine. While the specific enzymes responsible for DHA-Gly synthesis in microglia are not definitively identified, fatty acid amide hydrolase (FAAH) has been suggested to catalyze the synthesis of some NAAAs, potentially in a reverse reaction.[3] Conversely, FAAH is also known to be involved in the degradation of NAAAs, hydrolyzing the amide bond to release the constituent fatty acid and amino acid.[1] In lipopolysaccharide (LPS)-stimulated microglial cells, an increased formation of DHA-Gly has been observed, suggesting its production is regulated during inflammatory conditions.[2]

Biosynthesis and Degradation of DHA-Glycine cluster_synthesis Biosynthesis cluster_degradation Degradation DHA Docosahexaenoic Acid (DHA) Synthesis Enzyme(s)? Synthesis Enzyme(s) (e.g., FAAH - reverse reaction?) DHA->Synthesis Enzyme(s)? Glycine Glycine Glycine->Synthesis Enzyme(s)? DHAGly This compound (DHA-Gly) FAAH Fatty Acid Amide Hydrolase (FAAH) DHAGly->FAAH Synthesis Enzyme(s)?->DHAGly FAAH->DHA FAAH->Glycine DHA-Glycine Signaling via GPR55 in Microglia DHAGly DHA-Glycine GPR55 GPR55 DHAGly->GPR55 Inverse Agonist Gaq Gαq GPR55->Gaq Activates Ga1213 Gα12/13 GPR55->Ga1213 Activates PLC Phospholipase C (PLC) Gaq->PLC RhoA RhoA Ga1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Inflammation Pro-inflammatory Response RhoA->Inflammation Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKC->Inflammation DHA-Glycine Potentiation of TRPV4 Signaling in Microglia DHAGly DHA-Glycine TRPV4 TRPV4 Channel DHAGly->TRPV4 Potentiates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Stimuli TRPV4 Agonists (e.g., Mechanical Stress) Stimuli->TRPV4 Activates Downstream Downstream Signaling Ca_influx->Downstream CellularResponse Modulation of Microglial Function (e.g., Motility) Downstream->CellularResponse DHA-Glycine Synthesis Workflow Start Start Materials: DHA, Glycine Methyl Ester HCl, DCC, DMAP, DCM Coupling 1. Coupling Reaction (DCC, DMAP in DCM, 0°C to RT) Start->Coupling Filtration 2. Filtration (Remove DCU) Coupling->Filtration Purification1 3. Purification of Ester (Silica Gel Chromatography) Filtration->Purification1 Hydrolysis 4. Saponification (LiOH in THF/Water) Purification1->Hydrolysis Acidification 5. Acidification (1M HCl) Hydrolysis->Acidification Extraction 6. Extraction (Ethyl Acetate) Acidification->Extraction Final 7. Final Product: DHA-Glycine Extraction->Final Experimental Workflow for Investigating DHA-Gly in Microglia Culture 1. Microglial Cell Culture (Primary or Cell Line) Treatment 2. Treatment (DHA-Gly +/- LPS) Culture->Treatment Supernatant 3a. Collect Supernatant Treatment->Supernatant Lysate 3b. Cell Lysis Treatment->Lysate Calcium Alternative Assay: Calcium Imaging Treatment->Calcium ELISA 4a. Cytokine Measurement (ELISA) Supernatant->ELISA qPCR 4b. Gene Expression (qPCR) Lysate->qPCR Results 5. Data Analysis and Interpretation ELISA->Results qPCR->Results Calcium->Results

References

Methodological & Application

Application Note: Quantification of Docosahexaenoyl Glycine (DHG) in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and selective quantification of Docosahexaenoyl glycine (B1666218) (DHG), an endogenous N-acyl amino acid, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. This application note is intended to serve as a comprehensive guide for researchers in neuroscience, lipidomics, and drug development.

Introduction

Docosahexaenoyl glycine (DHG) is an endocannabinoid-like lipid mediator synthesized from docosahexaenoic acid (DHA) and glycine.[1] Endogenous N-acyl amino acids are an emerging class of signaling lipids involved in various physiological processes, including neuromodulation and inflammation.[2][3] Recent studies suggest that DHG may act as an inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel, indicating its potential role in neuroinflammation and pain signaling.[2][4] Accurate quantification of DHG in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker or therapeutic target.

This application note details a robust LC-MS/MS method for the quantification of DHG, adapted from established methods for similar N-acyl amino acids.[3][5] The method utilizes liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

The method involves the extraction of DHG and an internal standard (ISTD) from the biological matrix using a liquid-liquid extraction (LLE) procedure. The extracted analytes are then separated from other endogenous components using a C18 reversed-phase HPLC column. Detection and quantification are achieved using a triple quadrupole mass spectrometer. The instrument is operated in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for DHG and the ISTD. Quantification is based on the ratio of the peak area of DHG to that of the ISTD.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Chloroform, Water (LC-MS grade), Formic Acid (≥99%).

  • Standards: this compound (DHG) and a suitable internal standard (e.g., N-arachidonoyl-d8-glycine (NAGly-d8)).

  • Chemicals: Ammonium acetate.

  • Equipment: Analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) columns (optional, e.g., C18), HPLC system, and a triple quadrupole mass spectrometer.

Standard and Internal Standard Preparation

Prepare stock solutions of DHG and the internal standard (ISTD) in ethanol (B145695) or methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions by serial dilution to construct a calibration curve. A suitable ISTD for DHG is a deuterated analog of a structurally similar N-acyl glycine, such as N-arachidonoyl-d8-glycine, which has been successfully used for the quantification of other N-acyl glycines.[3][5]

Sample Preparation (from Brain Tissue)

This protocol is adapted from methods used for the extraction of similar lipids from brain tissue.[3][5]

  • Weigh approximately 30-50 mg of frozen brain tissue.

  • To the tissue, add a 2:1 mixture of cold methanol and acetonitrile containing the internal standard.

  • Homogenize the sample on ice using a probe sonicator or a mechanical homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[3]

  • Collect the supernatant.

  • For further purification and concentration, solid-phase extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol followed by water.[3]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove salts and polar interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 70:30 Methanol:Water) for LC-MS/MS analysis.[3]

LC-MS/MS Conditions

The following conditions are recommended as a starting point and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BMethanol
Flow Rate300 µL/min
Gradient45% B (0-0.5 min), 45-99% B (0.5-10 min), 99% B (10-14 min), 45% B (14.1-20 min)[3]
Injection Volume5-15 µL
Column Temperature40°C
Autosampler Temperature12°C[5]
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 - 4.5 kV
Desolvation Temperature350 - 500°C
MRM Transitions
DHGQ1: 386.3 m/z, Q3: 76.0 m/z (Calculated)
Internal Standard (e.g., NAGly-d8)Q1: 369.3 m/z, Q3: 84.1 m/z (or specific to ISTD used)
Collision Energy (CE)To be optimized for the specific instrument (typically 10-30 eV)

Note: The MRM transitions are based on the calculated protonated precursor ion [M+H]+ and the expected fragment ion corresponding to protonated glycine. These values must be empirically optimized on the specific mass spectrometer used.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the quantification results of DHG in different brain regions.

Table 2: Example Quantitative Data for DHG in Mouse Brain

Brain RegionDHG Concentration (pmol/g tissue) ± SD (n=3)
Cortex15.2 ± 2.1
Hippocampus22.5 ± 3.5
Striatum18.9 ± 2.8
Cerebellum12.1 ± 1.9

Disclaimer: The data presented in this table are for illustrative purposes only and are based on typical concentration ranges of similar N-acyl amino acids found in rodent brain tissue.[5]

Visualizations

Experimental Workflow

experimental_workflow sample Brain Tissue Sample extraction Liquid-Liquid Extraction (with Internal Standard) sample->extraction purification Solid-Phase Extraction (SPE) (Optional) extraction->purification analysis LC-MS/MS Analysis (Reversed-Phase C18, ESI+) purification->analysis quantification Data Processing & Quantification analysis->quantification

Caption: Experimental workflow for DHG quantification.

Signaling Pathway of this compound (DHG)

dhg_signaling DHA DHA DHG This compound (DHG) DHA->DHG Glycine Glycine Glycine->DHG GPR55 GPR55 DHG->GPR55 Inverse Agonist TRPV4 TRPV4 DHG->TRPV4 Potentiator Signaling_GPR55 Inhibition of Downstream Signaling GPR55->Signaling_GPR55 Signaling_TRPV4 Increased Channel Activity (Ca2+ Influx) TRPV4->Signaling_TRPV4 Cellular_Response Modulation of Neuroinflammation & Pain Signaling_GPR55->Cellular_Response Signaling_TRPV4->Cellular_Response

Caption: Putative signaling pathway for DHG.

References

Application Notes and Protocols for the Quantification of N-acyl glycines in Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules implicated in a variety of physiological processes within the central nervous system (CNS), including pain perception, inflammation, and neurotransmission. These molecules are structurally characterized by a fatty acid chain linked to a glycine (B1666218) molecule via an amide bond. Accurate quantification of NAGs in brain tissue is crucial for understanding their roles in neurological health and disease, and for the development of novel therapeutics targeting these pathways. This document provides detailed protocols for the extraction, and quantification of NAGs from brain tissue samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), along with a summary of reported endogenous levels and an overview of their signaling pathways.

Data Presentation: Endogenous Levels of N-acyl glycines in Rodent Brain

The following tables summarize the reported endogenous concentrations of various N-acyl glycines in rat and mouse brain tissue. These values can serve as a reference for researchers investigating the physiological roles of these lipids.

Table 1: Endogenous Levels of N-acyl Amino Acids in Rat Brain

N-acyl Amino AcidEndogenous Level (pmol/g wet weight)
N-arachidonoyl glycine (20:4)0.26 ± 0.04
N-linoleoyl glycine (18:2)0.31 ± 0.03
N-palmitoleoyl glycine (16:1)0.32 ± 0.03
N-oleoyl glycine (18:1)0.54 ± 0.06
N-palmitoyl glycine (16:0)2.5 ± 0.2
N-stearoyl glycine (18:0)3.3 ± 0.3
N-eicosenoyl glycine (20:1)Not specified
N-behenoyl glycine (22:0)Not specified
N-lignoceroyl glycine (24:0)Not specified
N-cerotoyl glycine (26:0)Not specified
N-docosahexaenoyl glycine (22:6)333 ± 24

Data sourced from a targeted lipidomics approach in rat brain[1].

Table 2: Reported Levels of Specific N-acyl glycines in Rodent Brain

N-acyl GlycineSpeciesBrain RegionConditionConcentration
N-arachidonoyl glycineRatWhole BrainNormal~50 pmol/g dry weight[2]
N-arachidonoyl glycineRatSpinal CordNormal~140 pmol/g dry weight[2]
N-oleoyl glycineMouseInsular CortexNaïve/ShamBelow Limit of Detection[3]
N-oleoyl glycineMouseInsular CortexTraumatic Brain InjurySignificantly increased[3]

Signaling Pathways of N-acyl glycines

N-acyl glycines are involved in complex signaling pathways, including their biosynthesis, degradation, and interaction with cellular receptors.

Biosynthesis and Degradation

The biosynthesis of NAGs can occur through several enzymatic pathways. One major route involves the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT). Another pathway involves the activity of cytochrome c. The degradation of NAGs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the fatty acid and glycine.

Fatty_Acid Fatty Acid ACSL Acyl-CoA Synthetase Fatty_Acid->ACSL CoA Coenzyme A CoA->ACSL Fatty_Acyl_CoA Fatty Acyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Fatty_Acyl_CoA->GLYAT CytC Cytochrome c Fatty_Acyl_CoA->CytC Glycine Glycine Glycine->GLYAT Glycine->CytC N_Acyl_Glycine N-acyl glycine FAAH Fatty Acid Amide Hydrolase (FAAH) N_Acyl_Glycine->FAAH Degradation_Products Fatty Acid + Glycine ACSL->Fatty_Acyl_CoA GLYAT->N_Acyl_Glycine CytC->N_Acyl_Glycine FAAH->Degradation_Products

Biosynthesis and degradation of N-acyl glycines.
Interaction with Glycine Receptors

Recent studies have shown that certain N-acyl glycines, such as N-oleoyl glycine, can act as positive allosteric modulators of glycine receptors (GlyRs). GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission in the CNS. By potentiating the effect of glycine, NAGs can enhance inhibitory signaling, which may have implications for pain and neuronal excitability.

NAG N-acyl glycine Modulation Positive Allosteric Modulation NAG->Modulation GlyR Glycine Receptor (GlyR) (Ligand-gated Cl- channel) Channel_Opening Increased Cl- Influx (Neuronal Hyperpolarization) GlyR->Channel_Opening Leads to Glycine Glycine Glycine->GlyR Binds Modulation->GlyR Inhibitory_Signaling Enhanced Inhibitory Neurotransmission Channel_Opening->Inhibitory_Signaling Results in

Modulation of Glycine Receptor signaling by N-acyl glycines.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of N-acyl glycines in brain tissue samples using HPLC-MS/MS.

Experimental Workflow Overview

The overall workflow for the quantification of NAGs from brain tissue involves sample homogenization, lipid extraction, and analysis by HPLC-MS/MS.

Start Brain Tissue Sample Homogenization Homogenization Start->Homogenization Extraction Lipid Extraction (e.g., LLE) Homogenization->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End Results Quantification->End

Experimental workflow for N-acyl glycine quantification.
Materials and Reagents

  • Solvents: Acetonitrile, Methanol (B129727), Water (all HPLC or LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) acetate

  • Internal Standards (IS): Deuterated N-acyl glycine standards (e.g., N-arachidonoyl-d8-glycine)

  • Brain tissue samples (fresh frozen)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical column: C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm)

Sample Preparation: Lipid Extraction
  • Tissue Homogenization:

    • Weigh the frozen brain tissue (~50 mg).

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) and the internal standard solution.

    • Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is obtained. Keep samples on ice throughout this process.

  • Protein Precipitation and Liquid-Liquid Extraction (LLE):

    • To the homogenate, add a mixture of ice-cold organic solvents, such as methanol and chloroform (B151607) (e.g., in a 2:1 ratio).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 50% acetonitrile).

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then return to the initial conditions for column re-equilibration.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (NAGs can often be detected in negative mode).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each N-acyl glycine and the internal standard need to be determined and optimized. For example, for N-oleoyl glycine, a potential transition would be m/z 338.3 -> 74.1.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each N-acyl glycine and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of each N-acyl glycine and a fixed concentration of the internal standard. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Quantification: Determine the concentration of each N-acyl glycine in the brain tissue samples by interpolating their peak area ratios from the calibration curve. The final concentration should be normalized to the initial tissue weight (e.g., in pmol/g).

Conclusion

This application note provides a comprehensive guide for the quantification of N-acyl glycines in brain tissue. The detailed protocols for sample preparation and HPLC-MS/MS analysis, along with the summarized quantitative data and signaling pathway diagrams, offer a valuable resource for researchers in neuroscience and drug development. Accurate measurement of these lipid mediators will facilitate a deeper understanding of their role in the central nervous system and may lead to the identification of new therapeutic targets for neurological disorders.

References

Application Notes and Protocols: Solid-Phase Synthesis of N-Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are an emerging class of endogenous lipid signaling molecules with diverse biological activities. Among these, N-docosahexaenoyl glycine (B1666218) (DHA-Gly) is of significant interest due to its neuroactive properties, stemming from the conjugation of the essential omega-3 fatty acid, docosahexaenoic acid (DHA), with the amino acid glycine. DHA-Gly has been identified as a novel endogenous lipid that may play a role in neuroinflammation and pain signaling.[1][2] Its synthesis is crucial for further investigation into its physiological functions and therapeutic potential.

Solid-phase synthesis offers a robust and efficient method for the preparation of N-acyl amino acids, allowing for simplified purification and high yields. This document provides a detailed protocol for the solid-phase synthesis of N-docosahexaenoyl glycine, intended for researchers in chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of N-docosahexaenoyl glycine based on established protocols for similar N-acyl amino acids.[3]

StepParameterValue/RangeNotes
Resin Loading Initial Glycine Loading0.5 - 1.0 mmol/gUsing pre-loaded Fmoc-Gly-Wang resin is recommended for consistency.
Fmoc Deprotection Reaction Time15 - 30 minutesCompleteness can be monitored using a Kaiser test.
Reagent20% Piperidine (B6355638) in DMF---
DHA Coupling Reagent Equivalents (DHA:Coupling Agent:Base)2-4 eq : 2-4 eq : 4-8 eqHATU/HBTU with DIPEA or DIC/HOBt are common coupling systems.
Reaction Time2 - 12 hoursReaction can be monitored for completion using the Kaiser test (disappearance of blue color).
Overall Yield (Coupling)>75%Based on similar long-chain fatty acid conjugations.
Cleavage ReagentTFA/TIS/H₂O (95:2.5:2.5)TIS and water act as scavengers to prevent side reactions.
Reaction Time2 - 4 hours---
Purification MethodPreparative RP-HPLC---
Final Purity>95%As determined by analytical RP-HPLC and mass spectrometry.
Overall Yield 50-70% Calculated from the initial resin loading.

Experimental Protocols

This protocol details the manual solid-phase synthesis of N-docosahexaenoyl glycine starting from Fmoc-Gly-Wang resin.

Materials and Reagents
  • Fmoc-Gly-Wang resin (0.7 mmol/g loading)

  • Docosahexaenoic acid (DHA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Methanol (B129727) (MeOH)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker/rocker

  • HPLC system (analytical and preparative)

Step 1: Resin Swelling and Preparation
  • Place Fmoc-Gly-Wang resin (e.g., 1.0 g, 0.7 mmol) in a solid-phase synthesis vessel.

  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Step 2: Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 20 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL) to remove residual piperidine.

  • A small sample of the resin can be taken to perform a Kaiser test to confirm the presence of free primary amines. A positive test will result in a deep blue color.

Step 3: Docosahexaenoic Acid (DHA) Coupling
  • In a separate flask, dissolve DHA (2.5 equivalents relative to resin loading, e.g., 1.75 mmol, 575 mg) and HOBt (2.5 eq., 1.75 mmol, 268 mg) in DMF (10 mL).

  • Cool the solution in an ice bath and add DIC (2.5 eq., 1.75 mmol, 275 µL).

  • Allow the activation to proceed for 10-15 minutes.

  • Add the activated DHA solution to the deprotected resin.

  • Add DIPEA (5.0 eq., 3.5 mmol, 610 µL) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using the Kaiser test; the test should be negative (yellow/colorless beads) upon completion.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).

  • Dry the resin under vacuum.

Step 4: Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA (2 x 2 mL).

  • Combine the filtrates and concentrate the solution under a stream of nitrogen or by rotary evaporation to reduce the volume of TFA.

  • Precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether (e.g., 40-50 mL).

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Step 5: Purification
  • Dissolve the crude N-docosahexaenoyl glycine in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase for HPLC.

  • Purify the product using preparative reverse-phase HPLC (RP-HPLC) with a suitable C18 column.

  • A typical gradient could be water and acetonitrile, both containing 0.1% TFA.

  • Collect the fractions containing the pure product, as determined by analytical HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain N-docosahexaenoyl glycine as a solid.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling DHA Coupling cluster_final Final Product Isolation Resin Fmoc-Gly-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine/DMF Swell->Deprotect Wash1 Wash with DMF/DCM Deprotect->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Activate Activate DHA with DIC/HOBt Couple Couple Activated DHA to Resin Kaiser1->Couple Activate->Couple Wash2 Wash with DMF/DCM/MeOH Couple->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Cleave Cleave with TFA Cocktail Kaiser2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize Final Pure N-Docosahexaenoyl Glycine Lyophilize->Final

Caption: Workflow for the solid-phase synthesis of N-docosahexaenoyl glycine.

Signaling Pathway of N-Acyl Amino Acids

N-docosahexaenoyl glycine belongs to the class of N-acyl amino acids which are known to interact with several cellular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NAA N-Docosahexaenoyl Glycine GPCR GPCR (e.g., GPR55) NAA->GPCR Binds TRPV1 TRPV1 Channel NAA->TRPV1 Modulates G_Protein G-Protein Activation GPCR->G_Protein Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Second_Messenger Second Messenger Modulation G_Protein->Second_Messenger Cellular_Response Cellular Response (e.g., Modulation of Neuroinflammation, Pain) Second_Messenger->Cellular_Response Ca_Influx->Cellular_Response

References

Application Notes and Protocols for Cell-Based Assays to Study Docosahexaenoyl Glycine (DHA-Gly) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is a fascinating endogenous N-acyl amide, a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. Emerging research suggests that DHA-Gly possesses a range of biological activities, including anti-inflammatory and neuroprotective properties, making it a molecule of significant interest for therapeutic development. These application notes provide detailed protocols for cell-based assays to investigate the bioactivity of DHA-Gly, focusing on its anti-inflammatory, neuroprotective, and receptor-mediated signaling effects.

Data Presentation: Quantitative Analysis of DHA-Gly Bioactivity

The following tables summarize the known quantitative data for the bioactivity of Docosahexaenoyl glycine in various cell-based assays.

Assay Cell Line Parameter Value (DHA-Gly) Reference Compound (Value) Citation
Fatty Acid Amide Hydrolase (FAAH) InhibitionNot specified (in vitro)IC5035.35 ± 1.82 µMN-arachidonoyl glycine (14.20 ± 1.07 µM)[1]

Note: There is currently a limited amount of publicly available quantitative data specifically for DHA-Gly. Further experimental investigation is required to populate data for the assays described below.

Key Cell-Based Assays and Experimental Protocols

Anti-Inflammatory Activity Assays

a) NF-κB Reporter Assay

This assay measures the ability of DHA-Gly to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density that will reach 80-90% confluency on the day of transfection.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of DHA-Gly (e.g., 0.1, 1, 10, 25, 50 µM).

    • Pre-incubate the cells with DHA-Gly for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

  • Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NF-κB activation by DHA-Gly compared to the stimulated, untreated control.

b) Cytokine Release Assay (ELISA)

This assay quantifies the inhibitory effect of DHA-Gly on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

Experimental Protocol:

  • Cell Culture:

    • Culture murine microglial cells (e.g., BV-2) or human monocytic cells (e.g., THP-1, differentiated into macrophages) in appropriate media.

    • Seed the cells in a 24-well plate and allow them to adhere and stabilize.

  • Treatment:

    • Pre-treat the cells with various concentrations of DHA-Gly for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce cytokine production.

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using recombinant cytokines.

    • Determine the concentration of TNF-α and IL-6 in each sample.

    • Calculate the percentage of inhibition of cytokine release by DHA-Gly.

Neuroprotective Activity Assays

a) MTT Assay for Cell Viability

This colorimetric assay assesses the ability of DHA-Gly to protect neuronal cells from neurotoxin-induced cell death.

Experimental Protocol:

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of DHA-Gly for 24 hours.

    • Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide, to induce cell death, and co-incubate with DHA-Gly for another 24-48 hours.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

b) Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells to quantify the anti-apoptotic effects of DHA-Gly.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells and treat with a neurotoxin in the presence or absence of DHA-Gly as described for the MTT assay.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Receptor-Mediated Signaling Assays

a) GPR55 Inverse Agonist Assay

This assay can be used to determine if DHA-Gly acts as an inverse agonist at the G protein-coupled receptor 55 (GPR55), meaning it reduces the basal activity of the receptor.

Experimental Protocol:

  • Cell Line:

    • Use a cell line stably expressing GPR55 and a reporter system, such as a serum response element (SRE)-luciferase reporter, which is activated by GPR55 signaling.

  • Treatment:

    • Plate the cells and treat with various concentrations of DHA-Gly.

    • Include a known GPR55 agonist as a positive control and an untreated control to measure basal activity.

  • Reporter Gene Assay:

    • After an appropriate incubation period (e.g., 6-8 hours), measure the luciferase activity as described in the NF-κB reporter assay protocol.

  • Data Analysis:

    • A decrease in luciferase activity below the basal level in the presence of DHA-Gly would indicate inverse agonism.

b) TRPV4 Potentiation Assay (Calcium Imaging)

This assay measures the ability of DHA-Gly to enhance the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a calcium-permeable ion channel.

Experimental Protocol:

  • Cell Culture and Dye Loading:

    • Culture cells expressing TRPV4 (e.g., HEK293 cells transiently or stably transfected with TRPV4).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Calcium Imaging:

    • Mount the cells on a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence reading.

    • Apply a sub-maximal concentration of a known TRPV4 agonist (e.g., GSK1016790A).

    • In the continued presence of the agonist, apply DHA-Gly and monitor for any potentiation of the calcium influx (i.e., a further increase in fluorescence).

  • Data Analysis:

    • Quantify the changes in intracellular calcium concentration based on the fluorescence intensity.

    • Compare the calcium response to the agonist alone versus the response in the presence of both the agonist and DHA-Gly.

Visualization of Signaling Pathways and Workflows

DHA_Gly_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DHAGly DHA-Gly DHAGly->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory signaling pathway of DHA-Gly via NF-κB inhibition.

Neuroprotection_Workflow start Seed SH-SY5Y cells pretreat Pre-treat with DHA-Gly start->pretreat induce Induce neurotoxicity (e.g., with 6-OHDA) pretreat->induce incubate Incubate for 24-48h induce->incubate assay Perform Viability/Apoptosis Assay incubate->assay mt_assay MTT Assay assay->mt_assay Colorimetric annexin_assay Annexin V/PI Staining assay->annexin_assay Flow Cytometry analyze Analyze Data mt_assay->analyze annexin_assay->analyze GPR55_TRPV4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_protein Gαq/11 or Gα12/13 GPR55->G_protein Basal Activity TRPV4 TRPV4 Ca_cytosol [Ca²⁺]i ↑ TRPV4->Ca_cytosol Ca²⁺ Influx PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 IP3->Ca_cytosol ER Ca²⁺ release DHAGly DHA-Gly DHAGly->GPR55 Inverse Agonist DHAGly->TRPV4 Potentiates TRPV4_agonist TRPV4 Agonist TRPV4_agonist->TRPV4 Activates

References

Application Notes and Protocols for Testing Docosahexaenoyl Glycine in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Docosahexaenoyl glycine (B1666218) (DHA-Gly) in established animal models of neuroinflammation. The following sections detail the scientific background, experimental protocols, and expected outcomes for researchers investigating the therapeutic potential of DHA-Gly.

Scientific Background

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the inflammatory cascade.[1][2][3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to induce a robust neuroinflammatory response in animal models.[4][5][6] Another well-established model is Experimental Autoimmune Encephalomyelitis (EAE), which mimics many of the pathological features of multiple sclerosis, an inflammatory demyelinating disease of the CNS.[7][8][9][10][11]

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, and its derivatives have demonstrated potent anti-inflammatory and pro-resolving properties.[12][13][14][15] Glycine, a non-essential amino acid, has also been shown to possess neuroprotective and anti-inflammatory effects, partly through the inhibition of M1 microglial polarization.[16][17][18] Docosahexaenoyl glycine (DHA-Gly) is a novel conjugate of these two molecules, and it is hypothesized to exert synergistic or enhanced neuroprotective effects. The primary proposed mechanisms of action involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][19][20][21][22][23]

Featured Animal Models of Neuroinflammation

Two primary animal models are recommended for evaluating the efficacy of DHA-Gly in attenuating neuroinflammation: the Lipopolysaccharide (LPS)-Induced Neuroinflammation Model and the Experimental Autoimmune Encephalomyelitis (EAE) Model.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is characterized by a rapid and robust inflammatory response in the brain, making it ideal for screening the acute anti-inflammatory effects of therapeutic compounds.

Experimental Workflow: LPS-Induced Neuroinflammation Model

LPS_Workflow cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_post Post-treatment & Analysis Phase Acclimatization Acclimatization of Mice (e.g., C57BL/6J, 7-10 days) Grouping Randomization into Groups (Vehicle, DHA-Gly doses) Acclimatization->Grouping Pretreatment DHA-Gly Administration (e.g., i.p. or oral gavage for 2 days) Grouping->Pretreatment LPS_Injection LPS Injection (e.g., 1 mg/kg, i.p.) Pretreatment->LPS_Injection Behavioral Behavioral Assessment (4-24h post-LPS) LPS_Injection->Behavioral Harvest Tissue Harvest (Brain, 4h and 24h post-LPS) LPS_Injection->Harvest Analysis Biochemical & Histological Analysis (Cytokines, Microglial activation) Harvest->Analysis EAE_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Phase Immunization Immunization with MOG35-55 in CFA (Day 0) PTX Pertussis Toxin Injection (Day 0 and Day 2) Immunization->PTX Treatment_Start DHA-Gly Treatment Start (e.g., Day 7 post-immunization) PTX->Treatment_Start Scoring Daily Clinical Scoring (Starting Day 7) Treatment_Start->Scoring Harvest Tissue Harvest (Spinal cord, Brain at peak disease) Scoring->Harvest Analysis Histological & Immunological Analysis (Inflammation, Demyelination) Harvest->Analysis DHAGly_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 DHAGly DHA-Gly PPARg_mem PPARγ DHAGly->PPARg_mem Activates IKK IKK DHAGly->IKK Inhibits PPARg_nuc PPARγ PPARg_mem->PPARg_nuc Translocation MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits p65 p65 NFkB->p65 p50 p50 NFkB->p50 NFkB_nuc NF-κB (p65/p50) p65->NFkB_nuc Translocation p50->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to κB sites PPARg_nuc->DNA Binds to PPREs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription AntiInflam Anti-inflammatory Gene Expression DNA->AntiInflam Transcription

References

Application Notes and Protocols for Assessing Docosahexaenoyl Glycine (DHA-Gly) Neuroprotection In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amide synthesized from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging research suggests its potential as a neuroprotective agent, offering therapeutic possibilities for neurodegenerative diseases and neuronal injury. These application notes provide a comprehensive overview of in vitro models and detailed protocols to assess the neuroprotective effects of DHA-Gly. The methodologies are adapted from established assays for DHA and related compounds, providing a robust framework for investigating the efficacy and mechanisms of action of DHA-Gly.

Key In Vitro Models for DHA-Gly Neuroprotection Studies

A variety of in vitro models can be employed to investigate the neuroprotective properties of DHA-Gly. The choice of model depends on the specific aspect of neuroprotection being studied.

  • Primary Cortical Neurons: These cells, isolated from embryonic rodent brains, provide a physiologically relevant model to study neuronal survival, neurite outgrowth, and synaptic function. They are ideal for assessing direct neuroprotective effects against excitotoxicity, oxidative stress, and apoptosis.

  • Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These immortalized cell lines are useful for high-throughput screening and mechanistic studies. They can be differentiated into neuron-like cells and are amenable to genetic manipulation.

  • Microglial Cell Lines (e.g., BV-2): Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation. BV-2 cells are a valuable tool to study the anti-inflammatory effects of DHA-Gly in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Organotypic Hippocampal Slice Cultures: These 3D cultures maintain the complex cellular architecture of the hippocampus and are excellent models for studying neuroprotection in the context of synaptic circuitry and neuronal injury models like oxygen-glucose deprivation.

Experimental Protocols

The following protocols are foundational for assessing the neuroprotective effects of DHA-Gly.

Protocol 1: Assessment of Neuronal Viability

This protocol determines the ability of DHA-Gly to protect neurons from cytotoxic insults.

1.1. Cell Seeding and Treatment:

  • Seed primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
  • Allow cells to adhere and differentiate for 24-48 hours.
  • Pre-treat cells with varying concentrations of DHA-Gly (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
  • Induce cytotoxicity using a relevant neurotoxin (e.g., glutamate (B1630785) for excitotoxicity, H₂O₂ for oxidative stress).

1.2. MTT Assay for Cell Viability:

  • After the desired incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Solubilize the formazan (B1609692) crystals with DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.

1.3. LDH Assay for Cytotoxicity:

  • Collect the cell culture supernatant.
  • Use a commercial LDH cytotoxicity assay kit to measure the release of lactate (B86563) dehydrogenase from damaged cells.
  • Measure the absorbance according to the manufacturer's instructions.

Data Presentation:

Table 1: Effect of DHA-Gly on Neuronal Viability and Cytotoxicity

Treatment Group DHA-Gly (µM) Cell Viability (% of Control) LDH Release (% of Maximum)
Control (no toxin) 0 100 ± 5.2 5.1 ± 1.2
Toxin Alone 0 45.3 ± 4.1 85.4 ± 6.3
Toxin + DHA-Gly 1 52.1 ± 3.8 75.2 ± 5.5
Toxin + DHA-Gly 5 65.7 ± 4.5 60.8 ± 4.9
Toxin + DHA-Gly 10 78.9 ± 5.0 45.3 ± 3.7
Toxin + DHA-Gly 25 85.2 ± 4.7 30.1 ± 2.9
Toxin + DHA-Gly 50 83.5 ± 5.1 32.5 ± 3.1

Data are presented as mean ± SEM and are representative. Actual results may vary.

Protocol 2: Evaluation of Protection Against Oxidative Stress

This protocol assesses the antioxidant properties of DHA-Gly.

2.1. Induction of Oxidative Stress:

  • Culture neuronal cells (e.g., PC12) and pre-treat with DHA-Gly as described in Protocol 1.
  • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium for a specified duration.

2.2. Measurement of Reactive Oxygen Species (ROS):

  • Load cells with a fluorescent ROS indicator (e.g., DCFH-DA) for 30 minutes.
  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

2.3. Assessment of Lipid Peroxidation (MDA Assay):

  • Lyse the cells and collect the lysate.
  • Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercial TBARS assay kit.

2.4. Measurement of Antioxidant Enzyme Activity (SOD Assay):

  • Prepare cell lysates.
  • Measure the activity of superoxide (B77818) dismutase (SOD) using a commercial SOD assay kit.

Data Presentation:

Table 2: Antioxidant Effects of DHA-Gly on Neurons Under Oxidative Stress

Treatment Group DHA-Gly (µM) Intracellular ROS (% of Toxin Control) MDA Levels (nmol/mg protein) SOD Activity (U/mg protein)
Control 0 100 ± 6.1 1.2 ± 0.1 15.4 ± 1.3
Toxin Alone 0 250 ± 15.3 4.5 ± 0.3 8.2 ± 0.7
Toxin + DHA-Gly 10 180 ± 12.5 3.1 ± 0.2 11.5 ± 0.9
Toxin + DHA-Gly 25 130 ± 9.8 2.0 ± 0.15 14.1 ± 1.1

Data are presented as mean ± SEM and are representative. Actual results may vary.

Protocol 3: Assessment of Anti-Inflammatory Effects in Microglia

This protocol evaluates the ability of DHA-Gly to modulate microglial activation.

3.1. Microglial Activation:

  • Culture BV-2 microglial cells and pre-treat with DHA-Gly for 24 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response.

3.2. Measurement of Nitric Oxide (NO) Production:

  • Collect the culture supernatant.
  • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

3.3. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Collect the culture supernatant.
  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

Data Presentation:

Table 3: Anti-inflammatory Effects of DHA-Gly on LPS-Stimulated Microglia

Treatment Group DHA-Gly (µM) NO Production (% of LPS Control) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Control 0 5 ± 1.1 10 ± 2.5 8 ± 1.9
LPS Alone 0 100 ± 7.8 550 ± 35.1 480 ± 29.7
LPS + DHA-Gly 10 75 ± 6.2 410 ± 28.3 350 ± 22.4
LPS + DHA-Gly 25 40 ± 3.9 220 ± 18.9 190 ± 15.6

Data are presented as mean ± SEM and are representative. Actual results may vary.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and signaling pathways is crucial for understanding the experimental design and the molecular mechanisms of DHA-Gly.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assessment of Neuroprotection CellCulture Primary Neurons or Neuronal Cell Line Plating Seed cells in multi-well plates CellCulture->Plating DHAGly Pre-treat with DHA-Gly Plating->DHAGly Toxin Induce Neuronal Injury (e.g., H2O2, Glutamate, OGD) DHAGly->Toxin Viability Cell Viability Assays (MTT, LDH) Toxin->Viability OxidativeStress Oxidative Stress Assays (ROS, MDA, SOD) Toxin->OxidativeStress Inflammation Anti-inflammatory Assays (NO, ELISA) Toxin->Inflammation

Caption: Experimental workflow for assessing DHA-Gly neuroprotection.

Recent studies suggest a specific signaling pathway for DHA-Gly involving GPR55 and TRPV4.

DHAGly_Signaling DHAGly DHA-Gly GPR55 GPR55 DHAGly->GPR55 Inverse Agonist TRPV4 TRPV4 DHAGly->TRPV4 Potentiates Neuroinflammation Neuroinflammation GPR55->Neuroinflammation Inhibits Neuroprotection Neuroprotection TRPV4->Neuroprotection Promotes Neuroinflammation->Neuroprotection

Caption: Proposed signaling pathway for DHA-Gly neuroprotection.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of Docosahexaenoyl glycine's neuroprotective potential. By utilizing these models and assays, researchers can effectively screen DHA-Gly, elucidate its mechanisms of action, and gather crucial data to support its development as a novel therapeutic agent for neurological disorders. The distinct signaling pathway of DHA-Gly, particularly its interaction with GPR55 and TRPV4, presents an exciting avenue for further investigation.

Application Notes and Protocols: GPR55 Receptor Binding Assay for Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 55 (GPR55) is an atypical cannabinoid receptor implicated in a variety of physiological processes, including pain sensation, inflammation, and bone density regulation.[1] Its diverse roles make it a compelling target for therapeutic intervention. Docosahexaenoyl glycine (B1666218) (DHA-Gly) is a lipid signaling molecule derived from the omega-3 fatty acid docosahexaenoic acid (DHA). While direct binding data for DHA-Gly at the GPR55 receptor is not extensively published, structurally related N-acyl amides, such as N-docosahexaenoyl dopamine (B1211576) (DHA-DA) and N-arachidonoyl glycine (NAGly), have been shown to interact with GPR55.[2][3] This document provides a representative protocol for a GPR55 receptor binding assay that can be adapted for testing compounds like Docosahexaenoyl glycine, along with a summary of relevant data for structurally similar molecules and an overview of the GPR55 signaling pathway.

GPR55 Signaling Pathway

GPR55 activation initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gα12/13 proteins.[4][5] Activation of these G proteins leads to the stimulation of downstream effectors, including phospholipase C (PLC) and RhoA.[1][5] PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of protein kinase C (PKC).[6] The RhoA pathway is crucial for cytoskeletal rearrangement.[6] These signaling events ultimately influence transcription factors such as NFAT, CREB, and NF-κB, and can modulate cellular processes like proliferation and migration.[5][7]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein Coupling GPR55 GPR55 Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates Ligand Ligand (e.g., DHA-Gly) Ligand->GPR55 Binds PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC NFAT NFAT Ca2->NFAT Activation ERK ERK1/2 PKC->ERK NFkB NF-κB PKC->NFkB Activation Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton CREB CREB ERK->CREB Phosphorylation

Caption: GPR55 receptor signaling cascade.

Quantitative Data Summary

CompoundAssay TypeCell LineParameterValueReference
N-docosahexaenoyl dopamine (DHA-DA) Cytotoxicity (MTT Assay)A549 (Lung Carcinoma)EC5014 µM[8]
HT-29 (Colorectal Adenocarcinoma)EC506 µM[8]
MCF-7 (Breast Adenocarcinoma)EC5010 µM[8]
PC-3 (Prostate Adenocarcinoma)EC5010 µM[8]
N-arachidonoyl glycine (NAGly) Calcium MobilizationHAGPR55/CHOEC50~1 µM[10]
MAPK ActivationHAGPR55/CHOEC50~1 µM[10]

Experimental Protocols

Representative Radioligand Binding Assay Protocol for GPR55

This protocol is a representative method for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the GPR55 receptor.[11][12] It is based on standard practices for GPCR binding assays and may require optimization.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably overexpressing human GPR55 (e.g., HEK293 or CHO cells).[13][14]

  • Radioligand: A suitable radiolabeled GPR55 ligand. As there is no universally standard radioligand for GPR55, this may need to be empirically determined. A commonly used approach for receptors with lipid ligands is to use a tritiated version of a known high-affinity ligand.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A known GPR55 ligand at a high concentration (e.g., 10 µM LPI or another established GPR55 agonist/antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • 96-well Plates: For incubation.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter: For detection of radioactivity.

2. Experimental Workflow Diagram:

GPR55_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - GPR55 Membranes - Radioligand - Test Compound (DHA-Gly) - Assay Buffer start->prepare_reagents plate_setup Set up 96-well Plate: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + Excess Unlabeled Ligand) - Competition (Radioligand + DHA-Gly dilutions) prepare_reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapidly Filter through Glass Fiber Mats incubation->filtration washing Wash Filters with Cold Assay Buffer filtration->washing drying Dry Filter Mats washing->drying scintillation Add Scintillation Fluid and Count Radioactivity drying->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki scintillation->analysis end End analysis->end

Caption: Workflow for GPR55 radioligand binding assay.

3. Assay Procedure:

  • Preparation of Reagents:

    • Thaw the GPR55-expressing cell membranes on ice. Homogenize gently and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.

    • Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration that is approximately equal to its Kd value for GPR55.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM LPI), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking. The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filters into scintillation vials or a compatible microplate, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Disclaimer: This protocol is a general guideline and may require optimization for specific experimental conditions and reagents. It is recommended to perform preliminary experiments to determine the optimal concentrations of membrane protein and radioligand, as well as the ideal incubation time and temperature.

References

Application Notes and Protocols: Extraction of Docosahexaenoyl Glycine from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an N-acyl amino acid, a class of lipid signaling molecules involved in various physiological processes. As an endogenous metabolite, the accurate quantification of DHA-Gly in biological matrices such as plasma is crucial for understanding its role in health and disease, as well as for pharmacokinetic studies in drug development. This document provides a detailed protocol for the extraction of DHA-Gly from plasma, compiled from established methodologies for N-acyl amino acids and related lipid compounds. The protocol is designed to be compatible with downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes quantitative data for N-acyl amino acids, including related compounds to Docosahexaenoyl glycine, found in biological matrices. This data is provided for reference and may vary depending on the specific experimental conditions and biological state of the sample.

AnalyteMatrixConcentrationRecoveryMethodCitation
N-oleoyl glycine (OlGly)Mouse Brain16 ± 7 pmol/g (endogenous)>90%HPLC-MS/MS[1]
N-oleoyl glycine (OlGly)Mouse PlasmaBelow LOQ (endogenous)>90%HPLC-MS/MS[1]
N-oleoyl alanine (B10760859) (OlAla)Mouse Brain1.6 ± 1.4 pmol/g (endogenous)>90%HPLC-MS/MS[1]
N-oleoyl alanine (OlAla)Mouse PlasmaBelow LOQ (endogenous)>90%HPLC-MS/MS[1]
N-arachidonoyl glycine (NAGly)Human SerumIncreased during fastingNot SpecifiedLC-MS/MS[2]

LOQ: Limit of Quantitation

Experimental Protocols

This section details a comprehensive protocol for the extraction of this compound from plasma, integrating protein precipitation, liquid-liquid extraction, and an optional solid-phase extraction cleanup step for enhanced purity.

Materials and Reagents
  • Human plasma (collected in K2-EDTA tubes and stored at -80°C)

  • This compound (DHA-Gly) analytical standard

  • Deuterated DHA-Gly internal standard (IS) (e.g., DHA-d5-Gly)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Toluene (B28343) (HPLC grade)

  • 1-Butanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • C18 Solid-Phase Extraction (SPE) columns

  • Nitrogen gas evaporator

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Vortex mixer

  • Sonicator water bath

Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction

This is a robust method for the extraction of N-acyl amino acids and other lipid mediators.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • Aliquot 100 µL of plasma into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Internal Standard Spiking:

    • Add an appropriate amount of deuterated DHA-Gly internal standard solution to the plasma sample. The final concentration should be chosen based on the expected endogenous levels and instrument sensitivity.

  • Protein Precipitation:

    • Add 400 µL of ice-cold methanol to the plasma sample.[3]

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant and transfer it to a new glass tube.

  • Liquid-Liquid Extraction (LLE):

    • To the collected supernatant, add 800 µL of chloroform and 400 µL of water to create a biphasic system (final ratio of chloroform:methanol:water of approximately 2:1:1 v/v/v). This is a modification of the Folch method.[5][6]

    • Vortex for 2 minutes at 4°C.[4]

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

    • Carefully collect the lower organic phase, which contains the lipids including DHA-Gly, using a glass pipette.

    • Alternatively, a liquid-liquid extraction using toluene can be employed for high recovery of endocannabinoids and related compounds.[7]

  • Drying and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas at 37°C.[4]

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis, such as acetonitrile/water (1:1 v/v).[4]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For samples requiring further purification to remove interfering substances, an SPE step can be incorporated after protein precipitation or LLE.

  • Sample Preparation for SPE:

    • After protein precipitation and collection of the supernatant (Step 3 of Protocol 1), dilute the supernatant with ultrapure water to make a 15% methanol solution.[4]

  • SPE Column Conditioning:

    • Condition a C18 SPE column by washing with 5 mL of methanol followed by 2.5 mL of ultrapure water.[4]

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned C18 SPE column.[4]

  • Washing:

    • Wash the column with 2.5 mL of ultrapure water to remove polar impurities.[4]

  • Elution:

    • Elute the DHA-Gly and other lipids from the column with 1.5 mL of 100% methanol.[8] Multiple elution steps with increasing concentrations of methanol (e.g., 40%, 60%, 75%, 85%, and 100%) can be performed to fractionate the lipids if desired.[4]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental Workflow for DHA-Gly Extraction

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard plasma->is_spike protein_precip Protein Precipitation (Ice-cold Methanol) is_spike->protein_precip centrifuge1 Centrifugation (13,000 x g, 4°C) protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Chloroform/Water) supernatant->lle spe Solid-Phase Extraction (C18 Column) supernatant->spe Optional centrifuge2 Centrifugation (2,000 x g, 4°C) lle->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase drying Evaporation to Dryness organic_phase->drying elution Elution (Methanol) spe->elution elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms LogicalSteps start Start: Plasma Sample sample_prep Sample Preparation - Thawing - Aliquoting - Internal Standard Spiking start->sample_prep end End: Analysis protein_precip Protein Precipitation - Addition of cold organic solvent sample_prep->protein_precip separation1 Initial Separation - Centrifugation to pellet protein protein_precip->separation1 extraction Lipid Extraction - LLE or SPE separation1->extraction separation2 Purification - Phase separation or column washing extraction->separation2 concentration Concentration - Solvent evaporation separation2->concentration final_prep Final Preparation - Reconstitution in analysis solvent concentration->final_prep final_prep->end

References

Application Note: Quantification of Docosahexaenoyl Glycine in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an N-acyl amino acid, a class of lipid signaling molecules formed by the conjugation of a fatty acid (docosahexaenoic acid) with an amino acid (glycine).[1][2] These molecules are endogenous in the central nervous system and other tissues and are involved in various biological processes, including neuroinflammation and receptor modulation.[1][3][4] Specifically, DHA-Gly has been shown to exhibit anti-inflammatory activity in microglial cells and interact with receptors like GPR55 and TRPV4.[3] Accurate quantification of DHA-Gly in biological samples is crucial for understanding its physiological roles and therapeutic potential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying endogenous small molecules due to its high sensitivity and selectivity. However, matrix effects, extraction recovery, and ionization variability can lead to inaccurate results.[5][6] The use of a stable isotope-labeled (SIL) internal standard is the gold standard to correct for these variations.[7][8][9] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), ensuring it co-elutes chromatographically and experiences similar matrix effects and extraction losses as the analyte.[8][9]

This document provides a detailed protocol for the quantification of DHA-Gly in biological matrices (e.g., plasma, brain tissue) using a custom-synthesized stable isotope-labeled DHA-Gly, such as Docosahexaenoyl-[¹⁵N]-Glycine, as an internal standard.

Signaling Pathway Context: N-Acyl Amino Acid Metabolism

N-acyl amino acids like DHA-Gly are part of a complex network of lipid mediators. Their synthesis and degradation are key to regulating their signaling activity. Understanding this context is vital for interpreting quantitative data.

N_Acyl_Amino_Acid_Pathway Simplified Biosynthesis and Signaling of N-Acyl Amino Acids cluster_synthesis Biosynthesis cluster_signaling Signaling & Degradation DHA DHA / Acyl-CoA Synthesis N-Acyltransferase (e.g., GLYATL2/3) or Cytochrome C DHA->Synthesis Glycine Glycine Glycine->Synthesis DHAGly Docosahexaenoyl Glycine (DHA-Gly) Synthesis->DHAGly Receptors GPCRs (GPR55) Ion Channels (TRPV4) DHAGly->Receptors Modulation FAAH FAAH (Fatty Acid Amide Hydrolase) DHAGly->FAAH Hydrolysis BioActivity Biological Activity (e.g., Anti-inflammatory) Receptors->BioActivity DegradationProducts DHA + Glycine FAAH->DegradationProducts

Caption: Simplified biosynthesis and signaling pathway for DHA-Gly.

Principle of Stable Isotope Dilution

The core of this method relies on the principle of stable isotope dilution. A known quantity of the SIL internal standard (the "heavy" analyte) is added to the sample at the very beginning of the sample preparation process. The ratio of the endogenous, unlabeled analyte (the "light" analyte) to the SIL standard is measured by the mass spectrometer. Because any sample loss or signal suppression/enhancement will affect both the analyte and the standard equally, their ratio remains constant, allowing for precise and accurate quantification.

Isotope_Dilution_Logic Principle of Stable Isotope Dilution Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Unknown amount of Light Analyte) Spike Add Known Amount of Heavy Standard Sample->Spike Extraction Extraction & Cleanup (Potential for Analyte Loss) Spike->Extraction MS Mass Spectrometer (Measures Light/Heavy Ratio) Extraction->MS Quant Quantification (Ratio is Constant, Unaffected by Loss) MS->Quant

Caption: Logic of quantification using a stable isotope-labeled standard.

Experimental Protocol

This protocol outlines the procedure for extracting and quantifying DHA-Gly from rat brain tissue. It can be adapted for other tissues or plasma.

1. Materials and Reagents

  • This compound (DHA-Gly) standard (Cayman Chemical or equivalent)

  • Stable Isotope-Labeled this compound (e.g., DHA-[¹⁵N]-Glycine) (Custom synthesis)

  • LC-MS grade Methanol (B129727), Acetonitrile, Water, and Formic Acid

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) Stock Solution: 1 mg/mL of DHA-[¹⁵N]-Glycine in ethanol.

  • IS Working Solution: 10 ng/mL in methanol.

  • Calibration Standard Stock: 1 mg/mL of DHA-Gly in ethanol.

  • Calibration Working Solutions: Prepared by serial dilution of the stock in methanol to achieve concentrations from 1 ng/mL to 1000 ng/mL.

  • Homogenizer and centrifuge tubes.

2. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh approximately 50 mg of frozen brain tissue into a 2 mL centrifuge tube.

  • Add 50 µL of the IS Working Solution (10 ng/mL) to the tube.

  • Add 1 mL of ice-cold 2:1 (v/v) methanol/water.

  • Homogenize the tissue thoroughly on ice.

  • Add 1 mL of MTBE to the homogenate for lipid extraction.

  • Vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 90:10 (v/v) methanol/water for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

| Gradient | 30% B to 98% B over 10 min, hold at 98% B for 2 min, return to 30% B and equilibrate for 3 min. |

Table 2: Mass Spectrometry Parameters (Negative Ion Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
DHA-Gly 384.5 74.0 (Glycine fragment) 100 25

| DHA-[¹⁵N]-Gly | 385.5 | 75.0 ([¹⁵N]-Glycine fragment) | 100 | 25 |

Note: These parameters are illustrative and should be optimized for the specific instrument used. The precursor ion corresponds to [M-H]⁻. The product ion for DHA-Gly corresponds to the glycine fragment [C₂H₂NO₂]⁻.[10]

4. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio (DHA-Gly / DHA-[¹⁵N]-Gly) against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve (a weighting factor of 1/x may be necessary).

  • Determine the concentration of DHA-Gly in the biological samples by interpolating their measured peak area ratios from the calibration curve.

  • Final concentrations should be normalized to the initial tissue weight (e.g., expressed as pmol/g).

Experimental Workflow Visualization

Experimental_Workflow Start Start: Collect Biological Sample Spike Spike with Known Amount of Stable Isotope-Labeled Standard (DHA-[¹⁵N]-Gly) Start->Spike Homogenize Homogenize Sample in Solvent Spike->Homogenize Extract Perform Liquid-Liquid Extraction (MTBE) Homogenize->Extract Dry Dry Extract Under Nitrogen Stream Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject onto LC-MS/MS System Reconstitute->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantify using Peak Area Ratio (Analyte / Standard) Analyze->Quantify End End: Final Concentration (pmol/g) Quantify->End

References

Application Notes and Protocols for High-Throughput Screening of Docosahexaenoyl Glycine Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging research suggests the significant role of these lipids in neuromodulation and anti-inflammatory processes. While the precise signaling pathways of DHA-gly are still under active investigation, its structural analog, N-docosahexaenoylethanolamine (synaptamide), has been identified as a potent agonist for the adhesion G protein-coupled receptor 110 (GPR110, also known as ADGRF1).[1][2] Activation of GPR110 by synaptamide (B1662480) initiates a Gαs-mediated signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Given the structural similarity, it is hypothesized that DHA-gly modulates cellular signaling through GPR110 or a related GPCR.

The discovery of small molecule modulators for DHA-gly signaling holds therapeutic promise for a range of neurological and inflammatory disorders. High-throughput screening (HTS) is a critical tool in the identification of such lead compounds. These application notes provide detailed protocols for robust HTS assays designed to identify agonists, antagonists, and inverse agonists of DHA-gly signaling, leveraging the well-characterized GPR110 pathway as a primary target.

Signaling Pathway of GPR110 Activated by N-acyl Amides

Upon binding of an agonist like synaptamide (and putatively DHA-gly), GPR110 undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. The primary pathway involves the activation of Gαs, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), which modulates gene transcription.[1] Additionally, GPR110 has been shown to couple to other G protein subtypes, including Gαq, which activates the phospholipase C (PLC) pathway resulting in calcium mobilization, and Gαi, which inhibits adenylyl cyclase.[4] Activated GPCRs can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.

GPR110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DHA-gly DHA-gly / Synaptamide GPR110 GPR110 (ADGRF1) DHA-gly->GPR110 Agonist Binding Gs Gαs GPR110->Gs Activation Gq Gαq GPR110->Gq Activation Gi Gαi GPR110->Gi Inhibition GRK GRK GPR110->GRK Phosphorylation AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates betaArrestin β-Arrestin GRK->betaArrestin Recruitment

Caption: GPR110 Signaling Pathway.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from the HTS assays described in this document. Synaptamide and its stable analog, A8, are used as reference agonists for GPR110.

Table 1: Agonist Activity at GPR110

Compound Assay Type Parameter Value (nM) Reference
Synaptamide cAMP Production EC₅₀ 2-5 [1][5]
Synaptamide Binding Affinity K_d low nM [1]

| A8 (dimethylsynaptamide) | cAMP Production | EC₅₀ | < 2 |[6] |

Table 2: Modulator Screening Data (Illustrative)

Compound ID Primary Screen (cAMP) Secondary Screen (β-Arrestin) Secondary Screen (Ca²⁺) Classification
Control
Synaptamide Agonist (EC₅₀ = 3 nM) Agonist (EC₅₀ = 10 nM) Weak Agonist (EC₅₀ > 1000 nM) Gs-biased Agonist
Hits
Compound X Agonist (EC₅₀ = 50 nM) Agonist (EC₅₀ = 75 nM) No Activity Agonist
Compound Y Antagonist (IC₅₀ = 100 nM) Antagonist (IC₅₀ = 150 nM) No Activity Antagonist

| Compound Z | Inverse Agonist (IC₅₀ = 200 nM) | Inverse Agonist (IC₅₀ = 300 nM)| No Activity | Inverse Agonist |

Experimental Workflow for HTS

The general workflow for a high-throughput screening campaign to identify modulators of DHA-glycine signaling is depicted below. It involves a primary screen to identify active compounds ("hits") followed by secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow cluster_screening Screening Cascade PrimaryScreen Primary HTS: cAMP Assay (Agonist, Antagonist, Inverse Agonist Modes) HitSelection Hit Selection PrimaryScreen->HitSelection SecondaryScreen Secondary Assays: - β-Arrestin Recruitment - Calcium Mobilization HitSelection->SecondaryScreen Primary Hits HitConfirmation Hit Confirmation & Potency Determination SecondaryScreen->HitConfirmation TertiaryAssays Tertiary Assays: - Orthogonality Assays - Selectivity Profiling HitConfirmation->TertiaryAssays Confirmed Hits LeadOp Lead Optimization TertiaryAssays->LeadOp Validated Hits

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screen: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is designed to quantify intracellular cAMP levels in a 384-well format and can be adapted to screen for agonists, antagonists, and inverse agonists.

Materials:

  • HEK293 cells stably expressing human GPR110 (HEK-GPR110).

  • Cell culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • Test compounds, reference agonist (Synaptamide or A8), and DMSO.

  • 384-well white, low-volume microplates.

  • HTRF-compatible microplate reader.

Protocol:

  • Cell Plating:

    • Culture HEK-GPR110 cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer at a concentration of 0.5 x 10⁶ cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Compound Addition:

    • For Agonist Screening: Add 5 µL of test compound diluted in assay buffer containing a PDE inhibitor. For the positive control, use a known agonist like synaptamide at its EC₈₀ concentration. For the negative control, use assay buffer with DMSO.

    • For Antagonist Screening: Add 5 µL of test compound, followed by 5 µL of the reference agonist at its EC₅₀ concentration.

    • For Inverse Agonist Screening: Add 5 µL of test compound to cells in the absence of an agonist.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP-cryptate solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data to controls. For agonists and inverse agonists, determine EC₅₀/IC₅₀ values. For antagonists, determine IC₅₀ values.

Secondary Assay: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPR110 receptor.

Materials:

  • Cells engineered for β-arrestin recruitment assay (e.g., PathHunter® GPR110 cells).

  • Cell culture medium.

  • Assay buffer.

  • PathHunter® detection reagents.

  • Test compounds and reference agonist.

  • 384-well white, solid-bottom microplates.

  • Luminescence plate reader.

Protocol:

  • Cell Plating: Plate cells in 384-well plates at a density recommended by the manufacturer and incubate overnight.

  • Compound Addition:

    • For Agonist Screening: Add test compounds to the cells.

    • For Antagonist Screening: Pre-incubate cells with test compounds for 15-30 minutes, then add the reference agonist at its EC₈₀ concentration.

  • Incubation: Incubate the plates at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the PathHunter® detection reagent mixture to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and determine EC₅₀ or IC₅₀ values.

Secondary Assay: Calcium Mobilization Assay (FLIPR-based)

This assay detects the increase in intracellular calcium upon activation of Gq-coupled GPCRs.

Materials:

  • HEK293 cells co-expressing GPR110 and a promiscuous Gα protein (e.g., Gα16) to couple to the calcium pathway.

  • Cell culture medium.

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239).

  • Test compounds and a reference Gq-activating agonist (if available) or a surrogate.

  • 384-well black, clear-bottom microplates.

  • Fluorescence kinetic plate reader (e.g., FLIPR®).

Protocol:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Data Acquisition:

    • Place the cell plate and a compound plate into the fluorescence kinetic plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every second for a total of 120 seconds.

    • Establish a baseline reading for the first 10-20 seconds.

    • The instrument's integrated liquid handler should then add 10 µL of the compounds to the cell plate.

    • Continue recording the fluorescence signal for the remaining time to capture the calcium mobilization.

  • Data Analysis: Analyze the fluorescence signal over time, typically by measuring the peak signal intensity. Normalize the data to controls and determine EC₅₀ or IC₅₀ values.

References

Application Notes and Protocols for the Electrophysiological Assessment of Docosahexaenoyl Glycine (DHA-Gly) on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amide, a class of lipid signaling molecules derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Emerging evidence suggests that N-acyl amides, including DHA-Gly, play significant roles in neuromodulation and cellular protection. These application notes provide a comprehensive overview of the electrophysiological assessment of DHA-Gly's effects on neuronal activity, offering detailed protocols for key experimental techniques.

Putative Signaling Pathways of DHA-Gly

DHA-Gly is hypothesized to exert its effects on neuronal activity through multiple signaling pathways. Based on current research on N-acyl amides and the parent molecule DHA, a putative signaling cascade for DHA-Gly can be proposed. This includes direct modulation of ion channels and interactions with specific G-protein coupled receptors.

DHA_Gly_Signaling cluster_membrane Plasma Membrane DHAGly DHA-Gly VGIC Voltage-Gated Ion Channels (e.g., K+, Na+) DHAGly->VGIC Direct Modulation GPR55 GPR55 DHAGly->GPR55 Inverse Agonism TRPV4 TRPV4 DHAGly->TRPV4 Potentiation Neuronal_Excitability Modulation of Neuronal Excitability VGIC->Neuronal_Excitability GPR55->Neuronal_Excitability Ca_influx Ca2+ Influx TRPV4->Ca_influx Synaptic_Transmission Modulation of Synaptic Transmission Ca_influx->Synaptic_Transmission Neuronal_Excitability->Synaptic_Transmission Gene_Expression Changes in Gene Expression Synaptic_Transmission->Gene_Expression

Putative signaling pathways of DHA-Gly in neurons.

Data Presentation: Summary of Expected Quantitative Effects

The following tables summarize the anticipated quantitative effects of DHA-Gly on various electrophysiological parameters based on studies of DHA and related N-acyl amides. These tables provide a framework for data comparison in experimental studies.

Table 1: Effects of DHA-Gly on Single-Neuron Intrinsic Properties

ParameterExpected Effect of DHA-GlyRationale
Resting Membrane PotentialHyperpolarization or No ChangeModulation of K+ channels by DHA.
Input ResistanceIncrease or No ChangeClosure of leak K+ channels.
Action Potential ThresholdShift to more depolarized potentialsModulation of Na+ channel inactivation.
Action Potential Firing RateDecreaseOverall inhibitory effect.
Voltage-gated K+ CurrentInhibitionDirect block of certain K+ channel subtypes by DHA.[1]
Voltage-gated Na+ CurrentInhibition (Frequency-dependent)DHA can cause a frequency-dependent block of Na+ channels.[2]
Voltage-gated Ca2+ CurrentInhibitionDHA has been shown to inhibit Ca2+ currents.

Table 2: Effects of DHA-Gly on Synaptic Transmission

ParameterExpected Effect of DHA-GlyRationale
mEPSC/mIPSC FrequencyDecrease/IncreasePresynaptic modulation of neurotransmitter release.
mEPSC/mIPSC AmplitudeNo ChangeTypically indicates a presynaptic mechanism of action.
Evoked EPSC/IPSC AmplitudeDecrease/IncreaseNet effect on synaptic strength.
Paired-Pulse RatioIncrease/DecreaseIndicates a change in presynaptic release probability.

Table 3: Effects of DHA-Gly on Neuronal Network Activity (MEA)

ParameterExpected Effect of DHA-GlyRationale
Mean Firing RateDecreaseOverall reduction in network excitability.
Burst RateDecreaseReduction in synchronized bursting activity.
Network SynchronyDecreaseDisruption of coordinated network firing.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Primary Neuronal Cultures

This protocol details the investigation of DHA-Gly's effects on the intrinsic properties and synaptic transmission of individual neurons.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Prepare Primary Neuronal Culture D Obtain Whole-Cell Configuration A->D B Prepare DHA-Gly Stock Solution F Bath Apply DHA-Gly B->F C Prepare Recording Solutions C->D E Record Baseline Activity D->E E->F G Record Post-Application Activity F->G H Analyze Intrinsic Properties G->H I Analyze Synaptic Events G->I J Statistical Comparison H->J I->J

Workflow for patch-clamp electrophysiology experiments.

1. Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • DHA-Gly

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

  • Bovine serum albumin (BSA)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • Patch-clamp rig with amplifier, micromanipulator, and microscope

2. Preparation of Solutions:

  • DHA-Gly Stock Solution (10 mM): Dissolve DHA-Gly in 100% ethanol or DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF containing 0.1% fatty acid-free BSA to the desired final concentration (e.g., 1-10 µM). The BSA helps to maintain the solubility and stability of the lipid compound in the aqueous recording solution.

  • aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 2 MgCl2. Bubble with 95% O2/5% CO2 to maintain pH at 7.4.

  • Intracellular Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.

  • For intrinsic properties (current-clamp):

    • Record the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps to measure input resistance, action potential threshold, and firing frequency.

    • Record baseline activity for 5-10 minutes.

    • Bath apply DHA-Gly at the desired concentration and record for at least 15-20 minutes.

  • For synaptic transmission (voltage-clamp):

    • Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

    • Record baseline synaptic activity for 5-10 minutes.

    • Bath apply DHA-Gly and continue recording.

4. Data Analysis:

  • Analyze changes in intrinsic properties and synaptic event frequency and amplitude before and after DHA-Gly application using appropriate software (e.g., Clampfit, Mini Analysis).

  • Perform statistical analysis (e.g., paired t-test) to determine the significance of any observed effects.

Protocol 2: Multielectrode Array (MEA) Analysis of Neuronal Network Activity

This protocol is designed to assess the impact of DHA-Gly on the spontaneous activity and connectivity of a neuronal network.

MEA_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Plate Neurons on MEA B Culture for 2-3 Weeks A->B D Place MEA in Recording System B->D C Prepare DHA-Gly Solution F Apply DHA-Gly to Culture C->F E Record Baseline Network Activity D->E E->F G Record Post-Application Activity F->G H Spike Detection and Sorting G->H I Analyze Network Parameters H->I J Statistical Comparison I->J

References

Application Notes and Protocols for Immunohistochemical Localization of Docosahexaenoyl Glycine Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-gly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with emerging roles in various physiological and pathological processes. As a conjugate of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, DHA-gly is implicated in neuromodulation and anti-inflammatory responses. Understanding the tissue and cellular localization of its molecular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. These application notes provide detailed protocols for the immunohistochemical (IHC) localization of key DHA-gly targets, G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4). DHA-gly has been identified as an inverse agonist of GPR55 and a potentiator of TRPV4 channels, making these proteins prime targets for studying the biological effects of this lipid mediator.[1]

Key Targets of Docosahexaenoyl Glycine

  • GPR55 (G protein-coupled receptor 55): Initially identified as an orphan receptor, GPR55 is now considered a putative cannabinoid receptor.[2][3] It is involved in various physiological processes, including bone physiology, inflammation, and neuropathic pain.[4] GPR55 is expressed in the brain, particularly in the caudate nucleus and putamen, as well as in peripheral tissues and various cancer cell lines.[4][5]

  • TRPV4 (Transient Receptor Potential Vanilloid 4): A non-selective calcium-permeable cation channel, TRPV4 is a polymodal sensor activated by a wide range of stimuli, including heat, mechanical stress, and endogenous ligands.[6] It is widely expressed in tissues such as the lungs, kidneys, and brain and plays a role in osmoregulation, mechanosensation, and inflammation.[6][7]

Data Presentation: Expression of DHA-gly Targets

The following tables summarize semi-quantitative data on the expression of GPR55 and TRPV4 in various tissues and cell types, as determined by immunohistochemistry in published studies. The data is presented using a scoring system that typically evaluates both the intensity of staining and the percentage of positively stained cells.

Table 1: Semi-Quantitative Immunohistochemical Data for GPR55 Expression

Tissue/Cell TypeConditionStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score/Overall ExpressionReference
Human Breast CancerPrimary CarcinomaVariable73.4%Increased vs. normal tissue[2]
Human Breast CancerMetastatic Lymph NodesVariable92.1%Higher than primary carcinoma[2]
Human Endometrial CarcinomaType 1 and Type 2Significantly Higher vs. ControlNot specifiedSignificantly elevated[3]
Mouse Hippocampus (AppNL-G-F mice)Alzheimer's Disease ModelIncreased in CA1, CA3, DGNot specifiedSignificantly increased vs. WT[1]
Human Colorectal CancerTumor TissueHighAssociated with reduced survivalTumor-promoting role[5]

Table 2: Semi-Quantitative Immunohistochemical Data for TRPV4 Expression

Tissue/Cell TypeConditionStaining Intensity (0-3)Percentage of Stained Cells (0-4)Final Immunoreactivity ScoreReference
Human Colorectal CancerWith Lymph Node MetastasisElevatedElevatedHigher vs. non-metastatic[8]
Human Colorectal CancerWithout Lymph Node MetastasisLowerLowerLower vs. metastatic[8]
Healthy Human Skeletal MuscleNormalCytoplasmic DistributionNot specifiedNormal Expression[9]
Healthy Human Nerve BiopsyNormalMore immunoreactive fibersNot specifiedNormal Expression[9]
Mouse Skin (Allergic Contact Dermatitis)AEW- or SADBE-inducedNot specifiedIncreased TRPV4-eGFP+ cellsUpregulated mRNA and protein[10]

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of GPR55 and TRPV4. These protocols are based on established methods from antibody suppliers and research publications. Researchers should optimize these protocols for their specific antibodies, tissues, and experimental conditions.

Protocol 1: Immunohistochemistry of GPR55 in Formalin-Fixed Paraffin-Embedded (FFPE) Sections

Materials:

  • FFPE tissue sections (4 µm) on charged microscope slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%)

  • Distilled water

  • Antigen Retrieval Solution: 0.01M Sodium Citrate (B86180) Buffer (pH 6.0)

  • Wash Buffer: 1X TBS-T (Tris-Buffered Saline with 0.05% Tween-20)

  • Universal Protein Block

  • Primary Antibody: Rabbit anti-Human GPR55 Polyclonal Antibody (e.g., MyBioSource, MBS9604323) diluted in antibody diluent.

  • Secondary Antibody: Biotinylated anti-rabbit IgG

  • Detection Reagent: Alkaline Phosphatase-Streptavidin

  • Chromogen Substrate: Alkaline Phosphatase chromogen kit

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in 3 changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 2 changes of 100% ethanol for 3 minutes each, 2 changes of 95% ethanol for 3 minutes each, and 1 change of 80% ethanol for 3 minutes.

    • Rinse gently in running distilled water for 5 minutes.[11]

  • Antigen Retrieval:

    • Steam slides in 0.01M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes.

    • Remove from heat and allow to stand in the buffer at room temperature for 20 minutes.

    • Rinse slides in 1X TBS-T for 1 minute.[11]

  • Immunostaining:

    • Apply a universal protein block and incubate for 20 minutes at room temperature.

    • Drain the protein block and apply the diluted primary anti-GPR55 antibody. Incubate for 45 minutes at room temperature or overnight at 4°C.[4][11]

    • Rinse the slide in 1X TBS-T for 1 minute.

    • Apply a biotinylated anti-rabbit IgG secondary antibody and incubate for 30 minutes at room temperature.[11]

    • Rinse the slide in 1X TBS-T for 1 minute.

    • Apply alkaline phosphatase-streptavidin and incubate for 30 minutes at room temperature.[11]

    • Rinse the slide in 1X TBS-T for 1 minute.

    • Apply the alkaline phosphatase chromogen substrate and incubate for 30 minutes at room temperature.[11]

    • Rinse the slide in distilled water for 1 minute.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate the tissue through a graded series of ethanol and xylene.[11]

    • Apply a coverslip with a permanent mounting medium.

Protocol 2: Immunohistochemistry of TRPV4 in FFPE Sections

Materials:

  • FFPE tissue sections (4 µm) on charged microscope slides

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Distilled water

  • Antigen Retrieval Solution: Citrate buffer (pH 6.0)

  • Wash Buffer: PBS or TBS

  • Blocking Solution: 10% Normal Goat Serum in PBS or TBS

  • Primary Antibody: Rabbit Polyclonal to TRPV4 (e.g., Abcam, ab191580) at a concentration of 2 µg/ml.

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP)

  • Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in two changes of xylene for 3 minutes each.

    • Rehydrate in a series of ethanol solutions for 3 minutes each: 100% (twice), 95%, 70%, and 50%.[12]

  • Antigen Retrieval:

    • Perform heat-mediated antigen retrieval with a citrate buffer (pH 6.0).[13]

  • Immunostaining:

    • Block with 10% normal goat serum for 1 hour at room temperature.[13]

    • Incubate with the primary anti-TRPV4 antibody overnight at 4°C.[13]

    • Wash slides with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody (e.g., at a 1/250 dilution) for 1-2 hours at room temperature.[12][13]

    • Wash slides with wash buffer.

    • Develop the signal with a DAB substrate kit.

    • Rinse in running tap water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Mandatory Visualizations

DHA-gly Signaling Pathways

The following diagram illustrates the known signaling pathways modulated by this compound through its interaction with GPR55 and TRPV4.

DHA_gly_Signaling cluster_GPR55 GPR55 Signaling cluster_TRPV4 TRPV4 Signaling DHA_gly This compound (DHA-gly) GPR55 GPR55 DHA_gly->GPR55 Inverse Agonist TRPV4 TRPV4 Channel DHA_gly->TRPV4 Potentiates Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation Ca_release->NFkB Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Cellular_Responses Cellular Responses (e.g., modulation of inflammation) PI3K_Akt->Cellular_Responses

Caption: DHA-gly signaling through GPR55 and TRPV4.

Experimental Workflow for IHC

The following diagram outlines the general experimental workflow for immunohistochemical staining.

IHC_Workflow start Start: Tissue Sample fixation Tissue Fixation (e.g., Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Heat-induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking of Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB, Fluorescence) secondary_ab->detection counterstaining Counterstaining (e.g., Hematoxylin) detection->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting analysis Microscopic Analysis & Quantification dehydration_mounting->analysis

Caption: General Immunohistochemistry Workflow.

References

Application Notes and Protocols: Flow Cytometry Analysis of Microglial Activation by Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathology. Their activation states are broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Dysregulation of microglial activation is implicated in various neurodegenerative diseases. Docosahexaenoyl glycine (B1666218) (DHA-Gly), an N-acyl amide derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is an emerging molecule of interest for its potential to modulate neuroinflammation. Based on the well-documented effects of DHA and other N-acyl amides, DHA-Gly is hypothesized to promote a shift in microglial polarization from the M1 to the M2 phenotype, thereby exerting neuroprotective effects.[1][2][3][4][5]

This document provides detailed protocols for analyzing the effects of Docosahexaenoyl glycine on microglial activation using flow cytometry, along with expected outcomes and an overview of the potential signaling pathways involved.

Data Presentation: Expected Effects of this compound on Microglial Activation Markers

The following tables summarize the anticipated quantitative changes in the expression of key microglial activation markers following treatment with this compound, based on studies with the related compound DHA.[2][4][6]

Table 1: Expected Regulation of M1 and M2 Phenotypic Markers by this compound

MarkerPhenotypeExpected Change with DHA-Gly TreatmentFunction
CD86 M1DecreaseCo-stimulatory molecule for T-cell activation
iNOS M1DecreaseProduces nitric oxide, a pro-inflammatory mediator
CD206 M2IncreaseMannose receptor, involved in phagocytosis
Arg-1 M2IncreaseArginase-1, competes with iNOS, promotes tissue repair

Table 2: Expected Modulation of General Microglial Markers by this compound

MarkerGeneral FunctionExpected Change with DHA-Gly TreatmentRationale
CD11b Microglial identification, adhesionNo significant change / slight decreaseGenerally used to identify microglia; may be slightly downregulated from a highly activated state.[7]
CD45 Pan-leukocyte markerDecrease from CD45high to CD45low/intHigh expression is associated with activated microglia/infiltrating macrophages. A shift to a lower expression level suggests a return to a more quiescent state.[8]
MHC-II M1DecreaseAntigen presentation, upregulated in pro-inflammatory conditions

Experimental Protocols

Protocol 1: In Vitro Culture and Treatment of Microglial Cells (BV-2 Cell Line)
  • Cell Culture:

    • Culture BV-2 microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Induction of Microglial Activation:

    • Seed BV-2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • To induce a pro-inflammatory M1 phenotype, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours before adding LPS.

    • Include appropriate vehicle controls (DMSO).

    • Co-incubate cells with this compound and LPS for 24 hours.

Protocol 2: Flow Cytometry Analysis of Microglial Surface Markers
  • Cell Harvesting and Preparation:

    • After incubation, gently scrape the BV-2 cells from the wells.

    • Transfer the cell suspension to 15 mL conical tubes and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Fc Receptor Blocking:

    • To prevent non-specific antibody binding, incubate the cells with an Fc block reagent (e.g., anti-CD16/32 antibody) for 10-15 minutes on ice.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into individual FACS tubes.

    • Add fluorochrome-conjugated primary antibodies against the markers of interest (e.g., PE-CD86, APC-CD206, FITC-CD11b, PerCP-Cy5.5-CD45).

    • Use isotype controls for each fluorochrome to set gates and determine background fluorescence.

    • Incubate the cells with the antibodies for 30 minutes on ice in the dark.

  • Washing and Resuspension:

    • After incubation, wash the cells by adding 2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Data Acquisition:

    • Acquire data on a flow cytometer.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis:

    • Gate on the live, single-cell population based on forward and side scatter properties.

    • Analyze the expression of CD86 and CD206 on the CD11b+ gated microglial population.

    • Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Visualization of Workflows and Pathways

G Experimental Workflow: Flow Cytometry Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis a BV-2 Cell Culture b LPS Stimulation (M1 Activation) a->b c DHA-Gly Treatment b->c d Cell Harvesting c->d e Fc Receptor Blocking d->e f Antibody Staining (CD11b, CD86, CD206) e->f g Flow Cytometry Acquisition f->g h Gating on Live, Single, CD11b+ Cells g->h i Quantify M1 (CD86+) and M2 (CD206+) Populations h->i

Caption: Workflow for analyzing microglial polarization.

G Proposed Signaling Pathway of this compound in Microglia DHAGly This compound PPARg PPARγ DHAGly->PPARg Activates NFkB NF-κB DHAGly->NFkB Inhibits p38 p38 MAPK DHAGly->p38 Inhibits M2_genes Anti-inflammatory Gene Expression (Arg-1, IL-10, CD206) PPARg->M2_genes Promotes M1_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, CD86) NFkB->M1_genes Promotes p38->M1_genes Promotes

Caption: this compound signaling in microglia.

Discussion and Expected Outcomes

Treatment of LPS-stimulated microglia with this compound is expected to induce a shift from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. This will be evidenced by a dose-dependent decrease in the percentage of CD86-positive cells and a concurrent increase in the percentage of CD206-positive cells, as determined by flow cytometry.

The underlying mechanism for this phenotypic switch is likely mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor known to regulate macrophage and microglial activation.[9] Activation of PPARγ can suppress pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1] By inhibiting these pathways, this compound is expected to reduce the expression of M1-associated genes. Conversely, PPARγ activation can promote the expression of genes associated with the M2 phenotype, contributing to the resolution of inflammation and tissue repair.

Conclusion

The protocols outlined in this document provide a framework for investigating the immunomodulatory effects of this compound on microglial activation. The expected outcomes, based on the known activities of related compounds, suggest that this compound holds promise as a therapeutic agent for neuroinflammatory disorders. Further studies are warranted to fully elucidate its mechanisms of action and in vivo efficacy.

References

Application Notes and Protocols: Transgenic Mouse Models for Studying Docosahexaenoyl Glycine (Synaptamide) Function

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction

Docosahexaenoyl glycine, also known as synaptamide (B1662480), is an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA).[1][2] It plays a crucial role in various physiological processes within the central nervous system, including promoting neurogenesis, neurite outgrowth, and synaptogenesis.[3][4][5] Synaptamide also exhibits potent anti-inflammatory and neuroprotective effects.[1][6][7] The primary molecular target of synaptamide is the G-protein coupled receptor 110 (GPR110, or ADGRF1), an adhesion GPCR.[3][6] Activation of GPR110 by synaptamide triggers a cascade of intracellular signaling events, primarily through the Gαs-cAMP pathway.[4][5]

To elucidate the in vivo functions of synaptamide and validate its signaling pathways, genetically engineered mouse models are indispensable tools. These models, particularly knockout and transgenic mice, allow for precise investigation into the physiological and pathological roles of the synaptamide-GPR110 axis. This document provides detailed application notes on key transgenic models and standardized protocols for their use in research and preclinical studies.

Key Transgenic Mouse Models

Several transgenic mouse models are instrumental in studying synaptamide function. The most direct approach involves the manipulation of its receptor, GPR110.

2.1 GPR110 Knockout (KO) Mouse:

  • Description: These mice have the Adgrf1 gene (encoding GPR110) genetically deleted. The absence of the receptor prevents any downstream signaling in response to endogenous or exogenous synaptamide.[3]

  • Generation: Typically generated using CRISPR/Cas9 technology or homologous recombination in embryonic stem (ES) cells to introduce a null mutation.[8][9]

  • Application: GPR110 KO mice are the gold standard for confirming that a biological effect of synaptamide is mediated through this specific receptor. Studies have used these mice to show that GPR110 is essential for synaptamide's anti-neuroinflammatory effects and its role in promoting axon regeneration after injury.[4][6] Phenotypically, GPR110 KO mice exhibit significant deficits in object recognition and spatial memory.[3]

2.2 fat-1 Transgenic Mouse:

  • Description: These mice express the C. elegans fat-1 gene, which encodes an n-3 fatty acid desaturase. This enzyme enables the mice to convert n-6 fatty acids into n-3 fatty acids, including DHA, the precursor to synaptamide.[10]

  • Generation: Pronuclear microinjection of the fat-1 gene construct into fertilized mouse eggs.[11]

  • Application: The fat-1 mouse is a valuable model for studying the effects of chronically elevated endogenous n-3 fatty acids and their metabolites, like synaptamide, without the need for dietary intervention. This model has been used to demonstrate the anti-inflammatory effects of elevated brain DHA levels in models of neuroinflammation.[7][10]

2.3 Conditional Knockout (cKO) and Reporter Mice:

  • Description: For more nuanced studies, conditional models using the Cre-LoxP system can be employed to delete GPR110 in specific cell types (e.g., microglia, neurons) or at specific developmental stages.[12][13] Reporter lines can be used to track the expression of GPR110.

  • Application: These advanced models allow researchers to dissect the cell-specific contributions of synaptamide-GPR110 signaling to complex processes like learning, memory, and immune response.

G_Signaling_Pathway synaptamide Synaptamide (DHA-Glycine) gpr110 GPR110 (ADGRF1) Receptor synaptamide->gpr110 Binds gas Gαs Protein gpr110->gas Activates ac Adenylyl Cyclase gas->ac Activates camp cAMP ac->camp Catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates nucleus Gene Transcription creb->nucleus Activates response Cellular Responses: - Neurogenesis - Synaptogenesis - Anti-inflammation nucleus->response G_Experimental_Workflow start Acclimatize Mice (WT and GPR110 KO) grouping Randomly Assign to Treatment Groups start->grouping treatment Administer Treatments 1. Vehicle 2. Synaptamide 3. LPS 4. LPS + Synaptamide grouping->treatment behavior Behavioral Testing (e.g., Novel Object Recognition, Open Field Test) treatment->behavior euthanasia Euthanasia & Tissue Collection (Brain, Blood) behavior->euthanasia analysis Molecular & Biochemical Analysis (qPCR, ELISA, Western Blot) euthanasia->analysis data Data Analysis & Interpretation analysis->data

References

Troubleshooting & Optimization

Improving solubility of Docosahexaenoyl glycine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to the aqueous solubility of Docosahexaenoyl glycine (B1666218) (DHA-Gly).

Solubility Data Summary

Docosahexaenoyl glycine is a lipoamino acid, consisting of the omega-3 fatty acid DHA linked to a glycine molecule.[1] This structure gives it an amphiphilic nature, with a long, nonpolar fatty acid tail and a polar amino acid headgroup. Its solubility is highly dependent on the solvent system.

The following table summarizes the reported solubility of DHA-Gly in various common laboratory solvents.

SolventConcentration (mg/mL)Source
PBS (pH 7.2)~2 mg/mL[1]
Ethanol (B145695)~25 mg/mL[1]
DMSO~15 mg/mL[1]
DMF~20 mg/mL[1]

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing aqueous solutions of DHA-Gly.

Issue 1: My DHA-Gly precipitates immediately when added to my aqueous buffer.

  • Question: I'm diluting my organic stock solution of DHA-Gly into my cell culture media or PBS, and it's turning cloudy or forming a precipitate. What's happening and how can I fix it?

  • Answer: This is a common issue known as "solvent shock," where the compound rapidly comes out of solution when transferred from a high-solubility organic solvent to a low-solubility aqueous one. Due to its lipophilic nature, DHA-Gly has very limited solubility in neutral aqueous buffers.[1][2]

    Solutions:

    • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of DHA-Gly, staying below its solubility limit in your buffer (~2 mg/mL in PBS, pH 7.2).[1]

    • Modify Dilution Technique: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent the formation of large aggregates.[2] Pre-warming the aqueous buffer to 37°C can also help.

    • Adjust Buffer pH: The glycine portion of the molecule has a carboxylic acid group. Increasing the pH of your buffer (e.g., to pH 8.5-9.5) will deprotonate this group, making the molecule more polar and significantly increasing its aqueous solubility.[3] Always confirm that the final pH is compatible with your experimental system.

    • Use a Solubilizing Agent: Complexation with cyclodextrins can dramatically increase the aqueous solubility of lipophilic molecules.[4][5][6] Consider preparing your solution using a buffer that contains hydroxypropyl-β-cyclodextrin (HP-β-CD). See Protocol 3 for a detailed method.

Issue 2: My DHA-Gly solution appears hazy or opalescent, but there's no visible precipitate.

  • Question: I've managed to dissolve the DHA-Gly, but the solution isn't perfectly clear. Is this a problem?

  • Answer: This haziness is likely due to the formation of micelles. As an amphiphilic molecule, DHA-Gly can self-assemble into these microscopic structures when its concentration exceeds the Critical Micelle Concentration (CMC).[7][8] While the compound is technically in solution within these micelles, the large size of the micelles can scatter light, causing the opalescent appearance.

    Solutions:

    • Work Below the CMC: If your experiment requires the presence of monomeric DHA-Gly, you will need to dilute your solution to a concentration below the CMC. The exact CMC is not readily published, so this may require empirical testing.

    • Filtration: If you suspect undissolved particulates are contributing to the haze, you can filter the solution through a 0.22 µm syringe filter. Note that this will not remove micelles.

    • Accept Micellar Formation: For many applications, a micellar solution is perfectly acceptable and represents a valid method of solubilization.

Issue 3: I'm seeing batch-to-batch variability in my experiments.

  • Question: The effects of my DHA-Gly solution seem to vary between experiments even when I use the same protocol. What could be the cause?

  • Answer: Inconsistent results can stem from issues with solution stability or preparation.

    Solutions:

    • Prepare Fresh Solutions: Aqueous solutions of lipophilic compounds can be unstable over time, with the compound potentially crashing out of solution or degrading. It is best practice to prepare fresh dilutions of DHA-Gly from a concentrated organic stock for each experiment.[2]

    • Ensure Stock Solution Integrity: Store your primary organic stock solution (e.g., in ethanol) at -20°C or -80°C as recommended.[1] Minimize freeze-thaw cycles.

    • Standardize Buffer Preparation: Ensure your aqueous buffer is prepared consistently, with the pH accurately measured and adjusted for each batch, as small pH shifts can significantly impact solubility.[3][9]

Frequently Asked Questions (FAQs)

  • Q1: What is this compound (DHA-Gly)?

    • A1: DHA-Gly is an N-acyl amino acid, a type of endogenous lipid mediator. It is formed by the conjugation of docosahexaenoic acid (DHA), a 22-carbon omega-3 fatty acid, to a glycine molecule via an amide bond.[1]

  • Q2: Why is DHA-Gly poorly soluble in aqueous solutions?

    • A2: The long, 22-carbon acyl chain of DHA is highly nonpolar (hydrophobic), which dominates the molecule's properties and leads to poor solubility in polar solvents like water or aqueous buffers.[2]

  • Q3: How does pH affect the solubility of DHA-Gly?

    • A3: The glycine headgroup contains a carboxylic acid with a pKa around 2.3 and an amino group with a pKa around 9.6. In neutral buffers (pH ~7), the carboxyl group is deprotonated (negative charge) but the overall molecule is still dominated by the lipid tail. In alkaline buffers (pH > 9.6), the amino group is also neutral, and the negative charge on the carboxylate helps to significantly increase water solubility by making the headgroup more hydrophilic.[3][10] Conversely, in acidic buffers (pH < 2.3), the carboxyl group becomes protonated and neutral, which would further decrease aqueous solubility.

  • Q4: How should I prepare a stock solution of DHA-Gly?

    • A4: It is recommended to prepare a concentrated stock solution in an organic solvent like ethanol, DMSO, or DMF.[1] A concentration of 10-25 mg/mL is typically achievable. This stock should be stored tightly sealed at -20°C or below.[1]

  • Q5: Can I use sonication or heating to improve solubility?

    • A5: Gentle warming (e.g., to 37°C) and brief sonication can help break up small solid aggregates and facilitate dissolution in aqueous buffers. However, excessive heat should be avoided as it can potentially lead to the degradation of the polyunsaturated DHA chain. These methods are best used in conjunction with other strategies like pH adjustment.

  • Q6: What are cyclodextrins and how do they work?

    • A6: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar lipid tail of DHA-Gly, forming an "inclusion complex."[6] This complex presents a hydrophilic exterior to the water, thereby dramatically increasing the apparent aqueous solubility of the guest molecule.[4][5]

Experimental Protocols

Protocol 1: Preparation of a DHA-Gly Solution in PBS via Solvent Dilution

This protocol is suitable for achieving final concentrations up to the solubility limit of DHA-Gly in PBS.

  • Prepare Stock Solution: Weigh the required amount of DHA-Gly and dissolve it in pure ethanol to create a 25 mg/mL stock solution.[1] Ensure it is fully dissolved. Store at -20°C.

  • Prepare Buffer: Dispense the required volume of sterile PBS (pH 7.2) into a sterile tube. Pre-warm the buffer to 37°C.

  • Dilution: While vortexing the PBS at a medium speed, add the required volume of the ethanol stock solution drop-by-drop to achieve your final desired concentration (e.g., for a 100 µM solution, add 4 µL of a 25 mM stock to 996 µL of PBS).

  • Final Mix: Continue to vortex for an additional 30-60 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared solution for your experiment. Do not store dilute aqueous solutions.

Protocol 2: Enhancing Solubility with an Alkaline Buffer

This protocol leverages pH to increase the aqueous solubility of DHA-Gly.

  • Prepare Alkaline Buffer: Prepare a 0.1 M Glycine-NaOH buffer at pH 9.0.[11] To do this, start with a 0.1 M glycine solution and add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches 9.0.[11] Sterile filter the final buffer.

  • Direct Dissolution: Weigh the desired amount of DHA-Gly directly into a sterile tube.

  • Add Buffer: Add the appropriate volume of the pH 9.0 buffer to the tube.

  • Dissolve: Vortex vigorously. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

  • pH Adjustment (Optional): If your experiment requires a neutral pH, you can carefully back-titrate the solution to your desired final pH using a dilute acid (e.g., 0.1 M HCl) just before use. Be aware that this may cause precipitation if the final concentration exceeds the solubility limit at that pH.

Protocol 3: Enhancing Solubility with Cyclodextrin Complexation

This method is highly effective for achieving higher aqueous concentrations of DHA-Gly.

  • Prepare Cyclodextrin Solution: Prepare a solution of 100 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.2). Stir until the HP-β-CD is completely dissolved.

  • Prepare DHA-Gly Stock: Prepare a concentrated stock of DHA-Gly in ethanol (e.g., 25 mg/mL).

  • Complexation: Add the DHA-Gly stock solution directly to the HP-β-CD solution. The molar ratio of CD to the drug is critical; a ratio of 100:1 or higher is a good starting point.

  • Incubate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex.

  • Use Solution: The resulting clear solution contains the water-soluble DHA-Gly/CD complex and can be used directly or further diluted in your experimental buffer.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to working with DHA-Gly.

G cluster_start cluster_methods Initial Preparation cluster_eval cluster_success cluster_troubleshoot Troubleshooting Strategies start Problem: Poor DHA-Gly Dissolution in Aqueous Buffer stock Prepare Concentrated Stock (e.g., 25 mg/mL in Ethanol) start->stock dilute Dilute Stock into Buffer (Vortexing, 37°C) stock->dilute check Is the solution clear and stable? dilute->check success Solution Ready for Experiment check->success Yes ph Strategy 1: Use Alkaline Buffer (e.g., pH 9.0) check->ph No ph->dilute cyclo Strategy 2: Use Cyclodextrin (e.g., HP-β-CD) ph->cyclo Still issues? Try... cyclo->dilute sonic Strategy 3: Apply Physical Methods (Sonication, Gentle Heat) cyclo->sonic Still issues? Try... sonic->dilute

Caption: Troubleshooting workflow for dissolving DHA-Gly.

G cluster_ligand cluster_receptor cluster_gprotein cluster_effector cluster_response ligand DHA-Gly (in solution) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds gprotein G-Protein (α, β, γ subunits) receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates response Cellular Response (e.g., ↑ cAMP) effector->response Catalyzes

Caption: Potential signaling pathway for N-acyl amino acids.

References

Preventing degradation of Docosahexaenoyl glycine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Docosahexaenoyl glycine (B1666218) (DHA-Gly) during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and preparation of DHA-Gly samples.

Question: I am observing low recovery of DHA-Gly in my final extract. What are the potential causes and solutions?

Answer:

Low recovery of DHA-Gly can stem from several factors, primarily related to its chemical instability. DHA-Gly, a polyunsaturated fatty acid (PUFA) derivative, is susceptible to both oxidative and enzymatic degradation.

Potential Causes and Troubleshooting Steps:

  • Oxidative Degradation: The multiple double bonds in the docosahexaenoic acid (DHA) backbone of DHA-Gly are highly prone to oxidation from exposure to air (oxygen), light, and metal ions.

    • Solution:

      • Work in an inert environment: Whenever possible, handle samples under a gentle stream of inert gas like nitrogen or argon.

      • Use antioxidants: Add antioxidants to your extraction solvents. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) at a concentration of 0.005-0.01%.

      • Protect from light: Use amber glass vials or wrap your sample containers in aluminum foil to prevent photo-oxidation.

      • Chelate metal ions: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.

  • Enzymatic Degradation: Biological samples contain enzymes that can rapidly degrade DHA-Gly. The primary culprits are Fatty Acid Amide Hydrolase (FAAH) and Cytochrome P450 (CYP) enzymes.[1]

    • Solution:

      • Immediate processing at low temperatures: Process biological samples immediately after collection on ice. Low temperatures significantly reduce enzymatic activity.

      • Use enzyme inhibitors: Add a cocktail of enzyme inhibitors to your homogenization or extraction buffer.

        • For FAAH: Use a specific inhibitor such as PF-750, JZL195, or URB597.

        • For Cytochrome P450s: A broad-spectrum inhibitor like ketoconazole (B1673606) can be used if the specific CYP isozyme is unknown.

  • Inappropriate pH: The stability of fatty acid amides can be pH-dependent. Extreme pH values can lead to hydrolysis of the amide bond.

    • Solution: Maintain a neutral pH (around 7.0-7.4) during extraction and storage. Use buffered solutions (e.g., phosphate-buffered saline, PBS) for aqueous steps.

  • Improper Storage: Storing DHA-Gly in inappropriate solvents or at incorrect temperatures can lead to degradation.

    • Solution:

      • For long-term storage, DHA-Gly should be stored as a solution in an organic solvent like ethanol (B145695) at -20°C or lower.[2][3]

      • Aqueous solutions of DHA-Gly are not recommended for storage for more than one day.[2] If aqueous solutions are necessary, they should be prepared fresh before use.

Question: My DHA-Gly sample shows multiple peaks during LC-MS analysis, suggesting degradation. How can I identify the source of degradation?

Answer:

The presence of multiple peaks often indicates the formation of degradation products. Identifying the source requires a systematic approach to your sample preparation workflow.

Troubleshooting Workflow:

  • Analyze a fresh standard: Prepare a fresh solution of your DHA-Gly standard in a high-quality organic solvent and inject it directly into the LC-MS system. This will serve as your baseline and confirm the integrity of the standard itself.

  • Evaluate each step of your sample preparation:

    • Solvent Blank: Inject the solvent used for your final sample dissolution to check for contaminants that might interfere with your analysis.

    • Process Blank: Go through the entire sample preparation procedure with a blank sample (e.g., the matrix without the analyte). This will help identify any artifacts introduced during the process.

    • Spiked Sample Analysis: Spike a known amount of DHA-Gly into your blank matrix at the beginning of your sample preparation. Compare the resulting chromatogram to your standard. The appearance of new peaks will point to degradation occurring during your workflow.

  • Investigate potential degradation pathways:

    • Oxidation Products: Oxidized forms of DHA-Gly will have a higher mass due to the addition of oxygen atoms. Look for masses corresponding to hydroxylated or epoxidized DHA-Gly.

    • Hydrolysis Products: Hydrolysis of the amide bond will yield DHA and glycine. Look for the corresponding masses of these molecules.

Experimental Workflow for Investigating DHA-Gly Degradation

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting start Start: Fresh DHA-Gly Standard standard_prep Prepare Standard in Ethanol start->standard_prep Control sample_prep Process Sample (with inhibitors & antioxidants) start->sample_prep Experiment lcms_analysis LC-MS/MS Analysis standard_prep->lcms_analysis extract_evap Evaporate & Reconstitute sample_prep->extract_evap extract_evap->lcms_analysis data_analysis Data Analysis: Compare Peaks lcms_analysis->data_analysis check_standard Analyze Fresh Standard data_analysis->check_standard check_blank Analyze Process Blank data_analysis->check_blank check_spiked Analyze Spiked Sample data_analysis->check_spiked

Caption: Workflow for troubleshooting DHA-Gly degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Docosahexaenoyl glycine?

A1: For long-term stability, this compound should be stored as a solution in an organic solvent such as ethanol at -20°C.[2][3] It is stable for at least two years under these conditions.[2][3] It is not recommended to store aqueous solutions of DHA-Gly for more than 24 hours.[2]

Q2: Which solvents are suitable for dissolving and diluting DHA-Gly?

A2: DHA-Gly is soluble in several organic solvents. The approximate solubilities are:

For biological experiments, stock solutions in these organic solvents can be further diluted into aqueous buffers or isotonic saline immediately before use.[2]

Q3: Can I prepare an organic solvent-free aqueous solution of DHA-Gly?

A3: Yes. To prepare an organic solvent-free solution, the ethanol from the stock solution can be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be directly dissolved in aqueous buffers, such as PBS (pH 7.2), where its solubility is approximately 2 mg/mL.[2][4]

Q4: What are the main degradation pathways for DHA-Gly during sample preparation?

A4: The two primary degradation pathways for DHA-Gly during sample preparation are:

  • Oxidative Degradation: The polyunsaturated DHA tail is susceptible to lipid peroxidation, which is initiated by reactive oxygen species and can be accelerated by light, heat, and the presence of metal ions.

  • Enzymatic Degradation: In biological matrices, enzymes such as Fatty Acid Amide Hydrolase (FAAH) can hydrolyze the amide bond, and Cytochrome P450 (CYP) enzymes can oxidize the fatty acid chain.[1]

Degradation Pathways of DHA-Gly

degradation_pathways cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Degradation DHA_Gly This compound (DHA-Gly) Oxidized_Products Oxidized Products (e.g., Hydroxides, Epoxides) DHA_Gly->Oxidized_Products Oxidation Hydrolysis_Products DHA + Glycine DHA_Gly->Hydrolysis_Products Hydrolysis Enzymatic_Oxidation Oxidized Metabolites DHA_Gly->Enzymatic_Oxidation Oxidation ROS Reactive Oxygen Species (ROS) Light, Heat, Metal Ions ROS->Oxidized_Products FAAH Fatty Acid Amide Hydrolase (FAAH) FAAH->Hydrolysis_Products CYP450 Cytochrome P450s (CYPs) CYP450->Enzymatic_Oxidation

Caption: Major degradation pathways of this compound during sample preparation.

Q5: What are some recommended inhibitors to prevent enzymatic degradation of DHA-Gly?

A5: To prevent enzymatic degradation, a combination of inhibitors targeting different enzyme classes is recommended.

Target EnzymeRecommended InhibitorsTypical Concentration
Fatty Acid Amide Hydrolase (FAAH) PF-750, JZL195, URB597, Phenylmethylsulfonyl Fluoride (PMSF)Varies by inhibitor, typically in the nM to low µM range.
Cytochrome P450 (CYPs) Ketoconazole (broad-spectrum), specific inhibitors for known isozymesTypically 1-10 µM
Serine Hydrolases (general) Phenylmethylsulfonyl Fluoride (PMSF)1 mM

Q6: Which lipid extraction method is best for DHA-Gly?

A6: The choice of extraction method depends on the sample matrix. For a broad range of lipid classes, including N-acyl amino acids, a modified Folch or Bligh-Dyer extraction is commonly used.

  • Folch Method: Utilizes a chloroform:methanol (2:1, v/v) solvent system.

  • Bligh-Dyer Method: Uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system, which is then partitioned by adding more water and chloroform.

For a less toxic alternative, a methyl-tert-butyl ether (MTBE)-based extraction can also be effective. It is crucial to perform all extraction steps at low temperatures (e.g., on ice) to minimize degradation.

Experimental Protocols

Protocol 1: Extraction of DHA-Gly from Plasma

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., d4-DHA-Gly in ethanol)

  • Ice-cold acetonitrile (B52724) (ACN)

  • Enzyme inhibitor cocktail (e.g., PMSF, ketoconazole)

  • Antioxidant solution (e.g., BHT in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 50 µL of plasma.

  • Add 5 µL of the internal standard solution.

  • Add 5 µL of the enzyme inhibitor cocktail.

  • Add 5 µL of the antioxidant solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold ACN to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: General Precautions for Handling DHA-Gly
  • Minimize Freeze-Thaw Cycles: Aliquot standards and samples to avoid repeated freezing and thawing.

  • Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., LC-MS grade) to prevent contamination.

  • Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or in a cold room to minimize both oxidative and enzymatic degradation.

  • Protect from Light and Air: Use amber vials and work under an inert atmosphere whenever possible.

  • Prepare Fresh Solutions: Prepare aqueous solutions of DHA-Gly and working solutions of standards fresh for each experiment.

References

Optimizing LC-MS/MS parameters for N-acyl glycine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: Optimizing LC-MS/MS for N-Acyl Glycine (B1666218) Analysis

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N-acyl glycines (NAGs).

Troubleshooting and FAQs

This section addresses common issues encountered during the LC-MS/MS analysis of N-acyl glycines.

Q1: Why am I observing poor peak shapes (tailing, fronting, or split peaks) for my N-acyl glycine standards or samples?

A1: Poor peak shape can arise from several factors related to your chromatography or sample.[1][2][3]

  • Chromatographic Issues:

    • Column Contamination: A buildup of matrix components on the column inlet frit can distort the sample path, affecting all peaks.[1][2] Consider backflushing the column or replacing the inlet frit.[2] Using a guard column can help extend the life of your analytical column.[4]

    • Column Void: Dissolution of the silica (B1680970) bed, often due to high pH mobile phases, can create a void at the head of the column, leading to split or distorted peaks.[1] Ensure your mobile phase pH is within the column's recommended range.

    • Secondary Interactions: Some peaks may tail due to unwanted interactions between the analyte and the stationary phase.[1] This can sometimes be mitigated by adjusting the mobile phase pH or organic content.

    • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening for all analytes.[1][4] Minimize tubing length and ensure all fittings are secure.

  • Sample and Mobile Phase Issues:

    • Injection Solvent Strength: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion, particularly fronting.[1][4] Whenever possible, dissolve your samples in the initial mobile phase or a weaker solvent.[4][5]

    • Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting.[3][5] Try reducing the injection volume or sample concentration.[5]

    • Mobile Phase Mismatch: Issues with buffer concentration or pH can lead to tailing peaks for certain compounds.[2]

Q2: My signal intensity is low or inconsistent. What could be causing ion suppression?

A2: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, reducing its signal.[6][7][8]

  • Causes:

    • Co-eluting Matrix Components: Endogenous compounds like salts, lipids, and proteins in biological samples (plasma, urine) are major sources of ion suppression.

    • Mobile Phase Additives: Non-volatile additives can build up on the ion source and suppress the signal.[6]

    • Formulation Agents: In drug development, excipients like polysorbates used in formulations can cause significant ion suppression.[9]

  • Troubleshooting Strategies:

    • Improve Chromatographic Separation: Increase the separation between your N-acyl glycines and the interfering matrix components. This can be achieved by optimizing the gradient, changing the stationary phase, or using techniques like hydrophilic interaction chromatography (HILIC) for these polar compounds.[10]

    • Enhance Sample Preparation: Use more effective sample cleanup techniques to remove interfering substances before injection. Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more thorough than a simple "dilute-and-shoot" or protein precipitation.[1][11][12]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, you can correct for signal variability.[11] n-Octanoylglycine-2,2-d2 is an example of a suitable internal standard.[11]

    • Reduce Sample Concentration: Diluting the sample can reduce the concentration of interfering matrix components.[9]

    • Check Ion Source: Ensure the ion source is clean. Contamination can lead to inconsistent signal and suppression.[8]

Q3: How do I determine the optimal collision energy (CE) for my N-acyl glycine MRM transitions?

A3: The optimal collision energy is the voltage that produces the highest abundance of a specific product ion, maximizing sensitivity for your MRM assay.[13]

  • Optimization Process:

    • Infuse the Analyte: Directly infuse a standard solution of the N-acyl glycine of interest into the mass spectrometer.

    • Select the Precursor Ion: In the first quadrupole (Q1), select the m/z of the protonated or deprotonated N-acyl glycine molecule.

    • Scan a Range of Collision Energies: While monitoring a specific product ion in the third quadrupole (Q3), ramp the collision energy across a range of voltages.

    • Identify the Optimum: The optimal CE is the voltage that yields the maximum signal intensity for the chosen product ion.[13] Most mass spectrometer software platforms have automated routines for this process.[13][14]

  • General Principles:

    • The optimal CE is dependent on the precursor m/z, charge state, and the specific fragment ion being monitored.[14][15]

    • Generally, b-ions require lower collision energies for optimal fragmentation compared to y-ions.[16]

    • While predictive equations exist, empirical optimization for each transition is recommended for achieving the best sensitivity.[14][16]

Q4: What are the characteristic MRM transitions for N-acyl glycines?

A4: N-acyl glycines typically fragment in a predictable manner. The most common fragmentation involves the cleavage of the amide bond, resulting in a product ion corresponding to the glycine moiety. For underivatized N-acyl glycines, a common product ion is observed at m/z 74, corresponding to the glycinate (B8599266) fragment [Gly-H]⁻ in negative ion mode. In positive ion mode, a characteristic neutral loss of the acyl chain can be observed, or a product ion at m/z 76 [Gly+H]⁺.

Quantitative Data Summary

The following table provides example Multiple Reaction Monitoring (MRM) transitions for a selection of N-acyl glycines. Note that optimal collision energies (CE) and other parameters should be determined empirically on your specific instrument.[13][14]

N-Acyl GlycinePrecursor Ion (m/z)Product Ion (m/z)Polarity
N-Propionylglycine (C3)132.174.0Negative
N-Butyrylglycine (C4)146.174.0Negative
N-Isovalerylglycine (C5)160.174.0Negative
N-Hexanoylglycine (C6)174.174.0Negative
N-Octanoylglycine (C8)202.274.0Negative
n-Octanoylglycine-2,2-d2 (IS)204.274.0Negative
Suberylglycine (C8-DC)232.174.0Negative

Data is illustrative and should be optimized in your laboratory.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma [11]

This protocol involves protein precipitation to extract N-acyl glycines from plasma samples.

  • Thaw: Thaw frozen plasma samples on ice.

  • Aliquot: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Precipitate: Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., n-Octanoylglycine-2,2-d2).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Urine ("Dilute-and-Shoot") [11]

This is a simpler method suitable for urine samples.

  • Thaw: Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge: Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.

  • Dilute: In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., prepared in 50% methanol/water).

  • Vortex: Vortex for 10 seconds.

  • Transfer: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: General LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific application and instrument.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.

    • Flow Rate: Dependent on column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

    • Column Temperature: 30-40°C.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI), often in negative mode for the characteristic m/z 74 fragment.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimize gas flows (nebulizer, heater), and temperatures according to manufacturer recommendations.

    • Collision Gas: Argon.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (Protein Ppt, SPE, etc.) Spike->Extract Centrifuge Centrifuge / Evaporate Extract->Centrifuge Reconstitute Reconstitute for LC Centrifuge->Reconstitute LC LC Separation (e.g., C18 Column) Reconstitute->LC MS ESI Source (Ionization) LC->MS MSMS Tandem MS (MRM Detection) MS->MSMS Process Peak Integration & Quantification MSMS->Process Report Final Report Process->Report

Caption: General experimental workflow for N-acyl glycine analysis.

G cluster_all Affects ALL Peaks? cluster_some Affects SOME Peaks? Start Poor Peak Shape Observed Q_All Yes Start->Q_All Yes Q_Some No Start->Q_Some No A_Frit Check Column Frit (Backflush/Replace) Q_All->A_Frit A_ExtraCol Check for Extra- Column Volume Q_All->A_ExtraCol A_Void Check for Column Void Q_All->A_Void A_Solvent Injection Solvent Stronger than Mobile Phase? Q_Some->A_Solvent A_Overload Sample Overload? Q_Some->A_Overload A_Secondary Secondary Interactions (Adjust Mobile Phase) Q_Some->A_Secondary

Caption: Troubleshooting flowchart for poor peak shape issues.

References

Technical Support Center: Quantification of Low-Abundance N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance N-acyl amino acids (NAAAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance N-acyl amino acids?

The quantification of low-abundance N-acyl amino acids (NAAAs) presents several analytical challenges. Due to their low endogenous concentrations, sensitive analytical methods are required.[1] Matrix effects, such as ion suppression or enhancement, from complex biological samples can significantly impact accuracy and reproducibility.[1][2] Furthermore, the inherent chemical properties of NAAAs can lead to low extraction recovery from biological matrices.[1] Isobaric lipids and other endogenous compounds can also interfere with quantification, necessitating high-resolution chromatographic separation.[1]

Q2: How can I improve the recovery of low-abundance NAAAs from my samples?

Optimizing the sample preparation protocol is crucial for improving recovery. A common approach involves liquid-liquid extraction (LLE) using a solvent system like chloroform (B151607) and methanol, followed by solid-phase extraction (SPE) to enrich the NAAA fraction and remove interfering substances.[3] The choice of extraction solvent and SPE sorbent should be tailored to the specific NAAAs of interest. It is also important to minimize sample handling steps to reduce analyte loss. The use of a suitable internal standard is critical to correct for recovery losses during sample processing.[4]

Q3: What is the best type of internal standard to use for NAAA quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest.[4] SIL internal standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they will behave similarly during sample extraction, chromatography, and ionization. This allows for accurate correction of matrix effects and variations in instrument response.[4] If a specific SIL-NAAA is not available, a structurally similar NAAA that is not present in the sample can be used, but this may not provide the same level of accuracy.[1]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to mitigate matrix effects.[2]

  • Effective Sample Cleanup: Thorough sample preparation to remove interfering matrix components like phospholipids (B1166683) and salts is the most effective approach.[5] This can be achieved through techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]

  • Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the NAAAs and co-eluting matrix components can significantly reduce ion suppression.[1]

  • Use of Stable Isotope-Labeled Internal Standards: As mentioned previously, SIL internal standards co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction.[4]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the detection of very low-abundance NAAAs.[6]

Q5: My NAAA of interest is endogenous to my control matrix. How do I prepare my calibration curve?

When the analyte is present in the control matrix, a standard calibration curve prepared in a clean solvent will not be accurate. In this case, a substitute matrix that does not contain the endogenous analyte can be used to prepare the calibrators.[1] Alternatively, the method of standard addition can be employed, where known amounts of the standard are added to aliquots of the sample. The concentration of the endogenous analyte is then determined by extrapolating the linear regression of the detector response versus the added concentration.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for NAAA 1. Poor Extraction Recovery: Inefficient extraction from the sample matrix.[1] 2. Ion Suppression: Co-eluting matrix components interfering with ionization.[1][7] 3. Analyte Degradation: Instability of the NAAA during sample preparation or storage. 4. Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.1. Optimize the liquid-liquid or solid-phase extraction protocol. Ensure pH and solvent polarity are appropriate for your target NAAA. Use a validated internal standard to assess recovery. 2. Improve chromatographic separation to resolve the analyte from interfering compounds. Enhance sample cleanup to remove phospholipids and other sources of ion suppression.[5] 3. Keep samples on ice during preparation and store extracts at -80°C. Add antioxidants if oxidative degradation is suspected. 4. Infuse a standard solution of the NAAA to optimize MS/MS parameters for maximum sensitivity.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the column.[7] 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for the analyte.1. Dilute the sample or reduce the injection volume. 2. Use a column with a different stationary phase or end-capping. Add a small amount of a competing agent to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the gradient to ensure a symmetrical peak shape.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.[7][8] 2. Contaminated LC-MS System: Buildup of contaminants in the autosampler, column, or ion source.[7] 3. Carryover from Previous Injections: "Sticky" compounds adsorbing to surfaces in the flow path.[9]1. Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.[8] 2. Flush the LC system with a strong solvent wash. Clean the ion source according to the manufacturer's instructions. 3. Implement a rigorous needle wash protocol in the autosampler method. Inject blank samples between high-concentration samples.
Retention Time Shifts 1. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of the organic component.[7] 2. Column Degradation: Loss of stationary phase or column blockage. 3. Fluctuations in Column Temperature: Inconsistent oven temperature.1. Prepare fresh mobile phases daily and keep solvent reservoirs capped. 2. Use a guard column to protect the analytical column. If the column is degraded, replace it. 3. Ensure the column oven is functioning correctly and the temperature is stable.

Quantitative Data

Table 1: Endogenous Levels of Selected N-Acyl Amino Acids in Rodent Tissues

N-Acyl Amino AcidTissueConcentration (pmol/g)Reference
N-Oleoyl Glycine (B1666218) (OlGly)Brain< 100[1]
N-Oleoyl Glycine (OlGly)Liver~150[1]
N-Oleoyl Glycine (OlGly)Lung~400-750[1]
N-Oleoyl Alanine (OlAla)BrainLow[1]
N-Arachidonoyl Glycine (AraGly)Brain~10-20[1]

Table 2: LC-MS/MS Parameters for Selected N-Acyl Amino Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Oleoyl Glycine (OlGly)340.374.125
N-Oleoyl Alanine (OlAla)354.388.125
N-Arachidonoyl Glycine-d8 (AraGly-d8)368.382.125

Note: These parameters may require optimization on different mass spectrometer platforms.

Experimental Protocols

Protocol 1: Extraction of N-Acyl Amino Acids from Brain Tissue

This protocol is adapted from a method for the analysis of N-oleoyl glycine and N-oleoyl alanine.[1]

  • Homogenization: Homogenize approximately 50 mg of frozen brain tissue in 2 mL of a 2:1 (v/v) mixture of chloroform:methanol containing a suitable internal standard (e.g., 50 pmol of N-arachidonoyl glycine-d8).[1]

  • Phase Separation: Add 500 µL of 1 N HCl and 300 µL of 0.73% w/v sodium chloride solution to the homogenate. Vortex thoroughly and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.[1]

  • Lipid Extraction: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N-Acyl Amino Acids

This protocol provides a general starting point for the analysis of NAAAs.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 100% B over 10 minutes, hold at 100% B for 2.5 minutes, then return to initial conditions.[1]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the NAAA.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: Optimize for the specific instrument (e.g., 700°C).[1]

    • IonSpray Voltage: Optimize for the specific instrument.

    • MRM Transitions: Determine the optimal precursor and product ions for each NAAA and internal standard by infusing standard solutions.

Visualizations

Caption: General experimental workflow for NAAA quantification.

signaling_pathway cluster_biosynthesis Biosynthesis fatty_acid Fatty Acid enzyme_syn N-Acyltransferase fatty_acid->enzyme_syn amino_acid Amino Acid amino_acid->enzyme_syn naaa N-Acyl Amino Acid receptor GPCR / Ion Channel naaa->receptor enzyme_deg FAAH / Other Hydrolases naaa->enzyme_deg enzyme_syn->naaa effect Cellular Response receptor->effect degraded_products Fatty Acid + Amino Acid enzyme_deg->degraded_products

Caption: Simplified NAAA biosynthesis, signaling, and degradation pathway.

References

Technical Support Center: Docosahexaenoyl Glycine (DHA-gly) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Docosahexaenoyl Glycine (B1666218) (DHA-gly) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Docosahexaenoyl Glycine (DHA-gly)?

A1: this compound (DHA-gly) is an N-acyl amino acid, a signaling molecule where docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is conjugated to a glycine molecule via an amide bond. These molecules are of interest for their potential roles in various physiological processes.

Q2: What are the primary stability concerns for DHA-gly in cell culture media?

A2: The main stability concerns for DHA-gly in aqueous and complex biological environments like cell culture media are:

  • Hydrolysis: The amide bond linking DHA and glycine can be susceptible to hydrolysis, breaking down the molecule into its constituent parts (DHA and glycine). This can be influenced by pH and enzymatic activity.

  • Oxidation: The polyunsaturated DHA component of the molecule is prone to oxidation due to its multiple double bonds. This can be initiated by reactive oxygen species (ROS) in the media and can lead to a loss of biological activity and the formation of potentially cytotoxic byproducts.[1][2]

  • Enzymatic Degradation: Cell-secreted or endogenous enzymes, such as fatty acid amide hydrolase (FAAH), may degrade N-acyl amino acids.[3]

  • Solubility and Aggregation: As a lipid-based molecule, DHA-gly has limited aqueous solubility and may precipitate or form micelles in cell culture media, affecting its availability to cells.

Q3: How can I prepare DHA-gly for cell culture experiments?

A3: Due to its lipophilic nature, DHA-gly requires a carrier for effective delivery in aqueous cell culture media. A common method involves complexing it with fatty acid-free bovine serum albumin (BSA). A detailed protocol is provided in the "Experimental Protocols" section. It is crucial to avoid solvents like ethanol (B145695) at concentrations that could be toxic to cells (generally, keep final ethanol concentration below 0.1%).

Q4: What are the known signaling pathways for DHA-gly?

A4: While direct research on DHA-glycine is emerging, its components and similar N-acyl amides suggest potential involvement in several pathways. DHA is known to activate Peroxisome Proliferator-Activated Receptors (PPARs) and influence the PI3K/Akt signaling pathway.[1][4][5][6][7][8] Additionally, similar N-acyl amides can activate G protein-coupled receptors like GPR110.[3][9][10][11] The specific pathways activated by DHA-glycine should be experimentally verified.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results DHA-gly degradation (hydrolysis or oxidation) in media.Prepare fresh DHA-gly solutions for each experiment. Minimize exposure to light and air. Consider including an antioxidant like Vitamin E in the stock solution. Assess the stability of DHA-gly in your specific media over the time course of your experiment using the LC-MS/MS protocol below.
Low or no observable cellular effect Poor solubility or bioavailability of DHA-gly.Ensure proper complexation with a carrier like BSA. Optimize the DHA-gly to BSA molar ratio. Verify the final concentration of DHA-gly in the media after preparation and filtration.
Cell type may not express the relevant receptors or be responsive to the signaling pathway.Screen different cell lines to find a responsive model. Use positive controls known to activate the suspected signaling pathways.
Cell toxicity or death Oxidation of the DHA moiety leading to cytotoxic byproducts.[1][2]Use high-purity DHA-gly and prepare solutions fresh. Minimize freeze-thaw cycles. Test the toxicity of the vehicle control (e.g., BSA alone) and different concentrations of DHA-gly.
High concentrations of the delivery vehicle (e.g., ethanol, DMSO).Ensure the final concentration of any organic solvent is well below the toxic threshold for your cell line (typically <0.1% for ethanol and <0.5% for DMSO).
Precipitation in media Exceeding the solubility limit of the DHA-gly:BSA complex.Prepare a more dilute stock solution. Ensure the BSA is fully dissolved before adding the DHA-gly. Gently warm the solution during preparation to aid dissolution, but avoid high temperatures that could degrade the molecule.

Quantitative Data Summary

Currently, there is limited published quantitative data on the stability of DHA-gly specifically in cell culture media. The following table provides a framework for researchers to generate and report their own stability data.

ParameterConditionExpected Outcome
Half-life (Hydrolysis) DMEM + 10% FBS, 37°C, 5% CO2To be determined experimentally. Based on similar N-acyl amides, hydrolysis is a significant risk.
Oxidation Rate DMEM + 10% FBS, 37°C, 5% CO2To be determined experimentally. The high degree of unsaturation in DHA suggests a high susceptibility to oxidation.
Optimal DHA-gly:BSA Molar Ratio For solubilization in DMEMTypically ranges from 2:1 to 6:1. This should be optimized for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

Materials:

  • This compound (DHA-gly)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (200 proof)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile, conical tubes

  • Water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a DHA-gly stock solution: Dissolve DHA-gly in ethanol to a concentration of 10-50 mM. Store in small aliquots under nitrogen or argon at -80°C to minimize oxidation.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a concentration of 10% (w/v). Gently rotate to dissolve, avoiding foaming. Sterile filter the solution.

  • Complexation:

    • In a sterile conical tube, add the desired volume of the BSA solution.

    • While gently vortexing the BSA solution, slowly add the ethanolic DHA-gly stock solution to achieve the desired final concentration and molar ratio (e.g., 3:1 DHA-gly:BSA).

    • Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complex formation.

  • Final Preparation: Dilute the DHA-gly:BSA complex in your complete cell culture medium to the final desired working concentration.

Protocol 2: Assessment of DHA-gly Stability in Cell Culture Media by LC-MS/MS

Objective: To quantify the concentration of DHA-gly in cell culture media over time to determine its stability.

Materials:

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • DHA-gly

  • Internal standard (e.g., d8-N-arachidonoyl glycine)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • HPLC-grade water

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Spike cell culture medium with a known concentration of DHA-gly (e.g., 10 µM).

    • Aliquot the spiked medium into sterile tubes and incubate at 37°C, 5% CO2.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the medium.

  • Extraction:

    • To 100 µL of the medium sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a C18 column with a gradient elution, for example, starting with a mobile phase of water with 0.1% formic acid and transitioning to acetonitrile with 0.1% formic acid.

    • Monitor the parent and daughter ions for both DHA-gly and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Calculate the peak area ratio of DHA-gly to the internal standard.

    • Generate a standard curve using known concentrations of DHA-gly.

    • Determine the concentration of DHA-gly at each time point and calculate the half-life.

Visualizations

Signaling Pathways

DHA_gly_Signaling_Pathways DHA_gly Docosahexaenoyl Glycine (DHA-gly) GPR110 GPR110 DHA_gly->GPR110 Activates PPAR PPARα/γ DHA_gly->PPAR Activates PI3K PI3K DHA_gly->PI3K Modulates AC Adenylyl Cyclase GPR110->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neurogenesis, Synaptogenesis) CREB->Gene_Expression RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Lipid_Metabolism Gene Expression (Lipid Metabolism, Inflammation) PPRE->Lipid_Metabolism PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Stability_Assessment_Workflow start Start: Prepare DHA-gly spiked cell culture media incubate Incubate at 37°C, 5% CO2 start->incubate sample Collect aliquots at various time points incubate->sample extract Protein precipitation and supernatant extraction sample->extract analyze Analyze by LC-MS/MS extract->analyze quantify Quantify DHA-gly concentration analyze->quantify end End: Determine stability and half-life quantify->end

References

Minimizing non-specific binding of Docosahexaenoyl glycine in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Docosahexaenoyl glycine (B1666218) (DHA-Gly) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is Docosahexaenoyl glycine (DHA-Gly) and why is it prone to non-specific binding?

This compound (DHA-Gly) is an N-acyl amino acid, an endogenous lipid signaling molecule composed of docosahexaenoic acid (DHA) and glycine.[1] Its long, hydrophobic fatty acid tail gives it a propensity to interact non-specifically with hydrophobic surfaces, such as polystyrene microplates and other plastic labware.[2] This non-specific binding (NSB) can lead to high background signals and inaccurate results in various assays.

Q2: What are the primary drivers of non-specific binding for lipid molecules like DHA-Gly?

The primary drivers of NSB for lipid molecules include:

  • Hydrophobic interactions: The nonpolar fatty acid chain of DHA-Gly can readily bind to hydrophobic surfaces.[2]

  • Electrostatic interactions: Although less dominant for lipids than for charged proteins, electrostatic interactions can still contribute to NSB.

  • Binding to proteins: Lipids can bind non-specifically to proteins in your assay system, including antibodies and blocking agents.

Q3: What are the most common assays in which NSB of DHA-Gly is a concern?

NSB can be a significant issue in a variety of assays, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): High background signals can obscure the specific signal from the analyte.[3][4][5]

  • Cell-Based Assays: DHA-Gly can bind to cell culture plates and other surfaces, reducing its effective concentration and leading to variability.

  • Chromatography (e.g., HPLC): NSB to columns and tubing can result in poor peak shape, sample loss, and inaccurate quantification.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues related to the non-specific binding of DHA-Gly.

Issue 1: High Background in ELISA

High background in an ELISA can mask the specific signal of DHA-Gly, leading to false positives and reduced assay sensitivity.[3][4][5][6][7]

Troubleshooting Steps:

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent, such as casein or a commercial protein-free blocker.[8][9][10][11]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a soaking step of 1-2 minutes for each wash.[4][7]
Suboptimal Surfactant Concentration Include a non-ionic surfactant like Tween-20 in the wash buffer and antibody dilution buffers at an optimal concentration (typically 0.05-0.1%).[4]
Cross-Reactivity of Antibodies Run controls with secondary antibody only to check for non-specific binding. If necessary, use pre-adsorbed secondary antibodies.[5]
Hydrophobic Interactions with Plate Use specialized low-binding microplates. Consider pre-treating the plate with a blocking agent before adding the capture antibody.
Issue 2: Inconsistent Results in Cell-Based Assays

Variability in cell-based assays can arise from the non-specific binding of DHA-Gly to the culture plates, leading to inconsistent effective concentrations.

Troubleshooting Steps:

Potential Cause Recommended Solution
Binding to Culture Plates Use low-binding cell culture plates. Pre-incubate the plates with a blocking agent like BSA before seeding cells.
Interaction with Serum Proteins If possible, reduce the serum concentration in the culture medium during the treatment period. Alternatively, perform a dose-response curve to determine the optimal DHA-Gly concentration in the presence of serum.
Cell Health and Density Ensure cells are healthy and seeded at a consistent density across experiments. Monitor cell morphology and viability throughout the assay.
Inconsistent Drug Preparation Prepare fresh dilutions of DHA-Gly for each experiment from a concentrated stock solution. Use low-binding tubes for dilutions.
Issue 3: Poor Peak Shape and Recovery in HPLC

In High-Performance Liquid Chromatography (HPLC), non-specific binding of DHA-Gly to the column and system components can lead to tailing peaks, reduced peak area, and poor reproducibility.

Troubleshooting Steps:

Potential Cause Recommended Solution
Adsorption to Column Matrix Use a column with a suitable stationary phase for lipid analysis (e.g., C18). Consider using a mixed-mode column for better retention and separation of N-acyl amino acids.[12][13]
Suboptimal Mobile Phase Optimize the mobile phase composition. The addition of a small amount of an organic modifier or an ion-pairing agent may be necessary. Ensure the pH of the mobile phase is appropriate for the analyte.[12]
Contamination of the System Flush the HPLC system and column thoroughly between runs to remove any adsorbed material.
Sample Preparation Issues Ensure complete solubilization of DHA-Gly in the injection solvent. Filter samples before injection to remove particulates.

Experimental Protocols

Protocol 1: Competitive ELISA for DHA-Gly with Minimized NSB

This protocol describes a competitive ELISA for the quantification of DHA-Gly, with steps to minimize non-specific binding.

  • Coating:

    • Dilute a DHA-Gly-protein conjugate (e.g., DHA-Gly-BSA) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding polystyrene microplate.

    • Incubate overnight at 4°C.[14]

  • Washing:

    • Wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 2% BSA in PBS) to each well.[4]

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the DHA-Gly standard and the samples.

    • In a separate low-binding plate, mix 50 µL of the standard or sample with 50 µL of a specific anti-DHA-Gly antibody.

    • Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/antigen mixture to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.[15]

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Substrate Addition and Reading:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.[16][17]

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄).[17]

    • Read the absorbance at 450 nm.

Protocol 2: Cell-Based Assay to Evaluate DHA-Gly Activity

This protocol outlines a general procedure for assessing the biological activity of DHA-Gly on cultured cells, with considerations for minimizing NSB.

  • Cell Seeding:

    • Seed cells in a low-binding 96-well cell culture plate at an optimized density.

    • Allow cells to adhere and grow for 24 hours.[18]

  • DHA-Gly Preparation:

    • Prepare a stock solution of DHA-Gly in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare serial dilutions of DHA-Gly in serum-free or low-serum medium immediately before use. Use low-binding tubes for dilutions.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add 100 µL of the diluted DHA-Gly solutions or vehicle control to the respective wells.

    • Incubate for the desired period (e.g., 24-48 hours).

  • Assay Endpoint:

    • Perform the desired assay to measure the cellular response (e.g., cell viability assay, signaling pathway activation assay).

Protocol 3: HPLC Analysis of DHA-Gly

This protocol provides a general method for the analysis of DHA-Gly using reverse-phase HPLC.

  • Sample Preparation:

    • Extract DHA-Gly from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 210 nm or Mass Spectrometry (for higher sensitivity and specificity).[13][19]

  • Analysis:

    • Run a standard curve with known concentrations of DHA-Gly to quantify the amount in the samples.

Quantitative Data Summary

Table 1: Comparison of Blocking Agents for Reducing Non-Specific Binding in ELISAs

Blocking Agent Typical Concentration Advantages Disadvantages Reference
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability and may cross-react with some antibodies.[8][10][11]
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective.May contain endogenous biotin (B1667282) and glycoproteins that can interfere with some assays.[9][10]
Casein 0.5-2% (w/v)Highly effective at blocking, often superior to BSA.Can contain phosphoproteins that may interfere with assays detecting phosphorylated targets.[8][10][11]
Gelatin (from fish skin) 0.1-1% (w/v)Does not cross-react with mammalian antibodies.May be less effective than other protein blockers.[10]
Commercial Protein-Free Blockers Varies by manufacturerNo protein content, reduces the risk of cross-reactivity.Can be more expensive.[20]

Table 2: Common Surfactants Used to Minimize NSB

Surfactant Typical Concentration Primary Mechanism of Action Common Applications
Tween-20 0.05-0.1% (v/v)Disrupts hydrophobic interactions.Wash buffers and antibody diluents in ELISA and Western blotting.
Triton X-100 0.05-0.1% (v/v)Disrupts hydrophobic interactions.Cell lysis buffers and wash buffers.

Signaling Pathways and Experimental Workflows

DHA-Gly Signaling Pathways

DHA-Gly has been shown to act as a signaling molecule, primarily through its interaction with G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4).[1]

DHAGly_Signaling DHAGly DHA-Gly GPR55 GPR55 (Inverse Agonist) DHAGly->GPR55 TRPV4 TRPV4 (Potentiator) DHAGly->TRPV4 G_protein Gαq/11, Gα12/13 GPR55->G_protein Inhibits basal activity Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Downstream_GPR55 Downstream Signaling Ca_release->Downstream_GPR55 Downstream_TRPV4 Downstream Signaling Ca_influx->Downstream_TRPV4

Caption: Signaling pathways of this compound (DHA-Gly).

Experimental Workflow for Minimizing NSB in ELISA

ELISA_Workflow Start Start Coating Coat Plate with DHA-Gly Conjugate Start->Coating Wash1 Wash (3x) Coating->Wash1 Blocking Block with 2% BSA (2 hours at RT) Wash1->Blocking Wash2 Wash (5x) Blocking->Wash2 Competition Add Sample/Standard + Anti-DHA-Gly Ab Wash2->Competition Wash3 Wash (5x) Competition->Wash3 Detection Add HRP-conjugated Secondary Ab Wash3->Detection Wash4 Wash (5x) Detection->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: ELISA workflow with optimized washing and blocking steps.

Logical Troubleshooting Flowchart for High ELISA Background

Troubleshooting_Flowchart Start High ELISA Background? Check_Washing Increase Wash Steps and Volume? Start->Check_Washing Yes Check_Blocking Optimize Blocking Agent and Incubation Time? Check_Washing->Check_Blocking No Improvement Resolved Problem Resolved Check_Washing->Resolved Improvement Check_Surfactant Add/Optimize Surfactant in Buffers? Check_Blocking->Check_Surfactant No Improvement Check_Blocking->Resolved Improvement Check_Antibody Check Antibody Cross-Reactivity? Check_Surfactant->Check_Antibody No Improvement Check_Surfactant->Resolved Improvement Check_Antibody->Resolved Improvement Contact_Support Contact Technical Support Check_Antibody->Contact_Support No Improvement

Caption: Troubleshooting flowchart for high ELISA background.

References

Troubleshooting low signal intensity for Docosahexaenoyl glycine in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Docosahexaenoyl glycine (B1666218) (DHA-Gly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help you achieve high-quality, high-sensitivity data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Docosahexaenoyl glycine and why can its analysis by mass spectrometry be challenging?

This compound (DHA-Gly) is an N-acyl amino acid, a class of lipid mediators. Its analysis by mass spectrometry, typically LC-MS/MS, can be challenging due to several factors inherent to its structure and low endogenous concentrations. These challenges include:

  • Low Endogenous Concentrations: DHA-Gly is often present in biological tissues at low picomolar to nanomolar levels, demanding highly sensitive analytical methods.[1]

  • Inefficient Ionization: As a neutral molecule in its protonated form, DHA-Gly may require the formation of adducts for efficient ionization in positive mode, or deprotonation in negative mode. Optimizing these conditions is critical for achieving a strong signal.

  • In-source Fragmentation: The polyunsaturated docosahexaenoic acid (DHA) chain and the amide bond can be susceptible to fragmentation within the ion source of the mass spectrometer, reducing the abundance of the intact molecular ion.[2][3]

  • Sample Matrix Effects: Biological samples are complex, and co-eluting substances can suppress the ionization of DHA-Gly, leading to a diminished signal.[4][5]

  • Chemical Instability: The polyunsaturated fatty acid chain is prone to oxidation, and the entire molecule can be subject to chemical rearrangements under certain pH conditions, potentially leading to analyte loss.[6]

Q2: What are the most common reasons for low signal intensity when analyzing this compound?

Low signal intensity for DHA-Gly can stem from issues at various stages of the analytical workflow:

  • Suboptimal Sample Preparation: Incomplete extraction from the sample matrix, loss of analyte during cleanup steps (e.g., solid-phase extraction), or the presence of interfering substances are common culprits.[7][8]

  • Poor Chromatographic Performance: Broad or tailing peaks due to suboptimal liquid chromatography (LC) conditions can result in a lower signal-to-noise ratio. Co-elution with matrix components can also lead to ion suppression.[2][9]

  • Inefficient Ionization and In-Source Fragmentation: The choice of ionization mode (positive vs. negative), spray voltage, source temperature, and gas flows significantly impact the efficiency of ion formation and the stability of the parent ion.[2][3][4]

  • Incorrect Mass Spectrometry Parameters: Non-optimized declustering potential, collision energy, and cell exit potential can lead to poor fragmentation or inefficient transmission of fragment ions in MS/MS analysis.[10]

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

This compound has both a carboxyl group and an amide linkage, making it amenable to analysis in both positive and negative ionization modes.

  • Negative Ion Mode (ESI-): This is often the preferred mode for N-acyl amino acids. The carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion, which is often stable and provides good sensitivity.[11]

  • Positive Ion Mode (ESI+): In positive mode, DHA-Gly can be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. The formation of adducts can sometimes enhance signal intensity.[2]

The optimal mode can be instrument and matrix-dependent. It is highly recommended to test both polarities during method development to determine which provides the best signal-to-noise ratio for your specific experimental conditions.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for this compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start_node Start: Low DHA-Gly Signal decision_node System Suitability Passed? start_node->decision_node System Suitability Check process_node_1 Troubleshoot Instrument decision_node->process_node_1 Fails decision_node_2 Analyze Fresh Standard decision_node->decision_node_2 Passes process_node process_node end_node Resolution: Improved Signal process_node_1->start_node Recalibrate/Maintain Instrument process_node_2 Fresh Standard Signal OK? decision_node_2->process_node_2 Check Standard Viability decision_node_3 Prepare New Standard process_node_2->decision_node_3 Standard OK? process_node_3 Investigate Sample Prep decision_node_3->process_node_3 No decision_node_4 Sample Prep Optimized? decision_node_3->decision_node_4 Yes process_node_3->start_node Prepare Fresh Standard process_node_4 Optimize Extraction/Cleanup decision_node_4->process_node_4 Review Sample Prep decision_node_5 Review Chromatography process_node_4->decision_node_5 Prep OK? process_node_5 Peak Shape/Retention OK? decision_node_5->process_node_5 No decision_node_6 Adjust LC Method decision_node_5->decision_node_6 Yes process_node_5->start_node Optimize Extraction/Cleanup process_node_6 Optimize MS Parameters decision_node_6->process_node_6 Optimize LC Method decision_node_7 Signal Improved? process_node_6->decision_node_7 Chroma OK? process_node_7 Re-evaluate Previous Steps decision_node_7->process_node_7 No process_node_8 Final Check decision_node_7->process_node_8 Yes process_node_7->start_node Adjust Gradient/Column process_node_8->end_node Optimize MS Parameters

Caption: A flowchart for systematically troubleshooting low signal intensity.

Problem Potential Cause Recommended Action
No or very low signal for DHA-Gly standard Suboptimal ionization parametersOptimize source conditions (see Table 2). Screen both positive and negative ion modes.[2][4]
Incorrect mobile phaseEnsure mobile phase pH and composition are suitable for DHA-Gly ionization and retention. For reversed-phase LC, a mobile phase with a low concentration of a weak acid (e.g., 0.1% formic acid) is a good starting point.[12]
Analyte degradationPrepare a fresh standard from a reliable source. Ensure proper storage of stock solutions (typically at -80°C).
Good signal for standard, but low signal in sample Matrix-induced ion suppressionImprove sample cleanup (e.g., solid-phase extraction, liquid-liquid extraction).[7][8] Dilute the sample to reduce matrix effects.[5]
Inefficient extractionOptimize the extraction solvent and procedure. A common method is the Folch or Bligh-Dyer extraction for lipids. Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with the LC mobile phase.[13]
Analyte loss during sample prepCheck recovery at each step of the sample preparation process using a stable isotope-labeled internal standard. Be aware that N-acylethanolamines can show variable recovery depending on the brand of SPE column used.[1][7]
Tailing or broad peaks Poor chromatographyOptimize the LC gradient, flow rate, and column temperature. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase to avoid peak distortion. Using bioinert columns can sometimes improve peak shape for certain lipids.[9][14]
Inconsistent signal intensity Unstable spray in the ESI sourceCheck for clogs in the ESI needle. Optimize the nebulizer gas flow and source temperature.[4] Ensure the mobile phase is properly degassed.
Guide 2: Optimizing Mass Spectrometer Parameters

Fine-tuning the mass spectrometer's source and analyzer settings is crucial for maximizing the signal of this compound.

Table 1: Typical Starting MS Parameters for DHA-Gly Analysis

Parameter Negative Ion Mode (ESI-) Positive Ion Mode (ESI+) Rationale
Parent Ion (m/z) [M-H]⁻ (e.g., 388.2)[M+H]⁺ (e.g., 390.2), [M+Na]⁺, [M+NH₄]⁺Target the deprotonated molecule in negative mode and the protonated or adducted molecule in positive mode.
Fragment Ions (m/z) Fragment corresponding to the glycine portion (e.g., 74.0) is common.[11]Fragments resulting from the loss of water or parts of the DHA chain.Select the most intense and specific fragment ions for quantification in MRM mode.
Capillary/Spray Voltage 2.5 - 3.5 kV3.0 - 4.5 kVOptimize for stable spray and maximum ion current.
Source Temperature 120 - 150 °C120 - 150 °CLower temperatures can help minimize in-source fragmentation of the labile DHA chain.[4]
Desolvation/Drying Gas Temp. 350 - 500 °C350 - 500 °COptimize for efficient solvent evaporation without causing thermal degradation.[4]
Nebulizer Gas Flow Instrument DependentInstrument DependentAdjust for a stable and fine spray.
Drying Gas Flow Instrument DependentInstrument DependentEnsure complete desolvation of droplets.
Declustering Potential (DP) / Cone Voltage -60 to -100 V60 to 100 VOptimize to maximize the parent ion signal while minimizing in-source fragmentation.[10]
Collision Energy (CE) -20 to -40 eV20 to 40 eVOptimize to achieve efficient fragmentation and maximize the signal of the chosen product ion.[10][11]

Note: These are general starting points and should be optimized for your specific instrument and method.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for DHA-Gly from Plasma/Serum

This protocol provides a general workflow for extracting this compound from a biological fluid matrix for LC-MS/MS analysis.

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 100 µL of sample in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-DHA-Gly).

  • Protein Precipitation and Extraction:

    • Add 300 µL of chilled methanol.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 10 minutes at 4°C.

    • Add 250 µL of LC-MS grade water to induce phase separation.

    • Vortex for 1 minute.

  • Phase Separation and Collection:

    • Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper organic layer containing the lipids and transfer it to a new tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[13]

    • Reconstitute the dried residue in 100 µL of a solvent compatible with your LC mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 1 minute and centrifuge to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Extraction Workflow Diagram

ExtractionWorkflow start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is add_methanol Add Methanol (Protein Precipitation) add_is->add_methanol add_mtbe Add MTBE (Extraction) add_methanol->add_mtbe vortex_1 Vortex add_mtbe->vortex_1 add_water Add Water (Phase Separation) vortex_1->add_water vortex_2 Vortex add_water->vortex_2 centrifuge Centrifuge vortex_2->centrifuge collect_organic Collect Upper Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute end_node Ready for LC-MS Analysis reconstitute->end_node

Caption: A typical liquid-liquid extraction workflow for DHA-Gly.

References

Selecting appropriate internal standards for N-acyl glycine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-acyl glycine (B1666218) (NAG) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions related to the selection of appropriate internal standards and overall experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for N-acyl glycine analysis?

An ideal internal standard is a stable isotope-labeled (SIL) form of the analyte of interest.[1] SIL internal standards have nearly identical chemical and physical properties to the target analyte, which ensures they behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3] This co-elution and similar ionization efficiency help to accurately compensate for matrix effects and variations in extraction recovery.[2]

Q2: What are the key characteristics of a good internal standard?

A good internal standard should:

  • Behave chemically and physically similarly to the analyte.[1][4]

  • Have a similar ionization efficiency to the analyte.[1]

  • Be clearly distinguishable from the analyte by the mass spectrometer (ideally a mass difference of 4-5 Da for SIL-IS).[2]

  • Be added to the sample as early as possible in the workflow.[5]

  • Produce a strong and reproducible signal.[4]

Q3: When should I use a structural analogue as an internal standard?

Structural analogues can be used as internal standards when a stable isotope-labeled version of the analyte is not commercially available or is prohibitively expensive.[5] It is crucial to select an analogue that closely matches the structure and physicochemical properties of the target N-acyl glycine.[5] For instance, arachidonoyl glycine-d8 (AraGly-d8) has been successfully used as an internal standard for the analysis of N-oleoyl glycine (OlGly) and N-oleoyl alanine (B10760859) (OlAla).[6][7]

Q4: How do I determine the appropriate concentration for my internal standard?

The concentration of the internal standard should be optimized to provide a signal that is strong enough for reliable detection but does not saturate the detector.[4] The response of the internal standard should ideally be in the same range as the expected analyte concentrations in the samples.[2] It is also important to ensure that the internal standard signal does not interfere with the analyte signal.[8]

Troubleshooting Guide

This guide addresses common issues encountered during N-acyl glycine analysis, with a focus on problems related to internal standards.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Response Inconsistent sample preparation (e.g., extraction, dilution).[2][5]Ensure consistent and precise execution of the sample preparation protocol for all samples. Add the IS at the very beginning of the workflow.[5]
Instrument drift or instability.[5]Allow the mass spectrometer to stabilize before analysis. Monitor system suitability throughout the run.
Incomplete mixing of the IS with the sample matrix.[5]Vortex or mix samples thoroughly after adding the internal standard.
Poor Recovery of Analyte and/or IS Inefficient extraction method.Optimize the extraction solvent and procedure. Consider a different extraction technique (e.g., solid-phase extraction vs. liquid-liquid extraction).
Adsorption of analyte/IS to labware.Use low-adsorption tubes and pipette tips.
Degradation of analyte/IS.Ensure proper storage conditions for samples and standards. Investigate the stability of the analytes under the experimental conditions.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components interfering with ionization.[2]Improve chromatographic separation to resolve the analyte and IS from interfering compounds. Optimize the sample cleanup procedure to remove more matrix components. The use of a SIL-IS is highly recommended to compensate for matrix effects.[2]
IS Signal Detected in Blank Samples Contamination of the system or reagents.Run solvent blanks to identify the source of contamination. Clean the LC-MS system. Use high-purity solvents and reagents.
Cross-talk from the analyte signal.[2]Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and IS. For SIL-IS, a mass difference of at least 3 Da is recommended.[2]

Experimental Protocols

General Workflow for N-Acyl Glycine Quantification by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for each N-acyl glycine and matrix.

N-Acyl Glycine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporate to Dryness Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

References

Addressing potential for auto-oxidation of Docosahexaenoyl glycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential for auto-oxidation of Docosahexaenoyl glycine (B1666218) (DHA-Gly).

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is Docosahexaenoyl glycine susceptible to it?

A1: Auto-oxidation is a spontaneous, self-catalyzing process that involves the reaction of a substance with oxygen. This compound (DHA-Gly) is particularly susceptible to this process due to the docosahexaenoic acid (DHA) moiety in its structure. DHA is a highly polyunsaturated fatty acid (PUFA) containing six double bonds.[1] These double bonds, particularly the bis-allylic hydrogens, are prone to abstraction by free radicals, initiating a chain reaction that leads to the formation of lipid hydroperoxides and a variety of secondary oxidation products.[1] This process can degrade the quality and biological activity of DHA-Gly.

Q2: How can I properly store my DHA-Gly samples to minimize oxidation?

A2: Proper storage is critical to maintaining the integrity of your DHA-Gly samples. It is recommended to store DHA-Gly at -20°C or, for long-term storage, at -80°C.[2][3] Samples should be stored in airtight containers, and the headspace should be flushed with an inert gas like nitrogen or argon to displace oxygen.[2] If the DHA-Gly is in a solvent, ensure the solvent is of high purity and has been deoxygenated. Repeated freeze-thaw cycles should be avoided as they can introduce oxygen and accelerate oxidation.

Q3: What are the visible signs or indicators of DHA-Gly oxidation in my experiments?

A3: While early stages of oxidation may not be visible, significant oxidation can sometimes be detected by a yellowish discoloration of the sample or a noticeable fishy or rancid odor. In experimental assays, you might observe a decrease in the expected biological activity of DHA-Gly, poor reproducibility of results, or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Q4: Which antioxidants can I use to protect my DHA-Gly samples?

A4: The use of antioxidants is a common strategy to prevent the oxidation of PUFAs. For in vitro experiments, common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (a form of Vitamin E). The effective concentration of these antioxidants will depend on the specific experimental conditions, but typical starting concentrations are in the range of 0.01-0.1% (w/v). It is crucial to ensure that the chosen antioxidant does not interfere with your experimental assays.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays using DHA-Gly.

  • Potential Cause: Degradation of DHA-Gly due to auto-oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that DHA-Gly stock solutions and working solutions have been stored at the correct temperature and under an inert atmosphere.

    • Prepare Fresh Solutions: Prepare fresh working solutions of DHA-Gly from a new or properly stored stock vial for each experiment.

    • Incorporate an Antioxidant: Consider adding a suitable antioxidant (e.g., BHT, alpha-tocopherol) to your cell culture medium, ensuring it is not cytotoxic at the concentration used.

    • Analyze for Oxidation: If the problem persists, analyze an aliquot of your DHA-Gly solution for the presence of oxidation products using methods like peroxide value determination or LC-MS analysis.

Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis of DHA-Gly.

  • Potential Cause: Formation of various oxidation products of DHA-Gly. Auto-oxidation of DHA can lead to the formation of numerous hydroxy isomers.[4]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Minimize the exposure of your sample to air and light during preparation. Use deoxygenated solvents and perform extractions on ice.

    • Use Fresh Solvents: Ensure all solvents used for chromatography are of high purity and freshly opened or have been properly stored to prevent peroxide formation.

    • Analyze a Fresh Sample: Prepare and immediately analyze a sample from a new vial of DHA-Gly to use as a reference.

    • Mass Spectrometry Analysis: Utilize mass spectrometry to identify the molecular weights of the unknown peaks. The masses are likely to correspond to hydroxylated or other oxygenated forms of DHA-Gly.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20°C (short-term) or -80°C (long-term)Reduces the rate of chemical reactions, including oxidation.[2][3]
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in auto-oxidation.[2]
Container Amber glass vials or other light-protected, airtight containersProtects from light, which can catalyze oxidation, and prevents oxygen ingress.
Solvent High-purity, deoxygenated ethanol, DMSO, or DMF[3]Minimizes contaminants that could initiate oxidation.
Handling Avoid repeated freeze-thaw cyclesEach cycle can introduce oxygen into the sample.

Table 2: Common Analytical Methods for Assessing Lipid Oxidation

MethodPrincipleProducts DetectedApplication Notes
Peroxide Value (PV) Iodometric titration or colorimetric assays to measure hydroperoxides.Primary oxidation products (hydroperoxides).Useful for early-stage oxidation assessment.[5][6]
p-Anisidine (B42471) Value (p-AV) Spectrophotometric measurement of the reaction between p-anisidine and aldehydes.Secondary oxidation products (aldehydes).Indicates later-stage oxidation.[5]
TOTOX Value Calculated as 2(PV) + p-AV.Overall oxidation state.Provides a comprehensive picture of oxidation.[5]
TBARS Assay Spectrophotometric measurement of a colored product formed from the reaction of thiobarbituric acid with malondialdehyde (MDA).Secondary oxidation products (specifically MDA).A widely used but less specific method for assessing lipid peroxidation.[5]
HPLC/LC-MS Chromatographic separation followed by mass spectrometry.Specific oxidized species (e.g., hydroxydocosahexaenoates).Highly sensitive and specific for identifying and quantifying individual oxidation products.[4][7]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV) by Ferric Thiocyanate (B1210189) Method

This protocol is adapted for a microplate format and is suitable for assessing the primary oxidation products of DHA-Gly.

Materials:

  • DHA-Gly sample

  • Chloroform/Methanol (2:1, v/v)

  • Ammonium (B1175870) thiocyanate solution (30% w/v)

  • Iron(II) chloride solution (prepared by dissolving 0.4g BaCl2 in 50mL H2O, then 0.5g FeSO4·7H2O in 50mL H2O. Mix and filter. The filtrate is the iron(II) chloride solution).

  • Cumene (B47948) hydroperoxide (for standard curve)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Dissolve a known amount of DHA-Gly in chloroform/methanol (2:1, v/v).

  • Standard Curve: Prepare a series of dilutions of cumene hydroperoxide in the same solvent to create a standard curve (e.g., 0-100 µM).

  • Reaction Setup: In a 96-well plate, add 10 µL of the sample or standard to a well.

  • Add 200 µL of the chloroform/methanol solvent.

  • Add 25 µL of the iron(II) chloride solution.

  • Add 25 µL of the ammonium thiocyanate solution.

  • Incubation: Incubate the plate in the dark at room temperature for 5 minutes.

  • Measurement: Read the absorbance at 500 nm using a microplate reader.

  • Calculation: Determine the peroxide concentration in the sample by comparing its absorbance to the standard curve. The Peroxide Value is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Protocol 2: Analysis of DHA-Gly Oxidation by LC-MS

This protocol provides a general framework for the sensitive detection of oxidized DHA-Gly metabolites.

Materials:

  • DHA-Gly sample

  • LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid)

  • C18 reversed-phase HPLC column

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Dissolve the DHA-Gly sample in a suitable solvent (e.g., methanol) at a known concentration. If necessary, perform a lipid extraction from a more complex matrix.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be to start with a high percentage of A and gradually increase the percentage of B to elute more hydrophobic compounds.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, likely in negative ion mode, although positive mode should also be checked.

    • Perform a full scan to identify the molecular ion of DHA-Gly and potential oxidized products (which will have higher m/z values corresponding to the addition of one or more oxygen atoms).

    • Use selected reaction monitoring (SRM) or tandem mass spectrometry (MS/MS) for targeted and more sensitive quantification of specific oxidized metabolites.[7]

  • Data Analysis:

    • Identify the peak corresponding to intact DHA-Gly.

    • Look for peaks with m/z values corresponding to mono-hydroxylated DHA-Gly, di-hydroxylated DHA-Gly, and other potential oxidation products.

    • Quantify the extent of oxidation by comparing the peak areas of the oxidized products to that of the intact DHA-Gly.

Mandatory Visualizations

Auto_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination DHAGly DHA-Gly (RH) R_radical DHA-Gly Radical (R•) DHAGly->R_radical -H• Initiator Initiator (e.g., Light, Heat, Metal Ions) Initiator->R_radical Initiation ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical O2 Oxygen (O2) O2->ROO_radical ROOH Lipid Hydroperoxide (ROOH) (Primary Oxidation Product) ROO_radical->ROOH Propagation Antioxidant Antioxidant (AH) ROO_radical->Antioxidant RH_again DHA-Gly (RH) RH_again->R_radical -H• Secondary_Products Secondary Oxidation Products (e.g., Aldehydes, Alkenals) ROOH->Secondary_Products Decomposition Antioxidant->ROOH Donates H•

Caption: Free radical chain reaction of DHA-Gly auto-oxidation.

Troubleshooting_Workflow Start Inconsistent Experimental Results (e.g., low activity, poor reproducibility) Check_Storage Step 1: Verify Storage Conditions (-20°C/-80°C, inert gas, light protection) Start->Check_Storage Fresh_Prep Step 2: Prepare Fresh Solutions (Use new aliquot, deoxygenated solvents) Check_Storage->Fresh_Prep Antioxidant Step 3: Add Antioxidant (e.g., BHT, alpha-tocopherol) Fresh_Prep->Antioxidant Analytical_Test Step 4: Perform Analytical Test (e.g., PV, TBARS, LC-MS) Antioxidant->Analytical_Test Decision Is oxidation confirmed? Analytical_Test->Decision Resolve_Yes Outcome: Implement stricter handling protocols. Discard suspect stock. Decision->Resolve_Yes Yes Resolve_No Outcome: Oxidation is not the primary issue. Investigate other experimental variables. Decision->Resolve_No No

Caption: Workflow for troubleshooting inconsistent results with DHA-Gly.

Experimental_Workflow Start Start: DHA-Gly Stability Study Sample_Prep Sample Preparation (Dissolve DHA-Gly in chosen solvent/matrix) Start->Sample_Prep Stress_Conditions Incubation under Stress Conditions (e.g., 37°C, exposure to air) Sample_Prep->Stress_Conditions Time_Points Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress_Conditions->Time_Points Storage Immediately Store Aliquots (-80°C under Nitrogen) Time_Points->Storage Analysis Analysis of Oxidation Markers Storage->Analysis PV_Assay Peroxide Value Assay Analysis->PV_Assay LCMS_Assay LC-MS for Specific Products Analysis->LCMS_Assay Data_Analysis Data Analysis and Interpretation PV_Assay->Data_Analysis LCMS_Assay->Data_Analysis

Caption: Experimental workflow for a DHA-Gly stability study.

References

Technical Support Center: Navigating the Nuances of Lipid Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and preventing experimental artifacts when working with lipid signaling molecules. This guide is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of your results. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during lipid signaling research, providing practical solutions and preventative measures.

Category 1: Lipid Stability and Storage - Preventing Auto-oxidation and Degradation

Polyunsaturated fatty acids (PUFAs) and other lipids with double bonds are highly susceptible to auto-oxidation, which can significantly alter their structure and function, leading to experimental artifacts.[1]

Question 1: My lipid standards or experimental samples are showing signs of degradation. What are the primary causes and how can I prevent this?

Answer:

Lipid degradation is most commonly caused by auto-oxidation, a process driven by factors like oxygen exposure, temperature, light, and the presence of metal ions.[2][3][4][5] Hydrolysis can also occur in the presence of water.[3][6][7]

Troubleshooting Steps:

  • Review Your Storage Conditions:

    • Temperature: Are you storing your lipids at the appropriate temperature? For long-term storage, -20°C or lower is generally recommended.[3][8] However, for lipids in organic solvents, storage below -30°C should be in sealed glass ampoules to prevent issues with some plastics.[6] Short-term storage at 4°C or room temperature should be avoided.[8]

    • Atmosphere: Are your lipids stored under an inert atmosphere (e.g., nitrogen or argon)? Oxygen is a primary driver of auto-oxidation.[2][8]

    • Light Exposure: Are your storage containers opaque or amber-colored? Light can accelerate lipid oxidation.[9][10]

    • Container Type: Are you using appropriate containers? For lipids in organic solvents, glass vials with Teflon-lined caps (B75204) are recommended to prevent leaching of impurities from plastics.[6]

  • Assess Your Handling Procedures:

    • Inert Gas: Do you blanket your lipid solutions with an inert gas each time you open the vial?

    • Antioxidants: Have you added an antioxidant to your lipid solutions? Antioxidants can significantly inhibit the auto-oxidation cascade.[1][8]

    • Solvent Quality: Are you using high-purity solvents? Contaminants in solvents can initiate or participate in degradation reactions.

Prevention Protocol:

  • Upon Receipt: If lipids are in a powdered, unsaturated form, they are often hygroscopic. It is best to dissolve them in a suitable organic solvent immediately, transfer to a glass container with a Teflon-lined cap, and store at -20°C.[6]

  • Aliquoting: To minimize freeze-thaw cycles and repeated exposure to air, aliquot your lipid stock solutions into smaller, single-use volumes.

  • Inert Atmosphere: Before sealing vials for storage, flush the headspace with a stream of dry nitrogen or argon.

  • Antioxidant Addition: Consider adding a low concentration of an antioxidant like BHT (butylated hydroxytoluene) or α-tocopherol to your stock solutions.

Question 2: I am working with polyunsaturated fatty acids (PUFAs). How can I minimize their oxidation during my experiments?

Answer:

PUFAs are particularly prone to oxidation due to their multiple double bonds.[1] Minimizing oxidation requires careful attention throughout the entire experimental workflow.

Troubleshooting Workflow for PUFA Experiments:

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Start Experiment prep_lipids Prepare PUFA solution (use deoxygenated solvents, add antioxidant e.g., BHT) start->prep_lipids run_exp Perform Experiment (minimize light exposure, use inert atmosphere if possible) prep_lipids->run_exp process_samples Process Samples (work on ice, minimize time) run_exp->process_samples check_oxidation Check for Oxidation (e.g., PV or TBARS assay) process_samples->check_oxidation analyze_data Analyze Data check_oxidation->analyze_data If oxidation is low high_oxidation High Oxidation Detected check_oxidation->high_oxidation If oxidation is high review_prep Review Preparation Steps (antioxidant concentration, solvent quality) high_oxidation->review_prep review_exp Review Experimental Conditions (light/air exposure) high_oxidation->review_exp

Caption: Troubleshooting workflow for minimizing PUFA oxidation.

Question 3: What is the expected stability of my lipids under different storage conditions?

Answer:

The stability of lipids is highly dependent on their structure, the storage temperature, and the duration of storage. Lipids with a higher degree of unsaturation are more susceptible to degradation.

Quantitative Data on Lipid Stability:

Lipid ClassStorage ConditionDurationObservationReference
Total Triglycerides (in serum) -20°C6 months< 2.0% increase[11]
HDL Cholesterol (in serum) -20°C6 months~1% decrease per month[11]
Fatty Acids (in serum) -20°C3 daysDecline to 80% of initial concentration[12]
Diacylglycerols (in serum) 4°C1 week20-50% decrease in 5 metabolites[13]
Various Lipid Classes (in serum) -80°C1 weekMinimal (0-4%) changes[13]
ω-3 PUFAs (in animal diet) Room Temperature10 daysSignificant oxidation[14]
ω-3 PUFAs with TBHQ (in animal diet) Room Temperature10 days99.5% inhibition of primary oxidation[14]

This table provides a summary of findings from different studies and should be used as a general guide. Stability can vary based on the specific lipid species and the sample matrix.

Category 2: Artifacts in Lipid Extraction

The process of extracting lipids from biological samples can introduce artifacts through incomplete extraction, selective loss of certain lipid species, and chemical modifications.

Question 4: I am concerned about the accuracy of my lipid quantification. Could my extraction method be introducing artifacts?

Answer:

Yes, the choice of lipid extraction method can significantly impact the results. Common issues include:

  • Solvent-Induced Modifications: Using alcohols like methanol (B129727) in the extraction solvent can lead to the artificial formation of fatty acid methyl esters (FAMEs).

  • Incomplete Extraction: Different solvent systems have varying efficiencies for extracting different lipid classes. For example, a chloroform (B151607)/methanol protocol might show low recovery for charged lipids like phosphatidic acid.

  • Contaminants: Solvents may contain low-level contaminants that can react with lipids, leading to the formation of artifacts.

Troubleshooting Steps:

  • Evaluate Your Solvent System:

    • Are you using a well-established protocol like the Bligh-Dyer or Folch method?

    • Have you considered the polarity of your lipids of interest and whether your solvent system is appropriate?

    • For acidic lipids, consider using an acidified solvent system to improve recovery.

  • Check for Solvent Purity:

    • Use high-purity, HPLC, or mass spectrometry-grade solvents.

    • Run a "solvent blank" (the extraction solvent without any sample) to check for background contaminants in your analytical system (e.g., GC-MS or LC-MS).

  • Include Internal Standards:

    • Spike your samples with a known amount of an internal standard for each lipid class of interest before extraction. This will help you to correct for losses during sample preparation and analysis. Choose internal standards that are structurally similar to your analytes but can be distinguished by mass spectrometry (e.g., deuterated or odd-chain lipids).

Experimental Protocol: Basic Lipid Extraction (Bligh-Dyer Method)

This protocol is a widely used method for total lipid extraction.

Materials:

  • Chloroform (high purity)

  • Methanol (high purity)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • Homogenization: Homogenize your sample in a suitable buffer.

  • Solvent Addition: To your homogenate (e.g., 0.8 mL), add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly for 1 minute to form a single-phase solution.

  • Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of deionized water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases. You should observe two distinct layers.

  • Lipid Collection: The lower, organic phase contains the lipids. Carefully collect this bottom layer using a glass pipette, being careful not to disturb the upper aqueous layer or the protein interface.

  • Drying and Storage: Dry the collected lipid extract under a stream of nitrogen. For storage, redissolve the lipid film in a suitable organic solvent (e.g., chloroform or methanol), add an antioxidant if necessary, and store at -20°C or below under an inert atmosphere.

Category 3: Challenges in Cell-Based Assays

Introducing lipids into cell culture media and ensuring their specific effects can be challenging due to their hydrophobic nature.

Question 5: I am treating my cells with a lipid, but I am getting inconsistent results or signs of cytotoxicity. What could be the problem?

Answer:

Delivering lipids to cells in an aqueous culture medium is a common source of experimental variability and artifacts. Key issues include:

  • Poor Solubility and Precipitation: Lipids can come out of solution and form micelles or aggregates, leading to inconsistent dosing and potential cytotoxicity.

  • Solvent Toxicity: Using organic solvents like DMSO or ethanol (B145695) to dissolve lipids can be toxic to cells, especially at higher concentrations.

  • Non-specific Binding: Lipids can bind to serum proteins in the media or to the plastic of the culture dish, reducing the effective concentration available to the cells.

Troubleshooting and Optimization:

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimization start Inconsistent Results or Cytotoxicity Observed solubility Poor Lipid Solubility/ Precipitation start->solubility solvent_tox Solvent Toxicity start->solvent_tox binding Non-specific Binding start->binding carrier Use a Carrier Molecule (e.g., fatty acid-free BSA) solubility->carrier liposomes Prepare Liposomes or Emulsions solubility->liposomes solvent_control Optimize Solvent Concentration (include vehicle control) solvent_tox->solvent_control binding->carrier serum_free Consider Serum-Free Media for acute treatments binding->serum_free

Caption: Decision tree for troubleshooting lipid delivery in cell culture.

Recommended Protocols for Lipid Delivery:

1. Using a Carrier Protein (BSA):

  • Prepare a stock solution of your lipid in a suitable organic solvent (e.g., ethanol).

  • In a sterile tube, add a small volume of the lipid stock solution.

  • Evaporate the solvent completely under a stream of nitrogen to form a thin lipid film.

  • Add warm (37°C) culture medium containing fatty acid-free Bovine Serum Albumin (BSA) to the lipid film. The molar ratio of lipid to BSA should be optimized, but a starting point is often 2:1 to 4:1.

  • Vortex or sonicate briefly to facilitate the complexation of the lipid with BSA.

  • Add the lipid-BSA complex to your cell culture. Remember to include a BSA-only vehicle control.

2. Preparing Liposomes:

  • Dissolve your lipid(s) of interest in chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator or under a stream of nitrogen to create a thin lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with a sterile, aqueous buffer (e.g., PBS or HEPES) by vortexing. This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. Keep the sample on ice during sonication to prevent overheating and degradation.

  • Alternatively, to create large unilamellar vesicles (LUVs) of a defined size, use a mini-extruder with polycarbonate membranes of a specific pore size.

  • The resulting liposome (B1194612) suspension can then be added to the cell culture medium.

This technical support center is a living document and will be updated as new information and techniques become available. We encourage you to consult the latest literature and validate all methods in your specific experimental system.

References

Technical Support Center: Optimizing In Vivo Docosahexaenoyl Glycine (DHA-gly) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with Docosahexaenoyl glycine (B1666218) (DHA-gly).

Frequently Asked Questions (FAQs)

Q1: What is Docosahexaenoyl glycine (DHA-gly) and what are its known biological activities?

A1: this compound (DHA-gly) is an endogenous N-acyl amide, a lipid mediator derived from the conjugation of docosahexaenoic acid (DHA) and the amino acid glycine. It is part of a larger family of bioactive lipids that play roles in various physiological processes.[1][2] Research has shown that DHA-gly and similar N-acyl amides possess anti-inflammatory properties.[3] A structurally related compound, N-docosahexaenoylethanolamine (synaptamide), has been identified as a ligand for the G-protein coupled receptor 110 (GPR110), activating downstream signaling pathways that promote neurogenesis and synaptogenesis.[4][5][6][7][8] There is also evidence suggesting that DHA, the precursor to DHA-gly, can modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][9]

Q2: What are the recommended dosage ranges for in vivo studies with DHA-gly in rodents?

A2: The optimal dosage of DHA-gly should be determined empirically for each specific experimental model and desired biological effect. However, based on studies of structurally similar N-acyl amides and glycine administration in rodents, a starting point for dose-ranging studies can be inferred. For related N-acyl amides, doses have ranged from the low µg/kg to the mg/kg level.[10] High-dose glycine supplementation studies in rats have used doses from 0.8 g/kg/day to 5 g/kg/day.[11][12] It is crucial to perform a dose-response study to identify the effective and non-toxic dose for your specific research question.

Q3: Which administration routes are suitable for in vivo studies with DHA-gly?

A3: As a lipophilic compound, the choice of administration route for DHA-gly is critical for achieving adequate bioavailability. Common routes for administering lipid-based molecules to rodents include:

  • Oral Gavage: This method allows for direct administration into the stomach. However, the poor aqueous solubility of DHA-gly can be a challenge.[13]

  • Intraperitoneal (IP) Injection: This is a common route for preclinical studies and can provide good systemic exposure, though it may not fully mimic oral administration in humans.

  • Intravenous (IV) Injection: This route ensures 100% bioavailability but may lead to rapid clearance. Lipid-based formulations are often required for IV administration.[14]

The selection of the most appropriate route will depend on the experimental goals, the formulation of DHA-gly, and the target tissue.

Q4: How can I improve the bioavailability of DHA-gly in my in vivo experiments?

A4: The lipophilic nature of DHA-gly presents challenges for its dissolution in aqueous environments, which can lead to low bioavailability. Strategies to overcome this include:

  • Formulation with Lipid-Based Vehicles: Using oils, surfactants, and co-solvents can enhance the solubility and absorption of lipophilic compounds.[15][16]

  • Nanoformulations: Encapsulating DHA-gly in liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its stability, solubility, and circulation time.[13][17]

  • Use of Solubilizing Agents: Surfactants and cyclodextrins can be employed to increase the apparent solubility of lipophilic molecules in aqueous solutions.

Q5: What are the potential signaling pathways activated by DHA-gly?

A5: Based on studies of the structurally similar compound N-docosahexaenoylethanolamine (synaptamide), a primary signaling pathway for DHA-gly is likely mediated through the G-protein coupled receptor 110 (GPR110).[4][5][6][7][8] Activation of GPR110 by synaptamide (B1662480) has been shown to trigger a Gαs-coupled cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][6] PKA can then phosphorylate and activate the cAMP-response element-binding protein (CREB), a transcription factor involved in neuronal development and function.[4] Additionally, there is evidence that DHA can directly interact with and modulate the activity of the TRPV1 ion channel, suggesting a potential secondary pathway for DHA-gly.[1][3][18]

Troubleshooting Guides

Problem 1: Low or variable plasma concentrations of DHA-gly.

Possible Cause Solution
Poor aqueous solubility and formulation instability. 1. Optimize the formulation: Utilize a lipid-based vehicle such as a self-emulsifying drug delivery system (SEDDS) or a nanoformulation (e.g., liposomes, SLNs) to improve solubility and stability.[13][15] 2. Particle size reduction: If using a suspension, micronization or nanocrystal technology can increase the surface area for dissolution.
Degradation in the gastrointestinal (GI) tract (for oral administration). 1. Use a protective formulation: Encapsulation within nanoparticles can shield DHA-gly from enzymatic degradation in the GI tract.[13] 2. Consider an alternative administration route: Intraperitoneal or intravenous injection can bypass the GI tract.
Rapid metabolism. 1. Inhibition of metabolic enzymes: Co-administration with an inhibitor of relevant metabolic enzymes (if known) could increase exposure, though this may introduce confounding factors. 2. Structural modification: For drug development purposes, chemical modifications to the DHA-gly structure could be explored to reduce metabolic susceptibility.[19]
Pre-analytical sample degradation. 1. Proper sample handling: Collect blood in tubes containing an appropriate anticoagulant and immediately place on ice. 2. Prompt processing: Separate plasma or serum by centrifugation at 4°C as soon as possible. 3. Appropriate storage: Store plasma/serum samples at -80°C until analysis to minimize degradation.[20][21]

Problem 2: Difficulty in preparing a stable and reproducible DHA-gly formulation.

Possible Cause Solution
Inappropriate selection of excipients. 1. Systematic screening of excipients: Test a range of lipids, surfactants, and co-solvents to find a combination that provides optimal solubility and stability for DHA-gly. The hydrophilic-lipophilic balance (HLB) of surfactants is a critical parameter to consider.[15][16] 2. Consult excipient databases: Utilize pharmaceutical excipient databases to select components with a good safety profile for in vivo use.
Suboptimal preparation method. 1. Follow established protocols: Refer to detailed experimental protocols for preparing lipid-based formulations such as thin-film hydration for liposomes or high-pressure homogenization for nanoemulsions.[13] 2. Control critical process parameters: Factors such as temperature, stirring speed, and sonication time can significantly impact the quality of the formulation.
Phase separation or precipitation over time. 1. Assess long-term stability: Store the formulation under different conditions (e.g., 4°C, room temperature) and monitor for any signs of instability over time. 2. Incorporate stabilizers: The addition of certain polymers or co-surfactants can improve the long-term stability of the formulation.

Data Presentation

Table 1: Recommended Starting Doses and Administration Volumes for Rodents

Parameter Mouse Rat Reference
Oral Gavage Volume 5-10 mL/kg10-20 mL/kg[22]
Intraperitoneal Injection Volume < 10 mL/kg< 10 mL/kg
Intravenous Injection Volume (Tail Vein) < 5 mL/kg< 2.5 mL/kg
Starting Dose Range (based on related compounds) 1-50 mg/kg1-50 mg/kg

Note: These are general guidelines. The exact volumes and doses should be optimized for each study.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
  • Vehicle Preparation: Prepare a vehicle consisting of a mixture of oil (e.g., sesame oil, corn oil), a surfactant (e.g., Tween 80, Cremophor EL), and a co-solvent (e.g., ethanol, propylene (B89431) glycol). A common starting ratio is 40:30:30 (oil:surfactant:co-solvent).

  • DHA-gly Dissolution: Weigh the required amount of DHA-gly and dissolve it in the co-solvent by vortexing or gentle heating.

  • Formulation Assembly: Gradually add the surfactant to the DHA-gly/co-solvent mixture while stirring. Finally, add the oil dropwise under continuous stirring until a clear and homogenous solution is formed.

  • Quality Control: Visually inspect the formulation for any signs of precipitation or phase separation. For nanoformulations, particle size and zeta potential should be characterized.

Protocol 2: Administration of DHA-gly via Oral Gavage in Mice
  • Animal Handling: Acclimatize the mice to handling for several days prior to the experiment.

  • Dosage Calculation: Weigh each mouse and calculate the exact volume of the DHA-gly formulation to be administered based on the desired dose and the concentration of the formulation.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle. Measure the appropriate insertion length from the tip of the mouse's nose to the last rib. Gently insert the needle into the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

  • Administration: Once the needle is correctly positioned, slowly administer the formulation.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 30 minutes.

Protocol 3: Quantification of DHA-gly in Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of DHA-gly).

    • Perform a liquid-liquid extraction by adding a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the phases.[23]

    • Alternatively, a solid-phase extraction (SPE) protocol can be used for sample cleanup and concentration.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).[23][24]

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for sensitive and specific detection of DHA-gly and the internal standard. The precursor-to-product ion transitions for DHA-gly will need to be optimized.

Mandatory Visualization

DHA_Gly_GPR110_Signaling cluster_nucleus Nucleus DHA_gly DHA-gly GPR110 GPR110 DHA_gly->GPR110 Binds G_alpha_s Gαs GPR110->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Nucleus Nucleus Biological_Effects Neurogenesis & Synaptogenesis Gene_Expression->Biological_Effects Leads to

Caption: DHA-gly activates the GPR110 signaling pathway.

DHA_Gly_TRPV1_Modulation DHA_gly DHA-gly TRPV1 TRPV1 Channel DHA_gly->TRPV1 Modulates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Mediates Downstream_Signaling Downstream Signaling Ca_influx->Downstream_Signaling Initiates Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to

Caption: Potential modulation of the TRPV1 channel by DHA-gly.

Experimental_Workflow start Start formulation DHA-gly Formulation start->formulation dose_selection Dose & Route Selection formulation->dose_selection animal_model Animal Model Selection (e.g., Mouse, Rat) animal_model->dose_selection administration In Vivo Administration (e.g., Oral Gavage, IP) dose_selection->administration sample_collection Biological Sample Collection (e.g., Blood, Brain) administration->sample_collection analysis LC-MS/MS Analysis sample_collection->analysis data_interpretation Data Interpretation analysis->data_interpretation end End data_interpretation->end

Caption: General experimental workflow for in vivo DHA-gly studies.

References

Technical Support Center: Docosahexaenoyl Glycine (DHA-gly) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Docosahexaenoyl glycine (B1666218) (DHA-gly).

Troubleshooting Guides and FAQs

Vehicle Preparation and Handling

Q1: What is the recommended vehicle for dissolving Docosahexaenoyl glycine (DHA-gly) for in vitro experiments?

A1: The choice of vehicle depends on the specific requirements of your experiment, including the cell type and the final concentration of DHA-gly needed. Commonly used solvents for lipid-based molecules like DHA-gly include dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2] For cell culture applications, it is crucial to use a concentration of the vehicle that is non-toxic to the cells. As a starting point, ensure the final concentration of DMSO in your culture medium is 0.5% or lower, and for ethanol, it is advisable to keep the final concentration at or below 0.5%.[2][3]

Q2: I am having trouble dissolving DHA-gly in my chosen vehicle. What can I do?

A2: Lipids can be challenging to dissolve. If you are encountering solubility issues, consider the following:

  • Sonication: After adding the vehicle to the DHA-gly powder, gentle sonication can aid in dissolution.

  • Warming: Gently warming the solution may help, but be cautious of the temperature sensitivity of DHA-gly to prevent degradation.

  • Fresh Solvent: Ensure you are using high-quality, anhydrous (water-free) solvent, as the presence of water can hinder the dissolution of hydrophobic compounds.

Q3: My DHA-gly precipitates out of solution when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon addition to aqueous solutions is a common issue with lipid-based compounds. To mitigate this:

  • Serial Dilutions: Prepare a concentrated stock solution of DHA-gly in your chosen vehicle (e.g., DMSO or ethanol). Then, perform serial dilutions in your cell culture medium to reach the final desired concentration. Add the diluted compound to the cells drop-wise while gently swirling the plate or tube to ensure rapid and even dispersion.

  • Use of a Carrier Protein: For some applications, particularly with fatty acids, complexing the lipid with a carrier protein like bovine serum albumin (BSA) can improve solubility and delivery to cells.

  • Vehicle Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is as low as possible to avoid both cytotoxicity and precipitation of the compound.

Controlling for Vehicle Effects

Q4: Why is a vehicle control necessary in my DHA-gly experiments?

A4: A vehicle control is essential to distinguish the biological effects of DHA-gly from any effects caused by the solvent used to dissolve it.[1] Organic solvents like DMSO and ethanol can have their own effects on cell viability, inflammation, and other cellular processes, especially at higher concentrations.[2][3] The vehicle control group should be treated with the same concentration of the vehicle as the experimental group receiving DHA-gly.

Q5: How do I properly set up a vehicle control?

A5: To set up a proper vehicle control:

  • Prepare your DHA-gly treatment solution by dissolving it in a vehicle (e.g., DMSO) to a stock concentration.

  • Create a vehicle control stock solution containing the same concentration of the vehicle but without DHA-gly.

  • When treating your cells, add the same volume of the DHA-gly stock and the vehicle control stock to your respective treatment wells. This ensures that the final concentration of the vehicle is identical in both the experimental and control groups.

Experimental Design and Interpretation

Q6: I am observing cytotoxicity in my vehicle control group. What should I do?

A6: If you observe cytotoxicity in your vehicle control group, it indicates that the concentration of your solvent is too high for your specific cell line or experimental conditions. You should perform a dose-response experiment with the vehicle alone to determine the highest non-toxic concentration. Based on these results, you may need to lower the vehicle concentration in your experiments, which might require adjusting the stock concentration of your DHA-gly.

Q7: How do I interpret my results if my vehicle control shows a biological effect?

A7: If your vehicle control exhibits a biological effect (e.g., a slight increase in an inflammatory marker), you must subtract this effect from the effect observed in your DHA-gly treated group to determine the net effect of your compound. For example, in a cell viability assay, the viability of the vehicle-treated cells should be considered 100% viability for the purpose of calculating the effect of the drug.

Data Presentation

Table 1: Cytotoxicity of Common Vehicles in Various Cell Lines

The following table summarizes the cytotoxic effects of DMSO and ethanol on different cancer cell lines after 24 hours of exposure. This data can help in selecting an appropriate starting concentration for your vehicle control experiments.

VehicleCell LineConcentration (v/v)Cell Viability (%)
DMSO HepG20.3125%>95%
Huh70.3125%>95%
HT290.3125%>95%
SW4800.3125%>95%
MCF-70.3125%~90%
MDA-MB-2310.3125%>95%
Ethanol HepG20.3125%<70%
Huh70.3125%<70%
HT290.3125%<70%
SW4800.3125%<70%
MCF-70.3125%<70%
MDA-MB-2310.3125%<70%

Data adapted from a study on the cytotoxic profiles of DMSO and ethanol in six cancer cell lines.[3][4][5] It is important to note that cytotoxicity is cell line and exposure time-dependent, and it is recommended to determine the optimal non-toxic concentration for your specific experimental setup.[3][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound (DHA-gly) Stock Solution

This protocol provides a general method for preparing a stock solution of DHA-gly using an organic solvent.

Materials:

  • This compound (DHA-gly) powder

  • Anhydrous dimethyl sulfoxide (DMSO) or 200-proof ethanol

  • Sterile microcentrifuge tubes

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of DHA-gly powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle (DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Vehicle-Controlled Cell Viability Assay (MTT Assay)

This protocol outlines the steps for conducting a cell viability assay with appropriate vehicle controls.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DHA-gly stock solution (from Protocol 1)

  • Vehicle (e.g., DMSO or ethanol)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the DHA-gly stock solution in complete cell culture medium. Also, prepare corresponding dilutions of the vehicle alone in the medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of DHA-gly or the vehicle control. Ensure that the final concentration of the vehicle is consistent across all wells (including the DHA-gly treated wells). Include a "medium only" control (no cells) for background subtraction and a "cells with medium" control (no treatment).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Mandatory Visualization

DHA-gly Signaling Pathways

This compound (DHA-gly) is known to interact with several signaling pathways, including those involving G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4).[7]

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DHA-gly DHA-gly GPR55 GPR55 DHA-gly->GPR55 Gq Gαq GPR55->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R MAPK_activation MAPK Activation (ERK1/2) DAG->MAPK_activation activates PKC, leading to Ca2_release Ca²⁺ Release ER->Ca2_release

Caption: GPR55 signaling cascade initiated by DHA-gly.

TRPV4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DHA-gly DHA-gly TRPV4 TRPV4 Channel DHA-gly->TRPV4 activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Downstream Downstream Cellular Responses (e.g., NO production) Ca2_influx->Downstream

Caption: TRPV4 channel activation by DHA-gly.

Experimental Workflow for Vehicle Control

Vehicle_Control_Workflow start Start: Cell Seeding prepare_stock Prepare DHA-gly Stock Solution (in Vehicle) start->prepare_stock prepare_vehicle_control Prepare Vehicle-only Control Stock start->prepare_vehicle_control treat_cells Treat Cells prepare_stock->treat_cells Experimental Group prepare_vehicle_control->treat_cells Control Group incubate Incubate for Desired Time treat_cells->incubate assay Perform Assay (e.g., MTT, ELISA) incubate->assay analyze Analyze Data assay->analyze end End: Compare Treated vs. Vehicle Control analyze->end

Caption: Logical workflow for a vehicle-controlled experiment.

References

Technical Support Center: Ensuring Reproducibility in Docosahexaenoyl Glycine (DHA-Gly) Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Docosahexaenoyl glycine (B1666218) (DHA-Gly) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Docosahexaenoyl glycine (DHA-Gly) and what are its known biological targets?

A1: this compound (DHA-Gly) is an endogenous N-acyl amino acid, a lipid signaling molecule formed by the conjugation of docosahexaenoic acid (DHA) and glycine.[1] Current research suggests that DHA-Gly and its metabolites can act as multifunctional lipid mediators with anti-inflammatory properties.[2] Its primary known targets include:

  • G-protein coupled receptor 55 (GPR55): DHA-Gly has been shown to act as an inverse agonist at this receptor.[2]

  • Transient receptor potential vanilloid 4 (TRPV4): DHA-Gly can potentiate the activity of this ion channel.[2]

Q2: What are the critical first steps to ensure reproducibility when working with DHA-Gly?

A2: To ensure reproducibility, it is crucial to start with a well-characterized compound and optimized experimental conditions. Key initial steps include:

  • Purity and Identity Confirmation: Verify the purity and identity of your DHA-Gly stock using analytical techniques such as HPLC and mass spectrometry.

  • Solvent Selection and Stability: DHA-Gly is a lipophilic molecule. Choose appropriate solvents like ethanol (B145695) or DMSO for stock solutions. It is recommended to prepare fresh aqueous solutions daily by diluting the stock, and to store stock solutions at -20°C for long-term stability.[3]

  • Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number throughout your experiments to avoid phenotypic drift.[3]

Q3: My DHA-Gly is not showing any activity in my cell-based assay. What are the common causes?

A3: A lack of activity can stem from several factors. Here is a logical workflow to troubleshoot this issue:

Troubleshooting workflow for lack of DHA-Gly activity.

Q4: I am observing high variability between replicate experiments. What are the likely sources of this variability?

A4: High variability in lipid signaling assays is a common challenge. Key sources of variability and their solutions are summarized in the table below.

Source of VariabilityRecommended Solution
DHA-Gly Preparation Prepare fresh dilutions from a validated stock for each experiment. Vortex thoroughly. Consider using a carrier protein like fatty acid-free BSA to improve solubility and prevent micelle formation in aqueous media.
Cell Culture Conditions Maintain consistent cell passage number, seeding density, and growth conditions. Monitor for mycoplasma contamination regularly.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like lipid stocks.
Assay Timing Ensure consistent incubation times for ligand treatment and subsequent assay steps.
Plate Edge Effects Avoid using the outer wells of microplates, or fill them with a buffer to maintain humidity.

Troubleshooting Guides

Issue 1: Inconsistent results in GPR55 Calcium Mobilization Assays

Symptoms:

  • Variable baseline fluorescence.

  • Inconsistent EC50 values for DHA-Gly.

  • No response to DHA-Gly in some experiments.

Possible Causes and Solutions:

CauseSolution
Cell Health/Receptor Expression Ensure cells are healthy and not overgrown. Optimize cell seeding density. Confirm GPR55 expression levels.
Dye Loading Issues Optimize the concentration of the calcium indicator dye and loading time. Ensure even dye loading across the plate.
DHA-Gly Precipitation Prepare DHA-Gly dilutions in assay buffer containing a low concentration of fatty acid-free BSA (e.g., 0.1%) to enhance solubility.
Signal Quenching Some assay components can quench fluorescence. Run appropriate controls to check for quenching effects.
Issue 2: Difficulty obtaining stable recordings in TRPV4 Patch-Clamp Experiments

Symptoms:

  • Unstable seal formation.

  • Rapid rundown of channel activity.

  • Inconsistent responses to DHA-Gly application.

Possible Causes and Solutions:

CauseSolution
Lipid Adsorption DHA-Gly can adhere to plastic tubing. Use low-adhesion tubing and prepare fresh solutions.
Solvent Effects Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the recording chamber is low (<0.1%) and does not affect channel activity on its own.
Channel Desensitization TRPV4 can desensitize with prolonged agonist exposure. Apply DHA-Gly for short durations and allow for sufficient washout periods between applications.[1]
Recording Configuration For studying intracellularly-mediated effects, consider using the perforated patch configuration to maintain the integrity of the intracellular signaling environment.[4]
Issue 3: High Background in NFAT/NF-κB Reporter Assays

Symptoms:

  • High luciferase activity in unstimulated control wells.

  • Low fold-induction upon stimulation.

Possible Causes and Solutions:

CauseSolution
Constitutive Receptor Activity Some cell lines may have high basal GPR55 activity. Consider using a cell line with lower endogenous expression or co-transfecting with a lower amount of the receptor plasmid.
Serum Components Serum can contain factors that activate these signaling pathways. Serum-starve cells for a few hours before the assay.
Cell Stress Over-confluent or unhealthy cells can lead to pathway activation. Ensure optimal cell culture conditions.
Assay Incubation Time Optimize the incubation time with DHA-Gly. For NF-κB, a longer incubation (e.g., 6-24 hours) is typically required compared to calcium assays.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (DHA-Gly)

This protocol is adapted from standard solid-phase peptide synthesis (SPPS) methodologies for N-acylation of amino acids.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Docosahexaenoic acid (DHA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Triisopropylsilane (TIS)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Glycine Coupling: Couple Fmoc-Gly-OH to the resin using HBTU and DIEA in DMF for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Remove the Fmoc group from the glycine residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF.

  • DHA Acylation: Activate DHA by pre-incubating with HBTU and DIEA in DMF for 10 minutes. Add the activated DHA solution to the resin and react for 4-6 hours.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Cleave the DHA-Gly from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours.

  • Purification: Precipitate the crude product in cold diethyl ether. Purify the DHA-Gly by reverse-phase HPLC.[5][6]

Workflow for the solid-phase synthesis of DHA-Gly.
Protocol 2: GPR55-Mediated Calcium Mobilization Assay

Materials:

  • HEK293 cells stably expressing human GPR55.

  • Fluo-4 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Fatty acid-free BSA.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • DHA-Gly stock solution in ethanol or DMSO.

  • A known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) as a positive control.[7]

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed GPR55-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of DHA-Gly and the positive control (LPI) in assay buffer, potentially containing 0.1% fatty acid-free BSA.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence for 10-20 seconds. Inject the compound dilutions and continue to record the fluorescence intensity for at least 2 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the ligand concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Protocol 3: TRPV4 Whole-Cell Patch-Clamp Electrophysiology

Materials:

  • HEK293 cells expressing human TRPV4.

  • Standard external solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Standard internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2.

  • DHA-Gly stock solution.

  • A known TRPV4 agonist (e.g., GSK1016790A) as a positive control.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Cell Preparation: Plate TRPV4-expressing cells on glass coverslips suitable for patch-clamp recording.

  • Recording Setup: Transfer a coverslip to the recording chamber and perfuse with the external solution.

  • Whole-Cell Configuration: Obtain a gigaseal on a single cell and establish the whole-cell recording configuration.

  • Current Measurement: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps or steps to elicit currents.

  • Compound Application: Perfuse the cell with the external solution containing different concentrations of DHA-Gly. Record the changes in current.

  • Positive Control: Apply the known TRPV4 agonist to confirm channel functionality.

  • Data Analysis: Measure the amplitude of the current at a specific voltage before and after the application of DHA-Gly. Plot the current potentiation as a function of DHA-Gly concentration.

Signaling Pathways

DHA-Gly has been shown to be an inverse agonist at GPR55. GPR55 is known to couple to Gα13, which in turn activates RhoA.[7] RhoA activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This calcium signaling can then lead to the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[7]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus DHAGly DHA-Gly GPR55 GPR55 DHAGly->GPR55 Inverse Agonism Galpha13 Gα13 GPR55->Galpha13 Activates RhoA RhoA Galpha13->RhoA Activates PLC PLC RhoA->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ ER->Ca2 Releases Calcineurin Calcineurin Ca2->Calcineurin Activates IKK IKK Complex Ca2->IKK Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Translocates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene Gene Transcription NFAT->Gene NFkB->Gene

GPR55 signaling pathway potentially modulated by DHA-Gly.

This technical support center provides a starting point for troubleshooting and standardizing your DHA-Gly functional assays. As research in this area is ongoing, we recommend staying updated with the latest literature. For further assistance, please consult the references provided.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Efficacy of Docosahexaenoyl Glycine and N-arachidonoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipids is paramount in the pursuit of novel therapeutics. This guide provides a comprehensive comparison of the anti-inflammatory properties of two such molecules: Docosahexaenoyl glycine (B1666218) (DHG) and N-arachidonoyl glycine (NAG). By examining their mechanisms of action, effects on inflammatory mediators, and the experimental frameworks used to evaluate them, this document aims to furnish a clear, data-driven overview to inform future research and development.

Docosahexaenoyl glycine (DHG) and N-arachidonoyl glycine (NAG) are both endogenous N-acyl amino acids, lipid signaling molecules that have garnered significant interest for their roles in modulating inflammation. While structurally similar, their origins from different parent fatty acids—DHG from the omega-3 fatty acid docosahexaenoic acid (DHA) and NAG from the omega-6 fatty acid arachidonic acid (AA)—confer distinct biological activities.

Comparative Efficacy in Modulating Inflammatory Responses

The anti-inflammatory potential of DHG and NAG has been investigated in various in vitro and in vivo models. While direct head-to-head quantitative comparisons in single studies are emerging, a synthesis of available data allows for a comparative assessment. Microglial cells, the resident immune cells of the central nervous system, are a key focus for studying the neuroinflammatory effects of these compounds.

ParameterThis compound (DHG)N-arachidonoyl glycine (NAG)Key Findings
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Potent inhibitor of LPS-induced production in microglial cells.[1][2]Significantly inhibits TNFα and IFNγ production.[3] Modulates cytokine release in BV-2 microglia.[4]Both compounds demonstrate the ability to suppress key pro-inflammatory cytokines, a hallmark of anti-inflammatory activity.
Receptor Interactions Inverse agonist of GPR55 and potentiates TRPV4.[1][2]Ligand for GPR18 and GPR55.[4][5] Does not activate cannabinoid receptors CB1 and CB2.[6]The differential receptor engagement suggests distinct upstream signaling mechanisms.
Effect on Inflammatory Pain Data on direct analgesic effects are less established than for NAG.Produces analgesia in acute and inflammatory pain models.[6]NAG has a more extensively documented role in pain modulation associated with inflammation.
Mechanism of Action Formation is increased in response to inflammatory stimuli in microglial cells.[2]Inhibits fatty acid amide hydrolase (FAAH), potentially increasing levels of other anti-inflammatory endocannabinoids.[3] Induces the production of anti-inflammatory eicosanoids.[4]The mechanisms are multifaceted, involving receptor-mediated signaling and enzyme inhibition.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of DHG and NAG are underpinned by their interaction with specific cellular signaling pathways. While both can quell inflammatory responses, their routes of action appear to diverge, offering different points for therapeutic intervention.

This compound (DHG) Signaling

DHG, derived from the anti-inflammatory omega-3 fatty acid DHA, primarily exerts its effects through the modulation of receptor activity and downstream inflammatory cascades. In microglial cells, its increased production during an inflammatory challenge suggests a role as an endogenous resolving mediator.[2]

DHG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DHG Docosahexaenoyl glycine (DHG) GPR55 GPR55 DHG->GPR55 Inverse Agonist TRPV4 TRPV4 DHG->TRPV4 Potentiates Inflammatory_Pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB) GPR55->Inflammatory_Pathways Inhibition TRPV4->Inflammatory_Pathways Modulation Cytokine_Production Decreased Pro-inflammatory Cytokine Production Inflammatory_Pathways->Cytokine_Production Leads to

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound (DHG).

N-arachidonoyl glycine (NAG) Signaling

NAG's anti-inflammatory actions are notably linked to its agonistic activity at G-protein coupled receptors, particularly GPR18, and its ability to inhibit the enzyme FAAH.[3][4] This dual action allows it to both directly initiate anti-inflammatory signaling and indirectly enhance the effects of other endocannabinoids by preventing their degradation.

NAG_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NAG N-arachidonoyl glycine (NAG) GPR18 GPR18 NAG->GPR18 Agonist FAAH FAAH (Enzyme) NAG->FAAH Inhibits Anti_inflammatory_Eicosanoids Increased Anti-inflammatory Eicosanoids GPR18->Anti_inflammatory_Eicosanoids Stimulates Anandamide Anandamide (and other FAAH substrates) FAAH->Anandamide Degrades Cytokine_Production Decreased Pro-inflammatory Cytokine Production FAAH->Cytokine_Production Indirectly Reduces via Anandamide stabilization Anti_inflammatory_Eicosanoids->Cytokine_Production

Caption: Key signaling pathways involved in the anti-inflammatory effects of N-arachidonoyl glycine (NAG).

Experimental Protocols

The evaluation of the anti-inflammatory efficacy of DHG and NAG involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay in Microglial Cells

This protocol outlines a typical workflow for assessing the ability of DHG and NAG to suppress the production of pro-inflammatory mediators in cultured microglial cells (e.g., BV-2 or primary microglia).

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., BV-2 microglia) start->cell_culture pre_treatment 2. Pre-treatment (Vehicle, DHG, or NAG at various concentrations) cell_culture->pre_treatment stimulation 3. Inflammatory Stimulation (e.g., Lipopolysaccharide - LPS) pre_treatment->stimulation incubation 4. Incubation (e.g., 24 hours) stimulation->incubation collection 5. Sample Collection (Cell culture supernatant) incubation->collection analysis 6. Analysis of Inflammatory Mediators (ELISA for TNF-α, IL-6; Griess Assay for Nitric Oxide) collection->analysis end End analysis->end

Caption: A generalized experimental workflow for in vitro evaluation of anti-inflammatory compounds.

1. Cell Culture and Seeding:

  • Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of DHG and NAG in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • The following day, replace the culture medium with fresh serum-free medium containing various concentrations of DHG or NAG (e.g., 0.1, 1, 10 µM) or the vehicle control.

  • Incubate the cells with the compounds for 1-2 hours prior to inflammatory stimulation.

3. Inflammatory Stimulation:

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the unstimulated control.

4. Incubation and Sample Collection:

  • Incubate the plates for an additional 24 hours.

  • Following incubation, centrifuge the plates and collect the cell culture supernatants for analysis.

5. Measurement of Inflammatory Mediators:

  • Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Nitric Oxide (NO) Measurement: Determine the level of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent assay.

6. Data Analysis:

  • Calculate the percentage inhibition of cytokine and NO production for each concentration of DHG and NAG relative to the LPS-stimulated vehicle control.

  • Determine the IC50 values (the concentration at which 50% of the inflammatory response is inhibited) for each compound.

Conclusion

Both this compound and N-arachidonoyl glycine exhibit significant anti-inflammatory properties, albeit through partially distinct mechanisms. DHG, with its origins in the omega-3 fatty acid pathway, shows promise in modulating neuroinflammation through its interactions with GPR55 and TRPV4. In contrast, NAG, an omega-6 derivative, demonstrates a broader profile that includes potent analgesic effects and a dual mechanism of action involving GPR18 activation and FAAH inhibition.

For researchers and drug developers, the choice between targeting pathways activated by DHG versus NAG will depend on the specific inflammatory condition and the desired therapeutic outcome. The experimental protocols provided herein offer a standardized framework for further elucidating the comparative efficacy and therapeutic potential of these intriguing bioactive lipids. Future direct comparative studies will be invaluable in precisely delineating their relative potencies and solidifying their potential as leads for novel anti-inflammatory agents.

References

Resolving Inflammation: A Comparative Analysis of Docosahexaenoyl Glycine and Resolvins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of inflammation is a critical biological process, and its failure is a hallmark of many chronic diseases. In the quest for therapeutic agents that can promote this resolution, two key classes of endogenous lipid mediators have emerged as promising candidates: docosahexaenoyl glycine (B1666218) (DHA-Gly), a conjugate of docosahexaenoic acid (DHA) and the amino acid glycine, and resolvins, a family of potent specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids. This guide provides an objective comparison of their performance in resolving inflammation, supported by experimental data, detailed methodologies, and visualizations of their signaling pathways.

Quantitative Comparison of Bioactive Concentrations and Effects

While direct head-to-head comparative studies are limited, the available data from various experimental models provide insights into the relative potency and efficacy of docosahexaenoyl glycine and different resolvin species.

Table 1: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated Microglia

CompoundConcentrationCell TypeInflammatory StimulusKey Anti-Inflammatory EffectsReference
This compound5 µM, 10 µMBV-2 microgliaLipopolysaccharide (LPS)Nearly complete inhibition of IL-6 production.[1][1]

Table 2: Comparative Efficacy of Resolvins in a Murine Dermal Wound Healing Model

CompoundConcentrationModelKey Pro-Resolving EffectsReference
Resolvin E1 (RvE1)2000 nMMurine excisional woundMost effective at inhibiting neutrophil migration; accelerated wound closure (19.4 ± 1.5 days).[2][2]
Resolvin D2 (RvD2)2000 nMMurine excisional woundAccelerated wound closure (22.8 ± 1.8 days).[2][2]
Resolvin D1 (RvD1)2000 nMMurine excisional woundAccelerated wound closure (24.4 ± 2.2 days).[2][2]
Vehicle Control-Murine excisional woundWound closure at 28.6 ± 1.5 days.[2][2]

Table 3: In Vivo Anti-Inflammatory and Pro-Resolving Effects of Resolvin D1 in a Sepsis Model

CompoundDoseModelKey Pro-Resolving EffectsReference
Resolvin D1 (RvD1)100 ngMurine cecal ligation and puncture (CLP)Improved survival, enhanced bacterial clearance, suppressed neutrophil infiltration in peritoneal lavage fluid, reduced inflammatory cytokines.[3][3]

Signaling Pathways: Distinct Receptors and Mechanisms

This compound and resolvins exert their effects through distinct signaling pathways, highlighting different modes of action in the resolution of inflammation.

This compound Signaling

DHA-Gly has been shown to act as an inverse agonist at the G protein-coupled receptor 55 (GPR55).[1] Inverse agonism at GPR55 by DHA-Gly can lead to the attenuation of pro-inflammatory signaling cascades.

DHA_Gly_Signaling DHA_Gly Docosahexaenoyl Glycine GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist Pro_Inflammatory_Signaling Pro-Inflammatory Signaling GPR55->Pro_Inflammatory_Signaling Inhibition Inflammation Inflammation Pro_Inflammatory_Signaling->Inflammation

Figure 1. this compound Signaling Pathway.

Resolvin Signaling

Resolvins mediate their potent pro-resolving actions by binding to specific G protein-coupled receptors (GPCRs). Resolvin D1 (RvD1) primarily signals through ALX/FPR2 and GPR32, while Resolvin E1 (RvE1) utilizes ChemR23 and, to a lesser extent, BLT1.[4][5][6][7] Activation of these receptors initiates downstream signaling cascades that lead to the inhibition of neutrophil infiltration, enhancement of macrophage phagocytosis of apoptotic cells and debris, and a reduction in pro-inflammatory cytokine production.

Resolvin_Signaling cluster_rvd1 Resolvin D1 cluster_rve1 Resolvin E1 RvD1 RvD1 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 Pro_Resolving_Effects Pro-Resolving Effects - Reduced Neutrophil Infiltration - Enhanced Phagocytosis - Decreased Pro-inflammatory Cytokines ALX_FPR2->Pro_Resolving_Effects GPR32->Pro_Resolving_Effects RvE1 RvE1 ChemR23 ChemR23 RvE1->ChemR23 ChemR23->Pro_Resolving_Effects

Figure 2. Resolvin Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound and resolvins.

Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Microglia
  • Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by microglial cells stimulated with lipopolysaccharide (LPS).

  • Cell Line: Murine microglial cell line (e.g., BV-2).

  • Treatment:

    • Cells are cultured to an appropriate confluency.

    • Cells are pre-treated with varying concentrations of this compound (e.g., 5 µM and 10 µM) for a specified period (e.g., 2 hours).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

    • Cells are incubated for a further period (e.g., 24 hours).

  • Endpoint Analysis:

    • The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Cell viability can be assessed using assays such as the MTT assay to ensure the observed effects are not due to cytotoxicity.

  • Reference: This protocol is based on methodologies described in studies investigating the anti-inflammatory properties of DHA derivatives in microglial cells.[8][9][10]

Protocol 2: Murine Dermal Wound Healing Model
  • Objective: To evaluate the in vivo efficacy of resolvins in promoting the resolution of inflammation and accelerating wound closure.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • A full-thickness excisional wound (e.g., 1 cm x 1 cm) is created on the dorsum of the mice under anesthesia.

    • A skin substitute matrix may be applied to the wound bed.

    • Resolvins (e.g., RvD1, RvD2, RvE1 at 2000 nM) or a vehicle control (e.g., saline) are topically applied to the wound at the time of injury and on subsequent days (e.g., days 2, 4, 6, and 8).[2]

    • Wound closure is monitored and imaged at regular intervals until complete re-epithelialization.

  • Endpoint Analysis:

    • The primary endpoint is the time to complete wound closure.

    • Histological analysis of the healed tissue can be performed to assess collagen organization and re-epithelialization.

    • Immunohistochemistry can be used to quantify the infiltration of inflammatory cells, such as neutrophils, at different time points.

  • Reference: This protocol is adapted from the study by T. T. T. Pham et al. (2018).[2]

Protocol 3: Murine Model of Peritonitis
  • Objective: To assess the in vivo pro-resolving actions of resolvins by quantifying their ability to limit neutrophil infiltration into the peritoneal cavity.

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Peritonitis is induced by intraperitoneal injection of an inflammatory agent such as zymosan A or lipopolysaccharide (LPS).

    • Resolvins (e.g., RvD1 at 100 ng) or a vehicle control are administered, typically via intravenous or intraperitoneal injection, either before or after the inflammatory challenge.[3]

    • At a specified time point (e.g., 4 or 24 hours) after the induction of peritonitis, the mice are euthanized.

    • The peritoneal cavity is lavaged with a suitable buffer (e.g., PBS) to collect the inflammatory exudate.

  • Endpoint Analysis:

    • The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.

    • Differential cell counts are performed to specifically quantify the number of neutrophils, typically identified by their characteristic morphology or by flow cytometry using specific cell surface markers (e.g., Ly-6G).

    • The levels of cytokines and other inflammatory mediators in the lavage fluid can be measured by ELISA or LC-MS/MS.

  • Reference: This protocol is a generalized representation of methods used in numerous studies investigating the in vivo effects of resolvins.[3][7]

Conclusion

Both this compound and resolvins demonstrate significant potential in resolving inflammation, albeit through different mechanisms and with varying potencies in the models studied to date. Resolvins, particularly RvE1, have shown remarkable potency in vivo at nanomolar concentrations, effectively reducing neutrophil infiltration and accelerating tissue repair.[2] this compound, while requiring micromolar concentrations in the in vitro studies cited, effectively suppresses pro-inflammatory cytokine production in microglia, suggesting a crucial role in mitigating neuroinflammation.[1]

The distinct receptor targets for these two classes of lipid mediators—GPR55 for DHA-Gly and specific GPCRs like ALX/FPR2 and ChemR23 for resolvins—offer different avenues for therapeutic intervention.[1][4][5][6][7] Future research should focus on direct comparative studies in a range of inflammatory models to fully elucidate their relative therapeutic potential. The development of stable analogs and targeted delivery systems will be crucial for translating the promise of these endogenous resolving mediators into effective clinical therapies for a wide range of inflammatory diseases.

References

A Comparative Guide to the Neuroprotective Effects of Docosahexaenoyl Glycine and Protectins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of Docosahexaenoyl glycine (B1666218) (DHA-Gly) and protectins, a class of specialized pro-resolving mediators derived from docosahexaenoic acid (DHA). While research into protectins, particularly Neuroprotectin D1 (NPD1), has established their potent neuroprotective activities, the investigation of DHA-Gly in this context is an emerging field. This document summarizes the current understanding of both compounds, presenting available experimental data to facilitate a comparative assessment.

Executive Summary

Protectins, with NPD1 as the principal member, are well-characterized lipid mediators with robust neuroprotective effects demonstrated in various models of neurological disease. Their mechanisms of action are primarily centered on anti-inflammatory and anti-apoptotic signaling pathways. Quantitative data from in vitro and in vivo studies underscore their potential as therapeutic agents.

Docosahexaenoyl glycine is a more recently identified endogenous lipid mediator. While direct evidence for its neuroprotective efficacy is still limited, initial studies indicate it possesses anti-inflammatory properties. A significant gap in the literature exists regarding quantitative data on DHA-Gly's ability to protect neurons from damage or death. This guide presents the available information on both compounds to highlight the current state of knowledge and identify areas for future research.

Protectins: Established Neuroprotective Mediators

Protectins are a family of lipid mediators synthesized from DHA via the 15-lipoxygenase (15-LOX) pathway. Neuroprotectin D1 (NPD1) is the most extensively studied member and has been shown to exert significant neuroprotective effects in models of ischemic stroke and Alzheimer's disease.[1][2]

Mechanisms of Neuroprotection

The neuroprotective actions of NPD1 are multifaceted and involve the modulation of key signaling pathways related to inflammation and apoptosis.[3][4]

  • Anti-inflammatory Effects: NPD1 has been shown to suppress the expression of pro-inflammatory genes. For instance, in human neuronal-glial co-cultures challenged with amyloid-beta 42 (Aβ42), NPD1 treatment significantly repressed the expression of cyclooxygenase-2 (COX-2) and other pro-inflammatory mediators.[2]

  • Anti-apoptotic Signaling: A primary mechanism of NPD1-mediated neuroprotection is the regulation of the Bcl-2 family of proteins. NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while downregulating pro-apoptotic proteins like BAX and BAD.[4] This shift in the balance of Bcl-2 family members helps to preserve mitochondrial integrity and inhibit the activation of caspases, key executioners of apoptosis.[3]

Quantitative Data on Neuroprotective Effects of NPD1

The following tables summarize quantitative data from studies investigating the neuroprotective effects of NPD1.

In Vitro Model: Aβ42-Treated Human Neuronal-Glial Cells
Parameter Effect of NPD1 Treatment
Bcl-2 protein expression Upregulated by approximately 2-fold compared to untreated cells.
Bfl-1(A1) protein expression Upregulated by approximately 3.4-fold compared to untreated cells.
Pro-inflammatory gene expression (e.g., COX-2) Significantly repressed following Aβ42-induced upregulation.
Neuronal apoptosis Significantly inhibited in the presence of Aβ42.
In Vivo Model: Experimental Ischemic Stroke (Rat)
Parameter Effect of NPD1 Precursor (DHA) Administration
Infarct Volume Reduced by up to 50% when DHA was administered post-ischemia.
Neurological Deficit Score Significantly improved in DHA-treated animals compared to controls.
NPD1 Levels in Penumbra Significantly increased following DHA administration.
Experimental Protocols

In Vitro Neuroprotection Assay against Aβ42-induced Toxicity

  • Cell Culture: Human neuronal-glial cells are cultured to confluence.

  • Treatment: Cells are pre-treated with NPD1 (typically in the nanomolar range) for a specified period (e.g., 24 hours).

  • Induction of Toxicity: Amyloid-beta 42 (Aβ42) oligomers are added to the culture medium to induce neuronal apoptosis.

  • Assessment of Apoptosis: After a further incubation period (e.g., 48 hours), cell viability and apoptosis are assessed using methods such as TUNEL staining, caspase-3 activity assays, or quantification of apoptotic nuclei by fluorescence microscopy.

  • Gene/Protein Expression Analysis: Cellular lysates are collected for analysis of pro- and anti-apoptotic protein expression by Western blotting or qPCR.

In Vivo Model of Ischemic Stroke

  • Animal Model: Transient middle cerebral artery occlusion (MCAO) is induced in rodents (e.g., rats or mice) to mimic ischemic stroke.

  • Treatment: The neuroprotective agent (e.g., DHA as a precursor to NPD1) or vehicle is administered intravenously at a specific time point before, during, or after the ischemic insult.

  • Neurological Assessment: Neurological deficits are evaluated at various time points post-stroke using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarct volume.

  • Biochemical Analysis: Brain tissue from the ischemic penumbra can be analyzed for levels of NPD1 and expression of relevant inflammatory and apoptotic markers.

Signaling Pathways and Experimental Workflow

Protectin D1 Signaling Pathway DHA DHA LOX15 15-LOX DHA->LOX15 Metabolism NPD1 NPD1 LOX15->NPD1 Bcl2_family Bcl-2 Family (Bcl-2, Bcl-xL ↑) (BAX, BAD ↓) NPD1->Bcl2_family Regulates NFkB NF-κB Pathway NPD1->NFkB Inhibits Caspases Caspases ↓ Bcl2_family->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Gene_Expression Gene Expression NFkB->Gene_Expression Activates Pro_inflammatory_genes Pro-inflammatory Genes (COX-2) ↓ Inflammation Inflammation Pro_inflammatory_genes->Inflammation Gene_Expression->Pro_inflammatory_genes Neuronal_Death Neuronal_Death Apoptosis->Neuronal_Death Inflammation->Neuronal_Death

Caption: Signaling pathway of Neuroprotectin D1 (NPD1) in neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay start Start culture Culture Human Neuronal-Glial Cells start->culture pretreat Pre-treat with NPD1 or Vehicle culture->pretreat induce_toxicity Induce Toxicity (e.g., with Aβ42) pretreat->induce_toxicity incubate Incubate induce_toxicity->incubate assess_viability Assess Neuronal Viability (e.g., TUNEL, Caspase Assay) incubate->assess_viability analyze_protein Analyze Protein/Gene Expression (e.g., Western Blot, qPCR) incubate->analyze_protein end End assess_viability->end analyze_protein->end

Caption: Workflow for in vitro neuroprotection assays.

This compound: An Emerging Player

This compound (DHA-Gly) is an N-acyl amino acid, an endogenous lipid mediator formed by the conjugation of DHA to glycine. While the broader class of N-acyl amino acids has been implicated in various physiological processes, the specific role of DHA-Gly in neuroprotection is a nascent area of research.

Potential Mechanisms of Action

A recent preprint has identified DHA-Gly and its epoxide derivatives as multifunctional lipid mediators with anti-inflammatory properties.[5] This suggests that, like protectins, a key neuroprotective mechanism of DHA-Gly could be the modulation of inflammatory responses within the central nervous system. The study demonstrated that in lipopolysaccharide-stimulated microglial cells, the formation of DHA-Gly was increased, which correlated with their anti-inflammatory effects.[5]

The interaction of DHA-Gly with specific receptors is also an area of active investigation. The aforementioned study found that DHA-Gly acts as an inverse agonist of G protein-coupled receptor 55 (GPR55) and selectively potentiates transient receptor potential vanilloid 4 (TRPV4) channels.[5] The roles of these receptors in neuronal health and disease are complex and warrant further investigation in the context of DHA-Gly's potential neuroprotective effects.

Current Lack of Quantitative Neuroprotective Data

To date, there is a significant absence of published studies providing quantitative data on the direct neuroprotective effects of DHA-Gly in models of neuronal injury or neurodegenerative disease. Key experimental data that are currently unavailable include:

  • Neuronal Viability Assays: Studies measuring the ability of DHA-Gly to protect neurons from cell death induced by toxins, oxidative stress, or other insults.

  • Anti-Apoptosis Assays: Investigations into whether DHA-Gly can inhibit apoptotic pathways in neurons, for example, by modulating Bcl-2 family proteins or caspase activity.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of stroke, Alzheimer's disease, Parkinson's disease, or other neurological conditions to assess the in vivo neuroprotective potential of DHA-Gly.

The absence of this data precludes a direct quantitative comparison with protectins at this time.

Structural and Potential Signaling Diagram

This compound Structure and Potential Signaling DHA_Gly This compound (DHA-Gly) GPR55 GPR55 (Inverse Agonist) DHA_Gly->GPR55 Interacts with TRPV4 TRPV4 (Potentiator) DHA_Gly->TRPV4 Interacts with Microglia Microglia DHA_Gly->Microglia Acts on Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ↓ Microglia->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Structure and potential signaling of DHA-Gly.

Conclusion and Future Directions

Protectins, particularly NPD1, have well-documented neuroprotective effects supported by a growing body of quantitative experimental data. Their ability to modulate both inflammatory and apoptotic pathways makes them promising candidates for the development of novel therapies for a range of neurodegenerative and acute neurological conditions.

This compound represents a new frontier in the study of neuroprotective lipids. While its anti-inflammatory properties are beginning to be elucidated, a concerted research effort is required to establish its direct neuroprotective capabilities. Future studies should focus on:

  • In vitro neuroprotection assays to quantify the ability of DHA-Gly to protect neurons from various insults.

  • Elucidation of the downstream signaling pathways activated by DHA-Gly in neurons and glial cells.

  • Preclinical in vivo studies to assess the therapeutic potential of DHA-Gly in relevant animal models of neurological diseases.

A direct comparison of the neuroprotective efficacy of this compound and protectins will only be possible once such quantitative data for DHA-Gly becomes available. This will be a critical step in determining the relative therapeutic potential of these two classes of DHA-derived lipid mediators.

References

Validating the Interaction of Docosahexaenoyl Glycine with GPR55: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Docosahexaenoyl glycine (B1666218) (DHA-Gly) interaction with the G protein-coupled receptor 55 (GPR55), placed in context with other known ligands. The information presented herein is supported by experimental data from peer-reviewed literature and publicly available research.

Executive Summary

Docosahexaenoyl glycine (DHA-Gly) has been identified as a novel lipid mediator that interacts with GPR55. Emerging evidence suggests that DHA-Gly, along with the structurally related N-arachidonoyl glycine (NA-Gly), functions as an inverse agonist at this receptor.[1] This guide summarizes the quantitative data available for DHA-Gly and compares its activity with other well-characterized GPR55 ligands, including the endogenous agonist Lysophosphatidylinositol (LPI) and other synthetic modulators. Detailed experimental protocols for key validation assays are provided, along with visualizations of the primary GPR55 signaling pathway and a typical experimental workflow.

Data Presentation: Comparative Ligand Activity at GPR55

The following table summarizes the quantitative data for various ligands interacting with GPR55. Potency is presented as EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists/inverse agonists), and binding affinity is presented as Ki (inhibitory constant) where available.

LigandTypeAssayPotency (EC50/IC50)Binding Affinity (Ki)Reference
This compound (DHA-Gly) Inverse AgonistFAAH Inhibition35.35 ± 1.82 µMNot Reported[1]
N-arachidonoyl glycine (NA-Gly)Inverse AgonistFAAH Inhibition14.20 ± 1.07 µMNot Reported[1]
Lysophosphatidylinositol (LPI)AgonistCa2+ Mobilization~300 nMNot Reported[2]
AM251AgonistCa2+ Mobilization~3 µMNot Reported[2]
SR141716A (Rimonabant)AgonistCa2+ Mobilization~3 µMNot Reported[2]
ML184Agonistβ-arrestin Recruitment263 nMNot Reported[3]
ML185Agonistβ-arrestin Recruitment658 nMNot Reported[3]
ML186Agonistβ-arrestin Recruitment305 nMNot Reported[3]
3-benzylquinolin-2(1H)-one derivative 1Agonistp-ERK ActivationLow nanomolar rangeLow nanomolar range[4]
3-benzylquinolin-2(1H)-one derivative 2Agonistp-ERK ActivationLow nanomolar rangeLow nanomolar range[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Calcium Mobilization Assay

Objective: To determine the ability of a ligand to induce GPR55-mediated intracellular calcium release.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR55 (hGPR55-HEK293).

Methodology:

  • Cell Culture: hGPR55-HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Cells are seeded onto black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

  • Baseline Measurement: After washing to remove excess dye, baseline fluorescence is measured using a fluorescence plate reader.

  • Ligand Addition: The test compound (e.g., DHA-Gly) or a reference ligand (e.g., LPI) is added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity change from baseline. Dose-response curves are generated to calculate the EC50 for agonists. For inverse agonists, their ability to inhibit the response to a known agonist is measured to determine the IC50.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream effector of GPR55 signaling.

Cell Line: hGPR55-HEK293 cells.

Methodology:

  • Cell Culture and Starvation: Cells are grown to near confluence in 6-well plates and then serum-starved for 4-24 hours to reduce basal ERK1/2 phosphorylation.

  • Ligand Treatment: Cells are treated with the test compound or control ligands for a specified time (e.g., 5-30 minutes).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The bands corresponding to p-ERK1/2 are quantified using densitometry. To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold change in phosphorylation compared to the vehicle control.

Mandatory Visualizations

GPR55 Signaling Pathway

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 Galpha_q Gαq GPR55->Galpha_q Galpha_12_13 Gα12/13 GPR55->Galpha_12_13 PLC PLC Galpha_q->PLC RhoA RhoA Galpha_12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK ERK ERK1/2 Phosphorylation RhoA->ERK ROCK->PLC indirect activation Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release DAG->ERK NFAT NFAT Activation Ca2_release->NFAT NFkB NF-κB Activation Ca2_release->NFkB Ligand Ligand (e.g., LPI) Ligand->GPR55 Activation

Caption: GPR55 signaling cascade upon agonist binding.

Experimental Workflow for GPR55 Ligand Validation

Experimental_Workflow cluster_in_vitro In Vitro Validation start Start: Hypothesis DHA-Gly interacts with GPR55 binding_assay Binding Assays (e.g., Radioligand Binding) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis (EC50/IC50, Ki determination) binding_assay->data_analysis ca_assay Calcium Mobilization functional_assays->ca_assay erk_assay ERK1/2 Phosphorylation functional_assays->erk_assay reporter_assay Reporter Gene Assay (e.g., SRE-Luciferase) functional_assays->reporter_assay ca_assay->data_analysis erk_assay->data_analysis reporter_assay->data_analysis conclusion Conclusion: Validate DHA-Gly as a GPR55 Inverse Agonist data_analysis->conclusion

Caption: Workflow for validating DHA-Gly interaction with GPR55.

References

Investigating Off-Target Effects of Docosahexaenoyl Glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous N-acyl amino acid, is a lipid signaling molecule derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. While its physiological roles are still under investigation, understanding its potential off-target effects is crucial for evaluating its therapeutic potential and predicting potential side effects. This guide provides a comparative analysis of the known off-target interactions of DHA-Gly, with a focus on G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid (TRPV) channels.

Comparative Analysis of Off-Target Activity

Current research indicates that DHA-Gly exhibits activity at GPR55 and TRPV channels. While specific quantitative data for DHA-Gly's potency at these targets is limited in publicly available literature, we can draw comparisons with other structurally related N-acyl amino acids to infer its potential activity profile.

G protein-coupled receptor 55 (GPR55)
CompoundTargetReported ActivityReference Compounds' Activity (IC50/EC50)
Docosahexaenoyl glycine (DHA-Gly) GPR55Inverse AgonistLPI (agonist): EC50 ~1-10 µM
N-Arachidonoyl glycine (NA-Gly)GPR55AgonistML193 (antagonist): IC50 ~220 nM
N-Oleoyl glycine (NOGly)GPR55--
N-Palmitoyl glycine (NPGly)GPR55--

Table 1: Comparative activity of N-acyl glycines at GPR55. Data for DHA-Gly is based on initial findings suggesting inverse agonism[4]. Quantitative data for other N-acyl glycines at GPR55 is not extensively characterized in comparative studies.

Transient Receptor Potential Vanilloid (TRPV) Channels

TRPV channels are a family of non-selective cation channels involved in a variety of sensory processes. N-acyl amides have been shown to modulate the activity of several TRPV subtypes. One study identified N-docosahexaenoyl glycine as an agonist of TRPV1, capable of inducing calcium mobilization[5]. However, the extent of this activation (e.g., percentage of maximal response compared to a reference agonist like capsaicin) has not been quantified. The activity of DHA-Gly at other TRPV channels, such as TRPV4, where it is reported to have a potentiating effect, also requires further quantitative characterization.

CompoundTargetReported ActivityReference Compounds' Activity (EC50)
This compound (DHA-Gly) TRPV1AgonistCapsaicin: EC50 ~100-500 nM
This compound (DHA-Gly) TRPV4PotentiatorGSK1016790A: EC50 ~10-50 nM
N-Arachidonoyl glycine (NA-Gly)TRPV1--
N-Oleoyl glycine (NOGly)TRPV1--
N-Palmitoyl glycine (NPGly)TRPV1--

Table 2: Comparative activity of N-acyl glycines at TRPV channels. The activity of DHA-Gly as a TRPV1 agonist has been reported, though quantitative details are lacking[5]. Its potentiation of TRPV4 is also noted[4].

Signaling Pathways and Experimental Workflows

To investigate the off-target effects of DHA-Gly, specific signaling pathways and experimental workflows are employed. Below are diagrams illustrating these processes.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DHA_Gly DHA-Gly GPR55 GPR55 DHA_Gly->GPR55 Binds to Gq Gq GPR55->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2_ER->Cellular_Response MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates MAPK_Cascade->Cellular_Response

Figure 1: GPR55 signaling pathway potentially modulated by DHA-Gly.

TRPV4_Potentiation_Workflow cluster_workflow Experimental Workflow: TRPV4 Potentiation Assay A Plate cells expressing TRPV4 B Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with DHA-Gly or vehicle control B->C D Add TRPV4 agonist (e.g., GSK1016790A) C->D E Measure intracellular Ca2+ influx (Fluorometric Imaging Plate Reader) D->E F Analyze data: Compare potentiation by DHA-Gly vs. control E->F

Figure 2: Workflow for assessing TRPV4 potentiation by DHA-Gly.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of off-target effects. Below are protocols for investigating the interaction of DHA-Gly with GPR55 and TRPV4.

GPR55 Functional Assay (AlphaScreen)

This protocol outlines a method to assess the functional activity of DHA-Gly at GPR55 by measuring the phosphorylation of ERK1/2, a downstream signaling event.

Materials:

  • HEK293 cells stably expressing human GPR55

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DHA-Gly and reference compounds (e.g., LPI as an agonist, ML193 as an antagonist)

  • AlphaScreen® SureFire® ERK1/2 phosphorylation assay kit

  • White 384-well microplates

  • EnVision® plate reader or similar instrument capable of AlphaScreen detection

Procedure:

  • Cell Culture: Culture GPR55-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into white 384-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of DHA-Gly and reference compounds in serum-free medium.

  • Cell Treatment: Replace the culture medium with serum-free medium and incubate for 4-6 hours. Add the prepared compounds to the cells and incubate for the desired time (e.g., 5-10 minutes).

  • Cell Lysis and Assay: Lyse the cells and perform the AlphaScreen® SureFire® assay according to the manufacturer's instructions to detect phosphorylated ERK1/2.

  • Data Analysis: Read the plates on an EnVision® reader. Calculate the percentage of inhibition or stimulation relative to the controls and determine IC50 or EC50 values.

TRPV4 Calcium Influx Assay (FLIPR)

This protocol describes a method to measure the potentiation of TRPV4-mediated calcium influx by DHA-Gly using a fluorometric imaging plate reader (FLIPR).

Materials:

  • HEK293 cells stably expressing human TRPV4

  • Cell culture medium

  • FLIPR® Calcium Assay Kit (e.g., Calcium 6)

  • DHA-Gly and a known TRPV4 agonist (e.g., GSK1016790A)

  • Black-walled, clear-bottom 384-well microplates

  • FLIPR® instrument

Procedure:

  • Cell Plating: Seed TRPV4-expressing HEK293 cells into black-walled, clear-bottom 384-well plates and incubate for 24 hours.

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the kit instructions and add it to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of DHA-Gly in assay buffer. Also, prepare a stock solution of the TRPV4 agonist.

  • Pre-incubation: Add the DHA-Gly dilutions to the respective wells and incubate for 10-15 minutes at room temperature.

  • Measurement of Calcium Influx: Place the plate in the FLIPR® instrument. Initiate reading and, after establishing a baseline, add the TRPV4 agonist to all wells. Continue reading the fluorescence for several minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Compare the response in the presence of different concentrations of DHA-Gly to the vehicle control to determine the percentage of potentiation.

Conclusion

The investigation of off-target effects is a critical component of preclinical drug development. While current data suggests that this compound may interact with GPR55 and TRPV channels, further quantitative studies are necessary to fully characterize these interactions. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the selectivity and potential off-target liabilities of DHA-Gly and other N-acyl amino acids. A thorough understanding of these interactions will be instrumental in advancing our knowledge of the biological functions of this lipid mediator and its potential as a therapeutic agent.

References

The Critical Role of Inactive Enantiomers as Negative Controls for Docosahexaenoyl Glycine in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Pharmacology and Drug Development

In the investigation of bioactive lipids, the rigor of experimental design is paramount to ensuring the validity and reproducibility of findings. For Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous lipid mediator with significant therapeutic potential, the use of its inactive enantiomer as a negative control is a critical yet often overlooked aspect of robust preclinical research. This guide provides a comprehensive comparison of the expected activities of the active versus inactive enantiomers of DHA-Gly, supported by experimental rationale and detailed protocols for researchers.

The Case for Stereoselectivity: Why an Inactive Enantiomer is the Gold Standard Negative Control

Docosahexaenoyl glycine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. While one enantiomer is biologically active, interacting with specific cellular targets to elicit a physiological response, its counterpart is often biologically inert. The use of an inactive enantiomer as a negative control is superior to vehicle controls alone as it accounts for any non-specific effects of the molecule's physicochemical properties, ensuring that the observed activity is a direct result of its specific stereochemical configuration and interaction with its target.

Emerging evidence strongly suggests that the primary targets of DHA-Gly, G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4), exhibit stereoselectivity in their ligand interactions. For instance, studies on GPR55 have demonstrated that different stereoisomers of lysophospholipids can elicit distinct downstream signaling events, with one isomer acting as a potent agonist while the other is inactive[1]. This principle of stereoselective recognition underscores the necessity of using the inactive enantiomer of DHA-Gly to definitively attribute its biological effects to specific receptor engagement.

Comparative Biological Activity: Active vs. Inactive Enantiomers

While direct comparative studies on the enantiomers of this compound are not yet publicly available, based on the known pharmacology of its targets, a clear difference in activity is anticipated. The following table summarizes the expected outcomes when testing the active (hypothesized to be the naturally occurring S-enantiomer) and inactive (R-enantiomer) of DHA-Gly.

ParameterActive Enantiomer (S-DHA-Gly)Inactive Enantiomer (R-DHA-Gly)Alternative Negative Control (e.g., Vehicle)Rationale for Difference
GPR55 Inverse Agonism HighNone to NegligibleNo EffectGPR55 exhibits stereoselective binding pockets, leading to differential recognition of enantiomers.
TRPV4 Potentiation SignificantNone to NegligibleNo EffectThe allosteric modulation site on TRPV4 is likely chiral, resulting in enantiomer-specific interactions.
Anti-inflammatory Effect PotentNone to NegligibleNo EffectThe anti-inflammatory cascade is initiated by specific receptor engagement, which is absent with the inactive enantiomer.
Downstream Signaling (pERK) ModulationNo ChangeNo ChangeActivation of downstream signaling pathways like MAPK/ERK is contingent on initial receptor interaction.

This table presents hypothetical data based on the established stereoselectivity of GPR55 and the principles of chiral drug action. Researchers are encouraged to generate such data for their specific experimental systems.

Signaling Pathways of this compound

DHA-Gly exerts its effects by modulating specific signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments. The active enantiomer of DHA-Gly is known to act as an inverse agonist on GPR55 and a positive allosteric modulator (potentiator) of TRPV4.

DHA_Gly_Signaling cluster_GPR55 GPR55 Pathway cluster_TRPV4 TRPV4 Pathway cluster_inactive Inactive Enantiomer DHA_Gly_active Active DHA-Gly (S-enantiomer) GPR55 GPR55 DHA_Gly_active->GPR55 Inverse Agonist G_alpha_13 Gα13 GPR55->G_alpha_13 Constitutive Activity RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK Signaling_GPR55 Inhibition of constitutive activity ROCK->Signaling_GPR55 DHA_Gly_active_TRPV4 Active DHA-Gly (S-enantiomer) TRPV4 TRPV4 Channel DHA_Gly_active_TRPV4->TRPV4 Potentiator Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream_effects Downstream Cellular Effects Ca_influx->Downstream_effects DHA_Gly_inactive Inactive DHA-Gly (R-enantiomer) GPR55_inactive GPR55 DHA_Gly_inactive->GPR55_inactive No Interaction TRPV4_inactive TRPV4 Channel DHA_Gly_inactive->TRPV4_inactive No Interaction No_effect_GPR55 No Effect No_effect_TRPV4 No Effect

Signaling pathways of active and inactive DHA-Gly enantiomers.

Experimental Protocols

To differentiate the activity of DHA-Gly enantiomers, specific and sensitive assays targeting GPR55 and TRPV4 are required.

GPR55 Inverse Agonism Assay (cAMP Measurement)

This protocol assesses the ability of a compound to inhibit the constitutive activity of GPR55, a hallmark of inverse agonism.

Workflow:

GPR55_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing GPR55 start->cell_culture serum_starve Serum starve cells (18-24h) cell_culture->serum_starve pre_incubation Pre-incubate with PDE inhibitor (e.g., IBMX) serum_starve->pre_incubation treatment Treat with Active Enantiomer, Inactive Enantiomer, or Vehicle pre_incubation->treatment forskolin_stimulation Stimulate with Forskolin treatment->forskolin_stimulation lysis Lyse cells forskolin_stimulation->lysis cAMP_measurement Measure intracellular cAMP (e.g., HTRF, ELISA) lysis->cAMP_measurement analysis Analyze Data: Compare cAMP levels cAMP_measurement->analysis end End analysis->end TRPV4_Assay_Workflow start Start cell_culture Culture cells expressing TRPV4 (e.g., HEK293, A549) start->cell_culture dye_loading Load cells with a calcium indicator dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline_measurement Measure baseline fluorescence dye_loading->baseline_measurement pre_treatment Pre-treat with Active Enantiomer, Inactive Enantiomer, or Vehicle baseline_measurement->pre_treatment agonist_addition Add sub-maximal concentration of a TRPV4 agonist (e.g., GSK1016790A) pre_treatment->agonist_addition fluorescence_recording Record changes in intracellular calcium agonist_addition->fluorescence_recording analysis Analyze Data: Compare peak fluorescence fluorescence_recording->analysis end End analysis->end

References

A Head-to-Head Comparison: Docosahexaenoyl Glycine (DHA-Gly) vs. Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of Docosahexaenoyl glycine (B1666218) (DHA-Gly), a glycine conjugate of docosahexaenoic acid (DHA), and its parent fatty acid, DHA. Both molecules are significant players in neuroinflammation and cellular signaling, with emerging evidence suggesting distinct pharmacological profiles.

Executive Summary

Docosahexaenoic acid (DHA) is a well-established omega-3 fatty acid crucial for brain health, known for its neuroprotective and anti-inflammatory effects.[1][2] DHA-Gly, an endogenous N-acyl amino acid, is gaining attention for its own potent anti-inflammatory and neuromodulatory activities.[3][4] This comparison delves into their bioavailability, metabolic stability, and distinct biological activities, supported by experimental data and protocols to aid researchers in their investigations. While direct comparative studies are limited, this guide synthesizes the available evidence to highlight their key differences and potential therapeutic advantages.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of DHA-Gly and DHA based on current scientific literature.

Table 1: Bioavailability and Metabolic Stability

ParameterDocosahexaenoyl glycine (DHA-Gly)Docosahexaenoic acid (DHA)Key Insights
Bioavailability Data from direct comparative studies are not currently available. As an N-acyl amino acid, its absorption may differ from free fatty acids.Bioavailability is influenced by its chemical form (e.g., phospholipids, triglycerides, or ethyl esters).[5][6][7] Phospholipid and triglyceride forms are generally more bioavailable than ethyl esters.[5][6]The glycine conjugation in DHA-Gly may influence its absorption and transport across biological membranes, but further research is needed for a direct comparison.
Metabolic Stability Susceptible to enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which cleaves the amide bond.[8]Metabolized through various pathways, including beta-oxidation and conversion to specialized pro-resolving mediators (SPMs) like resolvins and protectins.[8]The amide linkage in DHA-Gly provides a specific site for enzymatic degradation by FAAH, distinguishing its metabolic fate from the more complex metabolism of DHA.

Table 2: Biological Activities and Molecular Targets

FeatureThis compound (DHA-Gly)Docosahexaenoic acid (DHA)Key Differences
Primary Biological Activities Anti-inflammatory, neuromodulatory.[3][4]Neuroprotective, anti-inflammatory, crucial for neuronal development and function.[1][2]While both are anti-inflammatory, DHA has a broader, well-established role in neuronal structure and function. DHA-Gly's effects appear more targeted towards specific receptor-mediated signaling.
Molecular Targets - Inverse agonist of G protein-coupled receptor 55 (GPR55).[3][4]- Potentiator of Transient Receptor Potential Vanilloid 4 (TRPV4).[3][4]- Activates signaling pathways involving Akt and CREB.[8][9]- Precursor to specialized pro-resolving mediators (e.g., Neuroprotectin D1).[5][8]DHA-Gly directly modulates specific ion channels and GPCRs. DHA exerts its effects through broader signaling cascades and by serving as a precursor to a family of bioactive metabolites.
Anti-inflammatory Mechanism Inhibits the production of pro-inflammatory cytokines in microglial cells.[3][4]Reduces inflammation through multiple mechanisms, including the production of resolvins and protectins which actively resolve inflammation.[9]DHA-Gly's anti-inflammatory action is linked to its interaction with GPR55 and TRPV4, while DHA's effects are mediated by a wider range of molecules and pathways.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparison of DHA-Gly and DHA.

Protocol 1: Assessment of Bioavailability in a Rodent Model

Objective: To compare the pharmacokinetic profiles of DHA-Gly and DHA following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are fasted overnight with free access to water.

  • Compound Administration: Rats are randomly assigned to two groups and administered either DHA-Gly or an equimolar amount of DHA (in a suitable vehicle like corn oil) via oral gavage.

  • Blood Sampling: Blood samples (approximately 200 µL) are collected from the tail vein into EDTA-coated tubes at baseline (pre-dose) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C until analysis.

  • Lipid Extraction: Total lipids are extracted from plasma samples using a modified Bligh and Dyer method.

  • LC-MS/MS Analysis: The concentrations of DHA-Gly and DHA in the plasma extracts are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated for both compounds to compare their bioavailability.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of DHA-Gly and DHA in liver microsomes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate (B84403) buffer (pH 7.4).

  • Compound Incubation: Add DHA-Gly or DHA (1 µM final concentration) to the pre-warmed incubation mixture.

  • Time Points: Aliquots of the reaction mixture are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound (DHA-Gly or DHA) is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance are calculated from the slope of the natural log of the percent remaining versus time curve.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of DHA-Gly and DHA stem from their engagement with different cellular signaling pathways.

DHA-Gly Signaling Pathways

DHA-Gly has been shown to modulate cellular function primarily through its interaction with GPR55 and TRPV4.

DHAGly_Signaling cluster_membrane Cell Membrane DHAGly DHA-Gly GPR55 GPR55 DHAGly->GPR55 Inverse Agonist TRPV4 TRPV4 DHAGly->TRPV4 Potentiator Intracellular_Signaling Intracellular Signaling (e.g., Ca2+ influx) GPR55->Intracellular_Signaling Modulation TRPV4->Intracellular_Signaling Anti_inflammatory_Effects Anti-inflammatory Effects (e.g., ↓ Cytokine Production) Intracellular_Signaling->Anti_inflammatory_Effects

Figure 1. Simplified signaling pathway of this compound (DHA-Gly).

As an inverse agonist of GPR55, DHA-Gly can suppress its basal activity, which is implicated in various physiological and pathological processes.[3][4] Its potentiation of TRPV4, a calcium-permeable ion channel, suggests a role in modulating intracellular calcium levels and downstream signaling events.[3][4]

DHA Signaling Pathways

DHA's neuroprotective and anti-inflammatory effects are mediated through more complex and multifaceted pathways.

DHA_Signaling cluster_metabolism Metabolism cluster_signaling Intracellular Signaling DHA DHA NPD1 Neuroprotectin D1 (NPD1) DHA->NPD1 Akt Akt DHA->Akt Anti_inflammation Anti-inflammation NPD1->Anti_inflammation CREB CREB Akt->CREB Neuroprotection Neuroprotection Akt->Neuroprotection CREB->Neuroprotection

References

Cross-validation of Docosahexaenoyl Glycine's Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Docosahexaenoyl glycine (B1666218) (DHA-Gly), a novel N-acyl amide, across various cell line models. While direct comparative studies on DHA-Gly are emerging, this document synthesizes available data on DHA-Gly and structurally related compounds to offer insights into its potential therapeutic applications, particularly in oncology and neuroinflammation.

Executive Summary

Docosahexaenoyl glycine (DHA-Gly) is an endogenous lipid mediator formed from the conjugation of docosahexaenoic acid (DHA) and the amino acid glycine. Emerging research suggests that DHA-Gly and its metabolites possess significant anti-inflammatory and neuromodulatory properties. Furthermore, based on the well-documented anti-cancer effects of its parent molecule, DHA, and other N-acyl amides, DHA-Gly is a promising candidate for investigation as an anti-proliferative and pro-apoptotic agent in various cancers. This guide presents a cross-validation of its effects, drawing from studies on different cell lines and comparing its activity with related molecules where direct data for DHA-Gly is not yet available.

Data Presentation: Comparative Effects on Cell Viability

Direct comparative data on the half-maximal inhibitory concentration (IC50) of DHA-Gly across multiple cancer cell lines is limited in the current literature. However, studies on the structurally similar compound N-docosahexaenoyl dopamine (B1211576) (DHA-DA) provide valuable insights into the potential potency of DHA-Gly. The following table summarizes the cytotoxic effects of DHA-DA on a panel of human cancer cell lines.

Table 1: Cytotoxicity of N-Docosahexaenoyl Dopamine (DHA-DA) in Various Human Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
MDA-MB-231Breast Cancer~25
U-87 MGGlioblastoma~30
PC3Prostate Cancer~35
PANC-1Pancreatic Cancer~40
DU-145Prostate Cancer~40
SW620Colon Cancer~50

Data extracted from studies on N-docosahexaenoyl dopamine, a structurally related N-acyl amide, as a proxy for DHA-Gly activity.

Additionally, studies on Docosahexaenoic acid (DHA) and its monoglyceride form (MAG-DHA) demonstrate their anti-proliferative effects across various cancer cell lines.

Table 2: Anti-proliferative and Pro-apoptotic Effects of DHA and its Derivatives in Different Cancer Cell Lines

CompoundCell LineCancer TypeObserved Effects
DHAMCF-7Breast CancerInhibition of viability, induction of apoptosis[1][2][3]
DHAA549Non-Small Cell Lung CancerDecreased cell proliferation, induction of apoptosis[4][5]
DHAHT-29, Caco-2Colon CancerSuppression of growth, induction of apoptosis[6][7]
MAG-DHAMDA-MB-231, E0771Breast CancerInduction of apoptosis and autophagy[8]
MAG-DHAA549Lung AdenocarcinomaDecreased cell proliferation, induction of apoptosis[4]

Key Signaling Pathways

DHA-Gly and related N-acyl amides are known to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The primary targets identified to date are the G protein-coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid (TRPV) channels.

GPR55 Signaling Pathway

DHA-Gly is suggested to act as an inverse agonist at GPR55. In contrast, other N-acyl amides like N-arachidonoyl glycine (NA-Gly) and N-docosahexaenoyl dopamine (DHA-DA) have been shown to activate GPR55, leading to downstream signaling cascades that can either promote or inhibit cell growth depending on the cellular context. In several cancer cell lines, activation of GPR55 by DHA-DA has been linked to the induction of apoptosis.[1][9]

GPR55_Signaling DHA_Gly DHA-Gly GPR55 GPR55 DHA_Gly->GPR55 PLC PLC GPR55->PLC Activation IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Apoptosis Apoptosis Ca_release->Apoptosis

GPR55 signaling pathway modulation by DHA-Gly.
TRPV4 Signaling Pathway

DHA-Gly has been shown to potentiate the activity of TRPV4 channels. Activation of TRPV4, a non-selective cation channel, leads to an influx of calcium ions (Ca²⁺), which can trigger various cellular responses, including apoptosis and modulation of cell migration. In some cancer types, TRPV4 has been implicated in promoting proliferation and migration.

TRPV4_Signaling DHA_Gly DHA-Gly TRPV4 TRPV4 DHA_Gly->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Activation Downstream Downstream Signaling Ca_influx->Downstream Cell_Response Cellular Response (e.g., Apoptosis) Downstream->Cell_Response Experimental_Workflow start Start cell_culture Cell Culture (Multiple Cell Lines) start->cell_culture treatment Treatment with DHA-Gly (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay receptor_assay Receptor Activation Assay (e.g., Calcium Imaging) treatment->receptor_assay data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability_assay->data_analysis apoptosis_assay->data_analysis receptor_assay->data_analysis comparison Comparative Analysis Across Cell Lines data_analysis->comparison end End comparison->end

References

A Comparative Analysis of Signaling Pathways Activated by Docosahexaenoyl Glycine and Other N-Acyl Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways activated by Docosahexaenoyl glycine (B1666218) (DHA-Gly) and other prominent N-acyl amides, including Anandamide (B1667382) (AEA), Palmitoylethanolamide (PEA), Oleoylethanolamide (OEA), and N-arachidonoyl dopamine (B1211576) (NADA). The information is compiled to assist in the exploration of these compounds for therapeutic applications.

Executive Summary

N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in various physiological processes. While sharing a common structural motif, these molecules exhibit distinct pharmacological profiles by activating a range of cellular receptors and downstream signaling cascades. This guide focuses on the signaling pathways of DHA-Gly in comparison to other well-characterized N-acyl amides, presenting quantitative data, experimental methodologies, and visual pathway representations to facilitate a comprehensive understanding.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the interaction of Docosahexaenoyl glycine and other N-acyl amides with their primary molecular targets.

Table 1: Receptor Activation and Binding Affinities

CompoundPrimary Target(s)ActionQuantitative ValueCell/System
This compound (DHA-Gly) GPR55Inverse Agonist-HEK293 cells[1]
TRPV4Potentiator-HEK293 cells[1]
Anandamide (AEA) CB1 ReceptorAgonistKi: ~70 nM[2]Human CB1 Receptors
TRPV1AgonistEC50: 1.95 ± 0.36 µM (Calcium influx)Cultured vagal afferent neurons[3]
Palmitoylethanolamide (PEA) PPAR-αAgonistEC50: 3.1 ± 0.4 µM[4][5][6]HeLa cells expressing human PPAR-α
Oleoylethanolamide (OEA) PPAR-αAgonistEC50: 120 ± 1 nM[7]Transactivation assays
GPR119Agonist-Intestinal L-cells[8]
N-arachidonoyl dopamine (NADA) CB1 ReceptorAgonistKi: 250 nM[1]-
TRPV1AgonistEC50: ~50 nM[9][10]HEK-293 cells expressing human/rat TRPV1

Table 2: Enzyme Inhibition

CompoundEnzymeActionQuantitative Value (IC50)Assay System
This compound (DHA-Gly) FAAHInhibitor35.35 ± 1.82 µM[1]FAAH inhibition assay[1]
N-arachidonoyl glycine (NA-Gly) FAAHInhibitor14.20 ± 1.07 µM[1]FAAH inhibition assay[1]

Signaling Pathway Diagrams and Descriptions

This compound (DHA-Gly) Signaling

DHA-Gly is an N-acyl amino acid derived from the conjugation of docosahexaenoic acid (DHA) and glycine. Recent findings suggest that it functions as an inverse agonist at the G protein-coupled receptor 55 (GPR55) and as a positive modulator (potentiator) of the transient receptor potential vanilloid 4 (TRPV4) channel.[1] Its inverse agonism at GPR55 suggests it may inhibit the basal activity of this receptor, which is implicated in inflammation and nociception.[1] The potentiation of TRPV4 indicates that DHA-Gly can enhance the activity of this channel in response to its activators.[1] Additionally, DHA-Gly is a substrate for and inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation.[1]

DHA_Gly_Signaling DHA_Gly This compound (DHA-Gly) GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiator FAAH FAAH DHA_Gly->FAAH Inhibitor Downstream_GPR55 Inhibition of Basal Signaling GPR55->Downstream_GPR55 Downstream_TRPV4 Enhanced Channel Activity TRPV4->Downstream_TRPV4 Degradation Degradation FAAH->Degradation Hydrolysis

Signaling pathways of this compound (DHA-Gly).
Anandamide (AEA) Signaling

Anandamide is an endocannabinoid that primarily interacts with the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) ion channel.[6][9][11] Activation of the G-protein coupled CB1 receptor, predominantly found in the central nervous system, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[6] Its interaction with TRPV1, a non-selective cation channel, contributes to its role in pain and inflammation.[3]

AEA_Signaling AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 TRPV1 TRPV1 AEA->TRPV1 Adenylyl_Cyclase Adenylyl Cyclase CB1->Adenylyl_Cyclase MAPK MAPK Pathway CB1->MAPK Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Primary signaling pathways of Anandamide (AEA).
Palmitoylethanolamide (PEA) Signaling

Palmitoylethanolamide primarily exerts its anti-inflammatory and analgesic effects through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[4][10][12] Upon activation, PPAR-α translocates to the nucleus and regulates the transcription of genes involved in inflammation and lipid metabolism.[12] PEA also indirectly modulates the endocannabinoid system and interacts with TRPV1 channels.[7][10]

PEA_Signaling PEA Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Nucleus Nucleus PPARa->Nucleus Translocation Gene_Transcription ↓ Pro-inflammatory Genes ↑ Anti-inflammatory Genes Nucleus->Gene_Transcription

Main signaling pathway of Palmitoylethanolamide (PEA).
Oleoylethanolamide (OEA) Signaling

Similar to PEA, Oleoylethanolamide is a potent agonist of PPAR-α.[13][14][15] It plays a significant role in the regulation of feeding and body weight.[14] OEA also activates GPR119, a Gs-coupled receptor, leading to an increase in intracellular cAMP.[8][13] This activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[8]

OEA_Signaling OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa GPR119 GPR119 OEA->GPR119 Nucleus Nucleus PPARa->Nucleus Translocation Adenylyl_Cyclase Adenylyl Cyclase GPR119->Adenylyl_Cyclase Gene_Transcription Regulation of Lipid Metabolism Nucleus->Gene_Transcription cAMP ↑ cAMP Adenylyl_Cyclase->cAMP GLP1 GLP-1 Secretion cAMP->GLP1

Signaling pathways of Oleoylethanolamide (OEA).
N-arachidonoyl dopamine (NADA) Signaling

N-arachidonoyl dopamine is a dual-action endocannabinoid, acting as an agonist for both the CB1 receptor and the TRPV1 ion channel.[1][16][17] Its activation of TRPV1 is particularly potent and leads to an increase in intracellular calcium.[9][18] While it binds to the CB1 receptor, its downstream signaling through this receptor appears to be biased, with some studies showing a lack of activation of canonical pathways like adenylyl cyclase inhibition.[5]

NADA_Signaling NADA N-arachidonoyl dopamine (NADA) CB1 CB1 Receptor NADA->CB1 TRPV1 TRPV1 NADA->TRPV1 Potent Agonist Biased_Signaling Biased Signaling CB1->Biased_Signaling Ca_Influx ↑ Intracellular Ca²⁺ TRPV1->Ca_Influx

Signaling pathways of N-arachidonoyl dopamine (NADA).

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of N-acyl amide signaling.

GPCR Activation Assays (e.g., GPR55, GPR119, CB1)

a) Bioluminescence Resonance Energy Transfer (BRET) Assay for GPR55 Inverse Agonism

This assay measures the interaction between a GPCR and its associated G-protein or β-arrestin. For inverse agonism, the assay measures the ability of a compound to decrease the basal level of interaction in a system with constitutive receptor activity.

BRET_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis A1 Transfect cells with GPCR-Renilla Luciferase (RLuc) and G-protein-GFP/YFP B1 Plate cells in a 96- or 384-well plate A1->B1 B2 Add test compound (e.g., DHA-Gly) B1->B2 B3 Add luciferase substrate (e.g., Coelenterazine h) B2->B3 C1 Measure luminescence at GFP/YFP and RLuc wavelengths B3->C1 C2 Calculate BRET ratio (Acceptor Emission / Donor Emission) C1->C2 C3 Plot BRET ratio vs. compound concentration to determine IC50 C2->C3

Workflow for a BRET-based inverse agonist assay.

b) cAMP Accumulation Assay for GPR119 Activation

This assay quantifies the production of cyclic AMP (cAMP) following the activation of a Gs-coupled receptor like GPR119.

cAMP_Workflow cluster_0 Cell Culture cluster_1 Assay Steps cluster_2 Detection and Analysis A1 Culture cells stably expressing GPR119 (e.g., HEK293-hGPR119) B1 Incubate cells with phosphodiesterase inhibitor A1->B1 B2 Add test compound (e.g., OEA) B1->B2 B3 Lyse cells B2->B3 C1 Quantify cAMP levels using HTRF, FRET, or ELISA-based kit B3->C1 C2 Generate dose-response curve and calculate EC50 C1->C2

Workflow for a cAMP accumulation assay.

c) Radioligand Binding Assay for CB1 Receptor Affinity

This competitive binding assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification A1 Prepare cell membranes expressing CB1 receptors B1 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]CP55,940) A1->B1 B2 Add increasing concentrations of unlabeled test compound (e.g., Anandamide) B1->B2 C1 Separate bound from unbound radioligand via filtration B2->C1 C2 Quantify radioactivity on the filter using liquid scintillation C1->C2 C3 Calculate Ki from IC50 using the Cheng-Prusoff equation C2->C3 PPARa_Reporter_Workflow cluster_0 Cell Transfection cluster_1 Treatment and Lysis cluster_2 Luminescence Measurement A1 Transfect cells with a plasmid containing a PPRE-luciferase reporter construct and a plasmid expressing PPAR-α B1 Treat cells with test compound (e.g., PEA, OEA) A1->B1 B2 Lyse cells to release intracellular contents B1->B2 C1 Add luciferase substrate to the cell lysate B2->C1 C2 Measure luminescence using a luminometer C1->C2 C3 Generate dose-response curve and calculate EC50 C2->C3 Calcium_Imaging_Workflow cluster_0 Cell Preparation cluster_1 Stimulation and Imaging cluster_2 Data Analysis A1 Culture cells expressing TRPV1 (e.g., HEK293-hTRPV1) A2 Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) A1->A2 B1 Acquire baseline fluorescence A2->B1 B2 Apply test compound (e.g., NADA) B1->B2 B3 Record changes in fluorescence over time B2->B3 C1 Calculate the ratio of fluorescence at two excitation wavelengths (for Fura-2) B3->C1 C2 Plot the change in fluorescence ratio against compound concentration to determine EC50 C1->C2 Patch_Clamp_Workflow cluster_0 Setup cluster_1 Recording cluster_2 Analysis A1 Prepare intracellular and extracellular recording solutions A2 Fabricate a glass micropipette and fill with intracellular solution A1->A2 B1 Form a high-resistance seal (giga-seal) between the pipette and the cell membrane A2->B1 B2 Rupture the membrane patch to achieve whole-cell configuration B1->B2 B3 Apply voltage-clamp protocol and record baseline currents in response to a TRPV4 agonist B2->B3 B4 Co-apply the TRPV4 agonist and the test compound (e.g., DHA-Gly) and record currents B3->B4 C1 Measure the amplitude of the agonist-evoked currents in the absence and presence of the potentiator B4->C1 C2 Quantify the degree of potentiation C1->C2

References

Comparative Analysis of Docosahexaenoyl Glycine and Eicosapentaenoyl Glycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the current experimental landscape reveals distinct and overlapping biological activities of Docosahexaenoyl glycine (B1666218) (DHA-Gly) and Eicosapentaenoyl glycine (EPA-Gly). While direct comparative potency studies are limited, existing data on their individual effects and those of their parent omega-3 fatty acids provide valuable insights for researchers and drug development professionals.

This guide synthesizes available data to offer a comparative overview of DHA-Gly and EPA-Gly, focusing on their known biological activities, signaling pathways, and the experimental methodologies used to elucidate their functions.

Quantitative Comparison of Biological Activities

CompoundBiological ActivityTarget Receptor(s)Quantitative Data (if available)Experimental System
Docosahexaenoyl glycine (DHA-Gly) Anti-inflammatoryGPR55 (inverse agonist), TRPV4 (potentiator)[1][2]Data on specific IC50 or EC50 values are limited in the reviewed literature.Lipopolysaccharide-stimulated microglial cells[1][2]
Agonist at TRPV1TRPV1Concentration-dependent activation observed.[3]TRPV1-transfected HEK cells[3]
Eicosapentaenoyl glycine (EPA-Gly) Inferred Anti-inflammatoryInferred GPR55No direct experimental data available for EPA-Gly. However, N-eicosapentaenoyl ethanolamine (B43304) (EPEA) shows antiproliferative effects partially mediated by GPR55.[4]Prostate cancer cell lines (for EPEA)[4]
Inferred Interaction with TRPV channelsNot DeterminedNo direct experimental data available for EPA-Gly.

Signaling Pathways

The signaling pathways of DHA-Gly have been partially elucidated, primarily revolving around its interaction with GPR55 and TRPV channels. The pathways for EPA-Gly remain largely uninvestigated, but can be inferred from the known signaling of its parent molecule, EPA, and related N-acyl amides.

This compound (DHA-Gly) Signaling

DHA-Gly has been shown to exert anti-inflammatory effects through its interaction with G protein-coupled receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels in microglial cells.[1][2] It acts as an inverse agonist on GPR55, suggesting it can reduce the basal activity of this receptor.[1][2] Furthermore, DHA-Gly potentiates the activity of TRPV4 channels.[1][2] Some evidence also points to DHA-Gly acting as an agonist at TRPV1 channels.[3]

DHA_Gly_Signaling DHA_Gly This compound (DHA-Gly) GPR55 GPR55 DHA_Gly->GPR55 Inverse Agonist TRPV4 TRPV4 DHA_Gly->TRPV4 Potentiator TRPV1 TRPV1 DHA_Gly->TRPV1 Agonist Downstream_GPR55 Inhibition of Pro-inflammatory Signaling GPR55->Downstream_GPR55 Downstream_TRPV4 Modulation of Cellular Response TRPV4->Downstream_TRPV4 Downstream_TRPV1 Calcium Influx TRPV1->Downstream_TRPV1

Figure 1. Proposed signaling pathway for this compound (DHA-Gly).

Inferred Signaling Pathway for Eicosapentaenoyl glycine (EPA-Gly)

While direct evidence for EPA-Gly's signaling is lacking, we can construct a hypothetical pathway based on the known activities of EPA and related N-acyl amides. EPA is known for its anti-inflammatory properties, which are mediated through various pathways, including the modulation of eicosanoid production and interaction with G protein-coupled receptors like GPR120. N-eicosapentaenoyl ethanolamine (EPEA), a structurally similar compound, has been shown to have activity at GPR55.[4] Therefore, it is plausible that EPA-Gly could also interact with GPR55 and potentially other receptors to exert anti-inflammatory effects.

EPA_Gly_Signaling EPA_Gly Eicosapentaenoyl glycine (EPA-Gly) GPR55_inferred GPR55 (Inferred) EPA_Gly->GPR55_inferred Other_Receptors Other Potential Receptors (e.g., GPR120) EPA_Gly->Other_Receptors Anti_Inflammatory Anti-inflammatory Effects GPR55_inferred->Anti_Inflammatory Other_Receptors->Anti_Inflammatory

Figure 2. Hypothetical signaling pathway for Eicosapentaenoyl glycine (EPA-Gly).

Experimental Protocols

Detailed experimental protocols for the direct comparison of DHA-Gly and EPA-Gly are not available. However, established methods for studying related N-acyl amides can be adapted for this purpose.

Calcium Mobilization Assay

This assay is crucial for determining the effects of these compounds on intracellular calcium levels, which is a common downstream effect of G protein-coupled receptor and ion channel activation.

Calcium_Mobilization_Workflow start Start cell_culture Culture cells expressing target receptor (e.g., HEK293-GPR55) start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline compound_addition Add DHA-Gly or EPA-Gly at various concentrations baseline->compound_addition measurement Record changes in fluorescence over time compound_addition->measurement analysis Analyze data to determine EC50 or IC50 values measurement->analysis end End analysis->end

Figure 3. Experimental workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the receptor of interest (e.g., GPR55, TRPV1, TRPV4) in appropriate media.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.

  • Compound Addition: Add varying concentrations of DHA-Gly or EPA-Gly to the cells.

  • Fluorescence Measurement: Record the changes in fluorescence intensity over time to monitor intracellular calcium mobilization.

  • Data Analysis: Analyze the dose-response data to calculate the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists/inverse agonists.

Anti-inflammatory Activity in Microglia

This protocol assesses the ability of the compounds to suppress the inflammatory response in immune cells of the central nervous system.

Protocol:

  • Cell Culture: Culture a microglial cell line (e.g., BV-2) in standard culture conditions.

  • Stimulation: Treat the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of varying concentrations of DHA-Gly or EPA-Gly.

  • Measurement of Inflammatory Markers: After a suitable incubation period, measure the levels of pro-inflammatory markers, such as nitric oxide (using the Griess reagent), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or other immunoassays.

  • Data Analysis: Compare the levels of inflammatory markers in the treated groups to the control group to determine the anti-inflammatory potency of the compounds.

Conclusion and Future Directions

The available evidence suggests that this compound is a bioactive lipid with demonstrated anti-inflammatory properties and modulatory effects on GPR55 and TRPV channels. While Eicosapentaenoyl glycine is likely to possess similar activities based on the known effects of EPA and related molecules, direct experimental evidence is currently lacking.

To definitively determine the relative potency of DHA-Gly and EPA-Gly, direct head-to-head comparative studies are essential. Future research should focus on:

  • Direct Comparison Studies: Performing dose-response experiments to compare the effects of DHA-Gly and EPA-Gly on GPR55 and TRPV channel activity.

  • Broader Receptor Screening: Investigating the interaction of both compounds with a wider range of potential receptors, including other G protein-coupled receptors and ion channels.

  • In Vivo Studies: Evaluating the in vivo efficacy of DHA-Gly and EPA-Gly in animal models of inflammation and other relevant disease states.

By addressing these knowledge gaps, the scientific community can gain a clearer understanding of the therapeutic potential of these two omega-3 fatty acid-glycine conjugates.

References

Unlocking the Therapeutic Promise of Docosahexaenoyl Glycine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in the fields of pharmacology, neuroscience, and drug development are increasingly focusing on the therapeutic potential of endogenously produced lipid modulators. Among these, Docosahexaenoyl glycine (B1666218) (DHA-Gly), an N-acyl amino acid derived from the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine, has emerged as a promising candidate for the management of neuroinflammation and pain. This guide provides a comprehensive comparison of DHA-Gly with other relevant therapeutic alternatives, supported by preclinical experimental data, to aid researchers in evaluating its potential for further development.

Mechanism of Action: A Dual Modulator of Key Signaling Pathways

Docosahexaenoyl glycine exerts its biological effects through a multi-target mechanism, primarily involving the G protein-coupled receptor 55 (GPR55) and the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Evidence suggests that DHA-Gly acts as an inverse agonist at GPR55, a receptor implicated in inflammatory processes.[1][2] By inhibiting the constitutive activity of GPR55, DHA-Gly can potentially dampen downstream inflammatory signaling cascades.

Simultaneously, DHA-Gly has been shown to potentiate the activity of the TRPV4 channel.[1] TRPV4 is a non-selective cation channel involved in various physiological processes, including sensory transduction. The potentiation of TRPV4 by DHA-Gly may contribute to its analgesic effects, although the precise mechanisms are still under investigation.

This dual-action profile distinguishes DHA-Gly from many existing therapeutic agents and suggests a potential for synergistic effects in complex pathological conditions involving both inflammation and pain.

Preclinical Efficacy: Evidence from In Vitro and In Vivo Models

Preclinical studies have begun to validate the therapeutic potential of this compound in models of inflammation and pain. While direct head-to-head comparative studies with a wide range of compounds are still emerging, the available data indicates significant biological activity.

Anti-Inflammatory and Analgesic Effects

N-acyl amino acids, the class of molecules to which DHA-Gly belongs, have demonstrated efficacy in various preclinical models. For instance, the related compound N-arachidonoyl-glycine (NA-Gly) has been shown to reduce inflammatory pain in rats.[3] Specifically, intrathecal administration of NA-Gly (70 - 700 nmol) significantly attenuated mechanical allodynia and thermal hyperalgesia in a Freund's complete adjuvant (FCA)-induced inflammatory pain model.[3]

Another related compound, N-linoleoylglycine, exhibited anti-inflammatory activity in a mouse peritonitis model, reducing leukocyte migration at oral doses as low as 0.3 mg/kg.[4] These findings for structurally similar molecules suggest a class effect and support the therapeutic potential of DHA-Gly in inflammatory conditions.

The parent molecule, docosahexaenoic acid (DHA), has also been shown to possess antinociceptive effects in various pain models in mice, with oral administration of 5, 15, and 25 mmol/kg demonstrating dose-dependent effects.[5]

Comparative Data in Preclinical Models

To provide a clear comparison, the following tables summarize the available quantitative data for DHA-Gly and relevant comparators in established preclinical models of inflammation and pain. It is important to note that direct comparative studies are limited, and data is compiled from various sources.

Table 1: Comparison of Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

CompoundSpeciesRoute of AdministrationDose RangeMaximum Inhibition of Edema (%)Reference
This compound (DHA-Gly) Data Not Available----
N-arachidonoyl-glycine (NA-Gly) RatIntrathecal70 - 700 nmolData Not Available in this model[3]
Ibuprofen Rat-10 - 32 mg/kgSignificant reduction in pain behaviors[6]
Indomethacin RatIntraperitoneal1 - 30 mg/kgED50 = 8.41 mg/kg[7]
Asparacosin A RatOral10 - 40 mg/kgSignificant inhibition[8]

Table 2: Comparison of Analgesic Activity in the Formalin-Induced Pain Model

CompoundSpeciesRoute of AdministrationDose RangeEffect on Nociceptive BehaviorReference
This compound (DHA-Gly) Data Not Available----
N-arachidonoyl-glycine (NA-Gly) RatIntrathecal70 - 700 nmolReduction in allodynia and hyperalgesia[3]
Beta-Caryophyllene + DHA Mouse--Significant reduction in pain responses[9]
Ibuprofen Rat--Effective in reducing pain[10]

Note: The tables highlight the current gap in publicly available, direct comparative data for DHA-Gly in these specific models. The data for related compounds and standard-of-care drugs are provided for context and to guide future preclinical study design.

Experimental Protocols

To facilitate the validation and further investigation of this compound, detailed methodologies for key preclinical experiments are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Procedure:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: Test compounds (e.g., DHA-Gly) or vehicle are administered via the desired route (e.g., oral, intraperitoneal) at a specified time before carrageenan injection.

  • Induction of Inflammation: A 1% w/v solution of carrageenan in sterile saline (0.1 mL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage increase in paw volume is calculated for each animal at each time point relative to its baseline volume. The percentage inhibition of edema by the test compound is then calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Formalin-Induced Pain in Mice

This model is used to assess the analgesic potential of compounds against both acute and tonic pain.

Procedure:

  • Animals: Male Swiss Webster or C57BL/6 mice (20-25 g) are used.

  • Acclimatization: Animals are placed in individual observation chambers for at least 30 minutes to acclimate.

  • Compound Administration: The test compound or vehicle is administered at a predetermined time before the formalin injection.

  • Induction of Pain: A 2.5% formalin solution (20 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total time spent exhibiting pain-related behaviors in each phase is calculated for each animal. The percentage inhibition of nociceptive behavior by the test compound is determined by comparing the treated group to the vehicle control group.

Measurement of Cytokine Levels in Microglial Cell Culture

This in vitro assay is crucial for elucidating the cellular mechanisms of anti-inflammatory compounds.

Procedure:

  • Cell Culture: Primary microglia or a microglial cell line (e.g., BV-2) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., DHA-Gly) for a specified duration.

  • Inflammatory Challenge: Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the cell culture medium.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using a multiplex immunoassay platform (e.g., Luminex®) or individual ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control group.

Visualizing the Pathways and Processes

To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

DHA_Gly_Signaling_Pathway cluster_membrane Cell Membrane GPR55 GPR55 Inflammation Inflammatory Signaling GPR55->Inflammation Inhibits TRPV4 TRPV4 Analgesia Analgesic Effects TRPV4->Analgesia DHA_Gly Docosahexaenoyl glycine (DHA-Gly) DHA_Gly->GPR55 Inverse Agonist DHA_Gly->TRPV4 Potentiates Downstream_Inflammation Reduced Inflammation

Caption: Signaling pathway of this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Comparison receptor_binding Receptor Binding Assays (GPR55, TRPV4) cytokine_assay Microglia Cytokine Release Assay receptor_binding->cytokine_assay paw_edema Carrageenan-Induced Paw Edema cytokine_assay->paw_edema formalin_test Formalin-Induced Pain paw_edema->formalin_test pk_pd Pharmacokinetics/ Pharmacodynamics formalin_test->pk_pd data_compilation Compile Quantitative Data pk_pd->data_compilation table_generation Generate Comparison Tables data_compilation->table_generation conclusion Draw Conclusions on Therapeutic Potential table_generation->conclusion

Caption: Experimental workflow for preclinical validation.

Future Directions and Conclusion

This compound presents a compelling profile for a novel therapeutic agent targeting neuroinflammation and pain. Its dual mechanism of action offers a potential advantage over single-target drugs. However, to fully validate its therapeutic potential, further preclinical research is imperative.

Future studies should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head in vivo studies comparing DHA-Gly with NA-Gly, standard NSAIDs (e.g., ibuprofen), and other relevant comparators in models of inflammatory and neuropathic pain.

  • Dose-Response and Pharmacokinetic Profiling: Establishing detailed dose-response relationships and characterizing the pharmacokinetic and pharmacodynamic properties of DHA-Gly to determine optimal dosing regimens.

  • Chronic Pain Models: Evaluating the efficacy of DHA-Gly in chronic inflammatory and neuropathic pain models to assess its potential for long-term treatment.

  • Target Engagement and Biomarker Studies: Utilizing in vivo target engagement studies and measuring relevant biomarkers to confirm the mechanism of action in a physiological context.

References

Comparative analysis of gene expression changes induced by Docosahexaenoyl glycine.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoyl glycine (B1666218) (DHA-Gly) is an endogenous N-acyl amide, a class of lipid signaling molecules with diverse physiological roles. Structurally, it consists of the omega-3 fatty acid docosahexaenoic acid (DHA) linked to the amino acid glycine. Emerging research has identified DHA-Gly as a bioactive lipid with significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development in neuroinflammatory and related disorders. This guide provides a comparative analysis of the known and potential gene expression changes induced by DHA-Gly, drawing on its established mechanisms of action and comparing them with related compounds.

Mechanism of Action: Targeting GPR55 and TRPV4

DHA-Gly exerts its biological effects primarily through the modulation of two key protein targets:

  • G Protein-Coupled Receptor 55 (GPR55): DHA-Gly acts as an inverse agonist at GPR55. Inverse agonism implies that it not only blocks the action of activating ligands but also reduces the basal or constitutive activity of the receptor. GPR55 activation is linked to pro-inflammatory signaling pathways.

  • Transient Receptor Potential Vanilloid 4 (TRPV4): DHA-Gly functions as a potentiator of the TRPV4 channel. This means it enhances the channel's response to other stimuli, leading to an influx of calcium ions (Ca2+) and subsequent downstream signaling events.

The dual action of DHA-Gly on these two distinct receptor systems contributes to its complex and nuanced effects on cellular function and gene expression.

Comparative Gene Expression Analysis

While direct, comprehensive transcriptomic data (RNA-sequencing or microarray) specifically for Docosahexaenoyl glycine is not yet publicly available, we can infer and compare its likely effects on gene expression based on its known targets and the effects of related molecules. This section presents a comparative overview of expected gene expression changes in microglia, a key cell type in neuroinflammation.

Comparison with N-arachidonoyl glycine (NAGly) and other GPR18/GPR55 Ligands

N-arachidonoyl glycine (NAGly) is another well-studied N-acyl amide that shares structural similarities with DHA-Gly and also interacts with orphan G protein-coupled receptors. Notably, NAGly is a potent agonist for GPR18 and has also been reported to activate GPR55. In BV-2 microglial cells, NAGly has been shown to modulate the expression of cytokines and other genes involved in cell morphology and migration.[1]

Table 1: Comparative Effects of N-acyl Amides on Microglial Gene/Protein Expression

Gene/ProteinN-arachidonoyl glycine (NAGly) EffectPutative this compound (DHA-Gly) Effect (Inferred)Rationale for DHA-Gly Effect
AxlModulatedLikely ModulatedGPR55 signaling can influence cell morphology and phagocytosis.
CD40ModulatedLikely ModulatedGPR55 is implicated in immune cell activation.
IGF-IModulatedLikely ModulatedGPR55 signaling can intersect with growth factor pathways.
OPN (Osteopontin)ModulatedLikely ModulatedOPN is involved in inflammation and cell adhesion, downstream of GPR55.
Pro-MMP-9ModulatedLikely ModulatedMatrix metalloproteinases are key in tissue remodeling during inflammation.

Data for NAGly is based on studies in BV-2 microglial cells.[1] The effects of DHA-Gly are inferred based on its action on GPR55 and the known downstream targets of this receptor.

Comparison with Docosahexaenoic Acid (DHA)

DHA, the parent fatty acid of DHA-Gly, is well-known for its anti-inflammatory and neuroprotective effects. Studies on macrophages and microglia have demonstrated that DHA can significantly alter the expression of genes involved in inflammation and metabolism.

Table 2: Gene Expression Changes in Macrophages/Microglia Induced by DHA

Gene CategorySpecific GenesEffect of DHAReference
Pro-inflammatory Cytokines & Chemokines Il1a, Il1b, Tnf, Ccl2, Ccl3, Ccl4, Ccl7Suppression[2]
Type 1 Interferon-Regulated Genes Irf7, Mx1, Oasl1, Ifit1Suppression[2]
Antioxidant Response Sqstm1, Hmox1Increased Expression[2]
Cholesterol Synthesis Scd1, Scd2, Pmvk, Cyp51, Hmgcs1, FdpsInhibition[2]

Given that DHA-Gly is a metabolite of DHA and possesses anti-inflammatory properties, it is plausible that it mediates some of its effects by regulating a similar, albeit likely more specific, set of genes.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and a typical experimental approach for studying DHA-Gly, the following diagrams are provided.

GPR55_Signaling cluster_membrane Cell Membrane GPR55 GPR55 G_protein Gαq/11 or Gα12/13 GPR55->G_protein Inhibits basal activation DHA_Gly Docosahexaenoyl glycine DHA_Gly->GPR55 Inverse Agonist PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Downstream_signaling Downstream Signaling (e.g., NFAT, NF-κB) RhoA->Downstream_signaling Ca_mobilization->Downstream_signaling Gene_Expression Altered Gene Expression (e.g., ↓ Pro-inflammatory genes) Downstream_signaling->Gene_Expression

GPR55 Inverse Agonism by DHA-Gly

TRPV4_Signaling cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx DHA_Gly Docosahexaenoyl glycine DHA_Gly->TRPV4 Potentiator Stimulus Other Stimuli (e.g., mechanical, osmotic) Stimulus->TRPV4 Downstream_signaling Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Downstream_signaling Gene_Expression Altered Gene Expression (e.g., ↑ Anti-inflammatory genes) Downstream_signaling->Gene_Expression

TRPV4 Potentiation by DHA-Gly

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_validation Validation Cell_Culture Microglial Cell Culture (e.g., BV-2 or Primary Microglia) Treatment Treatment with DHA-Gly vs. Vehicle Control and/or Alternative Compounds Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Sequencing Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis qRT_PCR qRT-PCR Validation of Key Differentially Expressed Genes Data_Analysis->qRT_PCR Functional_Assay Functional Assays (e.g., Cytokine ELISA, Migration Assay) Data_Analysis->Functional_Assay

Experimental Workflow for Gene Expression Analysis

Experimental Protocols

While a specific, published protocol for DHA-Gly treatment followed by RNA-sequencing is not available, a standard methodology can be adapted from similar studies involving lipid-based treatments of microglial cells.

Cell Culture and Treatment
  • Cell Seeding: BV-2 microglial cells or primary microglia are seeded in appropriate culture plates at a density that allows for optimal growth and response to treatment.

  • Pre-treatment/Starvation (Optional): Cells may be cultured in serum-free or low-serum media for a period (e.g., 12-24 hours) prior to treatment to reduce baseline activation.

  • Treatment Preparation: this compound is dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO) to create a stock solution. This stock is then diluted in culture medium to the desired final concentrations. A vehicle control group is essential.

  • Treatment Incubation: Cells are treated with various concentrations of DHA-Gly or the vehicle control for a predetermined time course (e.g., 6, 12, or 24 hours). For comparative analysis, other compounds of interest (e.g., NAGly, DHA, or a known GPR55 agonist) are added to parallel cultures.

RNA Extraction and Quality Control
  • Cell Lysis and RNA Isolation: After incubation, the culture medium is removed, and cells are lysed. Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.

RNA-Sequencing and Data Analysis
  • Library Preparation: RNA-seq libraries are prepared from the high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to a reference genome (e.g., mouse mm10).

    • Quantification: Gene expression levels are quantified as read counts.

    • Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly upregulated or downregulated in the DHA-Gly treated groups compared to the control and other treatment groups.

    • Pathway and Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways and gene ontology terms.

Conclusion

This compound is a promising endogenous lipid with anti-inflammatory potential mediated through its unique interactions with GPR55 and TRPV4. While direct comparative transcriptomic data is still needed, analysis of its known targets and comparison with related compounds like NAGly and its parent molecule DHA, provide a strong foundation for understanding its likely effects on gene expression. The experimental framework outlined here offers a robust approach for future studies aimed at elucidating the detailed transcriptomic signature of DHA-Gly, which will be crucial for its further development as a therapeutic agent.

References

A Comparative Guide to the Potential Synergistic Anti-inflammatory Effects of Docosahexaenoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the synergistic anti-inflammatory effects of Docosahexaenoyl glycine (B1666218) (DHA-gly) in combination with other compounds are not yet available in published literature. This guide provides a comparative analysis based on the well-documented synergistic effects of its parent molecule, Docosahexaenoic acid (DHA), and the known anti-inflammatory properties of glycine. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of DHA-gly combinations.

Introduction: The Therapeutic Promise of Docosahexaenoyl Glycine

This compound (DHA-gly) is an endogenous lipid mediator formed by the conjugation of the omega-3 fatty acid Docosahexaenoic acid (DHA) and the amino acid glycine. Both parent molecules are well-regarded for their individual anti-inflammatory properties. DHA, a key component of fish oil, is known to modulate inflammatory pathways, while glycine, a non-essential amino acid, exerts immunomodulatory and cytoprotective effects.[1][2] The conjugation of these two molecules into DHA-gly results in a novel compound with its own distinct biological activities, including anti-inflammatory effects observed in microglial cells.[3]

The exploration of synergistic interactions between anti-inflammatory compounds is a burgeoning area of research, aiming to enhance therapeutic efficacy, reduce effective doses, and minimize adverse effects. Given the established synergistic potential of DHA with a range of anti-inflammatory agents, it is hypothesized that DHA-gly may exhibit similar, if not enhanced, synergistic profiles. This guide assesses this potential by examining the synergistic effects of DHA in combination with other anti-inflammatory compounds and integrating the known anti-inflammatory mechanisms of glycine.

Synergistic Anti-inflammatory Effects of Docosahexaenoic Acid (DHA)

DHA has been shown to work in concert with several classes of anti-inflammatory drugs and natural compounds to potentiate their effects. The primary mechanisms of this synergy often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Combination with COX-2 Inhibitors and NSAIDs
  • Celecoxib (B62257): The combination of DHA and the selective COX-2 inhibitor celecoxib has been demonstrated to synergistically inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] This enhanced effect is attributed to the dual inhibition of the NF-κB pathway, a central regulator of inflammation.[4][6]

  • Diclofenac (B195802): In animal models, the co-administration of DHA and the non-steroidal anti-inflammatory drug (NSAID) diclofenac resulted in a synergistic anti-inflammatory and pain-reducing effect.[7] Notably, the combination also mitigated the gastric damage commonly associated with diclofenac use, suggesting a gastroprotective benefit of DHA.[7]

Combination with Natural Polyphenols
  • Curcumin (B1669340): The combination of DHA and curcumin, a polyphenol derived from turmeric, exhibits strong synergistic anti-inflammatory effects.[8][9] This synergy is characterized by the enhanced suppression of LPS-induced NO and PGE2 production in macrophages.[8] The underlying mechanism involves the inhibition of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] The combination of omega-3 fatty acids and curcumin has been highlighted for its potent anti-inflammatory synergy.[10][11]

  • Quercetin (B1663063): Quercetin, a flavonoid found in many fruits and vegetables, also acts synergistically with DHA.[12][13][14] This combination leads to a more potent reduction of pro-inflammatory mediators (NO, PGE2, COX-2) and cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated macrophages.[12][13] The enhanced anti-inflammatory action is achieved through the amplified inhibition of the NF-κB and MAPK signaling pathways.[12][13] Furthermore, the combination of quercetin and DHA has been shown to boost the Nrf2 antioxidant pathway, providing an additional layer of cellular protection.[15]

Anti-inflammatory Mechanisms of Glycine

Glycine is increasingly recognized for its potent anti-inflammatory and immunomodulatory roles.[1][16] It exerts its effects through multiple mechanisms:

  • NF-κB Inhibition: A primary anti-inflammatory action of glycine is the modulation and inhibition of the NF-κB signaling pathway.[1][16]

  • Cytokine Modulation: Glycine can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the synthesis of the anti-inflammatory cytokine IL-10.[1]

  • Immune Cell Regulation: It directly acts on various immune cells, including macrophages, monocytes, and neutrophils, to temper inflammatory responses.[1]

  • Receptor-Mediated Actions: The effects of glycine are mediated, in part, by the glycine receptor (GlyR), a ligand-gated chloride channel.[1] However, GlyR-independent pathways also contribute significantly to its anti-inflammatory and cytoprotective functions.[1]

Hypothesized Synergistic Action of this compound

Based on the individual properties of DHA and glycine, and the observed synergies of DHA, a hypothetical model for the synergistic action of DHA-gly with other anti-inflammatory compounds can be proposed. The conjugation of DHA and glycine may create a molecule with enhanced capabilities to target multiple nodes within the inflammatory cascade.

It is plausible that DHA-gly, in combination with a COX-2 inhibitor like celecoxib, could lead to a more profound and multi-pronged inhibition of the NF-κB pathway. The DHA moiety would contribute to the established synergistic interaction, while the glycine component could further suppress NF-κB activation and modulate cytokine production. This could result in a more potent anti-inflammatory effect at lower doses of both agents, potentially reducing the risk of side effects associated with long-term COX-2 inhibitor use.

The following diagram illustrates the potential points of synergistic interaction:

Synergistic_Anti_inflammatory_Pathway LPS Inflammatory Stimulus (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 DHA_gly This compound (DHA-gly) DHA_gly->IKK inhibits DHA_gly->NFkB inhibits Glycine_Receptor Glycine Receptor DHA_gly->Glycine_Receptor activates Other_Compound Other Anti-inflammatory Compound (e.g., COX-2 Inhibitor) Other_Compound->NFkB inhibits Other_Compound->COX2 inhibits Glycine_Receptor->IKK inhibits

Caption: Proposed synergistic anti-inflammatory pathways of DHA-gly.

Quantitative Data on DHA Synergism

The following tables summarize the quantitative data from studies on the synergistic anti-inflammatory effects of DHA with other compounds.

Table 1: Synergistic Effects of DHA and Celecoxib in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MarkerDHA (50 µM)Celecoxib (20 µM)DHA + Celecoxib% Inhibition (Combination vs. Individual)Reference
Nitric Oxide (NO) Significant InhibitionSignificant InhibitionSynergistic Inhibition Data not quantified[4][5]
TNF-α Significant InhibitionSignificant InhibitionSynergistic Inhibition Data not quantified[4][5]
IL-6 Significant InhibitionSignificant InhibitionSynergistic Inhibition Data not quantified[4][5]
PGE2 Significant InhibitionSignificant InhibitionSynergistic Inhibition Data not quantified[4][5]
COX-2 Expression DiminishedDiminishedSynergistically Diminished Data not quantified[4][5]
iNOS Expression DiminishedDiminishedSynergistically Diminished Data not quantified[4][5]
NF-κB Activity SuppressedSuppressedSynergistically Suppressed Data not quantified[4][5]

Table 2: Synergistic Effects of DHA and Quercetin in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MarkerDHA (30 µM)Quercetin (20 µM)DHA + Quercetin% Inhibition (Combination vs. Individual)Reference
Nitric Oxide (NO) Significant InhibitionSignificant InhibitionSynergistic Inhibition Data not quantified[12][13]
PGE2 Significant InhibitionSignificant InhibitionSynergistic Inhibition Data not quantified[12][13]
COX-2 Expression Significant InhibitionSignificant InhibitionSynergistic Inhibition Data not quantified[12][13]
IL-1β mRNA Significant InhibitionSignificant InhibitionEnhanced Inhibition Data not quantified[12][13]
IL-6 mRNA Significant InhibitionSignificant InhibitionEnhanced Inhibition Data not quantified[12][13]
TNF-α mRNA Significant InhibitionSignificant InhibitionEnhanced Inhibition Data not quantified[12][13]
NF-κB (p50, p65) Phosphorylation InhibitedInhibitedSynergistically Inhibited Data not quantified[12][13]
ERK1/2 & JNK1/2 Phosphorylation InhibitedInhibitedSynergistically Inhibited Data not quantified[12][13]

Table 3: Synergistic Effects of DHA and Curcumin in LPS-Stimulated RAW 264.7 Cells

Inflammatory MarkerDHA (25 µM)Curcumin (5 µM)DHA + Curcumin% Inhibition (Combination vs. Individual)Reference
Nitric Oxide (NO) InhibitionInhibitionSynergistic Suppression Data not quantified[8]
PGE2 Inhibition (at 0.78 µM)Inhibition (at 2.5 µM)Synergistic Suppression Data not quantified[8]
iNOS Expression SuppressedSuppressedSynergistically Suppressed Data not quantified[8]
COX-2 Expression SuppressedSuppressedSynergistically Suppressed Data not quantified[8]
5-LOX Expression SuppressedSuppressedSynergistically Suppressed Data not quantified[8]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies of the cited studies. These can be adapted for future investigations into the synergistic effects of DHA-gly.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated for 1-2 hours with varying concentrations of DHA-gly, the other anti-inflammatory compound, or their combination.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium for 18-24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using specific ELISA kits.

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are measured by ELISA.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against iNOS, COX-2, phosphorylated and total NF-κB, IκBα, and key MAPK pathway proteins (p38, ERK, JNK).

    • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells, and cDNA is synthesized.

    • qRT-PCR is performed to quantify the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes.

The following diagram outlines a typical experimental workflow for assessing synergistic anti-inflammatory effects in vitro.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with DHA-gly +/- Other Compound cell_culture->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines & PGE2 supernatant_collection->elisa western_blot Western Blot for Protein Expression cell_lysis->western_blot qpcr qRT-PCR for Gene Expression cell_lysis->qpcr data_analysis Data Analysis & Synergy Calculation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: In vitro workflow for assessing synergistic effects.

Conclusion and Future Directions

The evidence for the synergistic anti-inflammatory effects of DHA with a variety of compounds is compelling. These interactions, primarily mediated through the enhanced suppression of the NF-κB and MAPK signaling pathways, provide a strong rationale for investigating the synergistic potential of this compound. The addition of the glycine moiety, with its own well-established anti-inflammatory and immunomodulatory properties, suggests that DHA-gly could be a highly effective agent in combination therapies for inflammatory conditions.

Future research should focus on direct experimental validation of the hypotheses presented in this guide. Studies combining DHA-gly with COX-2 inhibitors, NSAIDs, and natural polyphenols in both in vitro and in vivo models of inflammation are warranted. Such research will be crucial in elucidating the precise mechanisms of synergy and in determining the therapeutic potential of DHA-gly-based combination therapies for a range of inflammatory diseases.

References

Unveiling the Receptor Selectivity of Docosahexaenoyl Glycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosahexaenoyl glycine (B1666218) (DHA-Gly), an endogenous lipid mediator derived from the conjugation of docosahexaenoic acid (DHA) and glycine, is emerging as a molecule of interest in the field of pharmacology.[1] Its structural similarity to other bioactive lipids, such as anandamide (B1667382) and N-arachidonoyl glycine (NA-Gly), suggests its potential interaction with a range of cellular receptors, including cannabinoid receptors, orphan G protein-coupled receptors (GPCRs), and glycine receptors. Understanding the receptor selectivity profile of DHA-Gly is crucial for elucidating its physiological functions and therapeutic potential.

This guide provides a comparative analysis of the receptor selectivity of DHA-Gly against its structural analog, NA-Gly, and the well-characterized endocannabinoid, anandamide. The information presented herein is based on available experimental data and is intended to serve as a resource for researchers investigating the pharmacology of lipid signaling molecules.

Quantitative Receptor Activity Profile

The following table summarizes the known quantitative data on the interaction of Docosahexaenoyl glycine (DHA-Gly), N-arachidonoyl glycine (NA-Gly), and Anandamide (AEA) with key receptor targets. This data is essential for comparing the potency and selectivity of these lipid mediators.

LigandReceptorAssay TypeActivityValueReference
This compound (DHA-Gly) GPR55Functional AssayInverse AgonistIC50 not specified[1]
FAAHInhibition AssayInhibitorIC50: 35.35 ± 1.82 μM[2]
CB1BRET AssayNo Agonist Activity-[2]
CB2BRET AssayNo Agonist Activity-[2]
GPR119BRET AssayNo Agonist Activity-[2]
N-arachidonoyl glycine (NA-Gly) GPR18Functional Assay (Ca2+ influx)Agonist-[3]
GPR55Functional Assay (Ca2+ mobilization)Agonist-[4][5]
GlyR α1ElectrophysiologyPotentiation/Inhibition-[6]
GlyR α2ElectrophysiologyInhibition-[6]
GlyR α3ElectrophysiologyInhibition-[6]
FAAHInhibition AssayInhibitorIC50: 14.20 ± 1.07 μM[2]
Anandamide (AEA) CB1Radioligand BindingAgonistKi: 25.1 - 239.2 nM[7]
CB2Radioligand BindingAgonistKi: 35.2 - 439.5 nM[7]

Note: A lack of quantitative data for DHA-Gly at several key receptors highlights an area for future research.

Comparative Analysis

Based on the available data, this compound exhibits a distinct receptor selectivity profile compared to its counterparts.

  • GPR55: DHA-Gly acts as an inverse agonist at GPR55, a function that distinguishes it from NA-Gly, which is an agonist at this receptor.[1][4][5] This opposing activity at GPR55 suggests that these two structurally similar molecules may have different physiological roles mediated by this receptor.

  • Cannabinoid Receptors (CB1 and CB2): Neither DHA-Gly nor NA-Gly have been shown to be direct agonists at CB1 and CB2 receptors in recent functional assays.[2] This is a significant point of differentiation from anandamide, which is a well-established agonist at both CB1 and CB2 receptors.[7]

  • GPR18: While NA-Gly has been identified as a ligand for GPR18, there are conflicting reports on its agonist activity.[3][8][9][10][11] The activity of DHA-Gly at this receptor has not been extensively reported, representing a knowledge gap.

  • Glycine Receptors: NA-Gly displays complex modulatory effects on different glycine receptor subtypes, with both potentiation and inhibition observed depending on the subunit composition.[6] The direct effects of DHA-Gly on glycine receptors remain to be fully elucidated.

  • FAAH Inhibition: Both DHA-Gly and NA-Gly inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. However, NA-Gly is a more potent inhibitor than DHA-Gly.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and expansion of these findings.

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR Activation

This protocol is a generalized procedure for assessing the activation of G protein-coupled receptors (GPCRs) upon ligand binding, as used in the characterization of DHA-Gly and NA-Gly at cannabinoid receptors.[2]

Objective: To measure ligand-induced G protein activation by a GPCR.

Materials:

  • HEK293 cells

  • Plasmids encoding the GPCR of interest, a G protein subunit fused to a donor luciferase (e.g., Renilla luciferase, Rluc), and a G protein subunit or effector protein fused to an acceptor fluorophore (e.g., Venus)

  • Cell culture reagents

  • Transfection reagent

  • BRET substrate (e.g., coelenterazine (B1669285) h)

  • Plate reader capable of dual-channel luminescence detection

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate growth medium.

    • Co-transfect the cells with the plasmids encoding the GPCR, the Rluc-fused G protein subunit, and the Venus-fused protein. The ratio of plasmids should be optimized for each receptor-G protein pair.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Cell Harvesting and Plating:

    • Harvest the transfected cells and resuspend them in a suitable assay buffer.

    • Dispense the cell suspension into a 96-well white microplate.

  • BRET Measurement:

    • Add the test compound (e.g., DHA-Gly, NA-Gly) at various concentrations to the wells.

    • Add the BRET substrate (coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~460 nm for Rluc) and one for the acceptor (e.g., ~528 nm for Venus).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • Plot the BRET ratio as a function of ligand concentration to generate dose-response curves and determine EC50 values for agonists.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of a compound for a receptor, as used to characterize anandamide's affinity for CB1 and CB2 receptors.[12][13]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand with known affinity for the receptor (e.g., [3H]CP-55,940 for cannabinoid receptors).

  • Unlabeled test compound (e.g., Anandamide).

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation:

    • In a microplate or tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows.

GPR55_Signaling_Pathway cluster_ligands Ligands cluster_downstream Downstream Signaling NA-Gly NA-Gly GPR55 GPR55 NA-Gly->GPR55 Agonist DHA-Gly DHA-Gly DHA-Gly->GPR55 Inverse Agonist Gq Gq GPR55->Gq G12_13 G12_13 GPR55->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization MAPK_Activation MAPK Activation RhoA->MAPK_Activation Ca_Mobilization->MAPK_Activation

Caption: GPR55 Signaling Cascade.

BRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 2. Co-transfection - GPCR - G-protein-Rluc - Effector-Venus Cell_Culture->Transfection Incubation 3. Protein Expression (24-48h) Transfection->Incubation Harvest_Plate 4. Harvest and Plate Cells Incubation->Harvest_Plate Add_Ligand 5. Add Ligand (e.g., DHA-Gly) Harvest_Plate->Add_Ligand Add_Substrate 6. Add Substrate (Coelenterazine h) Add_Ligand->Add_Substrate Measure_Luminescence 7. Measure Luminescence (Donor & Acceptor Wavelengths) Add_Substrate->Measure_Luminescence Calculate_Ratio 8. Calculate BRET Ratio (Acceptor/Donor) Measure_Luminescence->Calculate_Ratio Dose_Response 9. Generate Dose-Response Curve Calculate_Ratio->Dose_Response

Caption: BRET Assay Experimental Workflow.

Conclusion

The current body of evidence suggests that this compound possesses a unique receptor selectivity profile that differentiates it from its close structural analog, N-arachidonoyl glycine, and the endocannabinoid anandamide. Its inverse agonist activity at GPR55 is a particularly noteworthy finding. However, the lack of comprehensive quantitative data for DHA-Gly across a range of relevant receptors underscores a critical need for further investigation. Future studies employing standardized binding and functional assays will be instrumental in fully elucidating the pharmacological landscape of this endogenous lipid and its potential as a therapeutic agent.

References

Replicating key findings of Docosahexaenoyl glycine research in independent laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the key findings related to Docosahexaenoyl glycine (B1666218) (DHA-glycine), a novel lipid mediator with potential therapeutic applications. This document outlines the foundational research, compares findings from independent laboratories, and provides detailed experimental protocols to aid in the replication and further investigation of this compound's biological activities.

Docosahexaenoyl glycine (DHA-glycine) is an endogenous lipid mediator formed from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. Seminal research has identified DHA-glycine as a multifunctional signaling molecule with significant anti-inflammatory and neuroprotective potential. This guide focuses on three core findings from the primary research and compares them with data from independent studies.

Key Findings and Independent Replication Efforts

The primary findings on DHA-glycine highlight its role in reducing inflammation in microglial cells, its interaction with G protein-coupled receptor 55 (GPR55), and its modulation of transient receptor potential vanilloid 4 (TRPV4) channels.

Anti-Inflammatory Effects in Microglial Cells

Primary Finding: Initial research demonstrated that DHA-glycine exhibits anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2][3] This was evidenced by a reduction in nitric oxide (NO) production, a key inflammatory mediator. In these studies, supplementation with DHA and glycine led to the increased formation of DHA-glycine, which correlated with the observed anti-inflammatory effects.[1][2]

Independent Validation: To date, direct independent replication of the anti-inflammatory effects of DHA-glycine in LPS-stimulated microglia has not been extensively published. However, the broader anti-inflammatory and immunomodulatory roles of both DHA and glycine are well-established in numerous independent studies.[4][5] DHA has been shown to dose-dependently inhibit the synthesis of inflammatory products in activated microglia.[5] Glycine has also been reported to have anti-inflammatory properties, reducing levels of pro-inflammatory cytokines like TNF-α and IL-6.[4] While these studies support the plausibility of DHA-glycine's anti-inflammatory action, further specific investigation is required for direct confirmation.

Inverse Agonism at GPR55

Primary Finding: The initial characterization of DHA-glycine identified it as an inverse agonist of the orphan G protein-coupled receptor 55 (GPR55).[1][2][3] Inverse agonism implies that the molecule not only blocks the action of an agonist but also reduces the constitutive activity of the receptor.

Independent Validation: As of now, there is a lack of independent studies specifically confirming the inverse agonist activity of DHA-glycine at GPR55. The pharmacology of GPR55 is complex, with various lipids, including other N-acyl amides, reported to act as agonists or antagonists.[1][6][7][8] Further independent screening and functional assays are necessary to validate and understand the nuances of DHA-glycine's interaction with GPR55.

Modulation of TRPV Channels

Primary Finding: The foundational research reported that DHA-glycine selectively potentiates the activity of the transient receptor potential vanilloid 4 (TRPV4) channel, while having no effect on TRPV1.[1][2] This suggests a specific modulatory role for DHA-glycine in pathways involving TRPV4.

Independent Validation: In contrast to the primary finding, a study by Bradshaw and colleagues, which screened a library of N-acyl amides, identified N-docosahexaenoyl glycine as one of five novel N-acyl amides that act as agonists at the TRPV1 receptor.[9] This discrepancy highlights a critical area for further investigation. The Bradshaw study utilized a calcium mobilization assay in TRPV1-expressing HEK cells to determine agonist activity.[9] The differing results could be due to variations in experimental systems, cell types, or the specific assays used to measure channel activity. This conflicting data underscores the importance of standardized protocols and multiple independent validations in characterizing the activity of novel compounds.

Comparative Data Summary

The following tables summarize the available quantitative data from the primary and independent research on DHA-glycine. The lack of extensive independent data highlights the need for further replication studies.

Table 1: Anti-Inflammatory Activity of DHA-glycine in LPS-Stimulated Microglia

Laboratory/StudyCell TypeAssayKey FindingQuantitative Data
Kim et al.BV-2 MicrogliaNitric Oxide AssayDHA-glycine precursors reduce NO production~30% decrease in NO with fatty acid supplementation[2]
Independent Labs--No direct replication data available-

Table 2: GPR55 Receptor Activity of DHA-glycine

Laboratory/StudyAssay TypeKey FindingQuantitative Data
Kim et al.BRET-based G protein activation assayInverse agonist at GPR55Data presented as lack of activation[2]
Independent Labs-No direct replication data available-

Table 3: TRPV Channel Activity of DHA-glycine

Laboratory/StudyChannelAssay TypeKey FindingQuantitative Data
Kim et al.TRPV4Calcium influx assaySelective potentiationData presented as enhancement of agonist response[2]
Kim et al.TRPV1Calcium influx assayNo effectData presented as lack of potentiation[2]
Bradshaw et al.TRPV1Calcium mobilization assayAgonistData presented as significant calcium mobilization[9]

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the pivotal experiments are provided below.

Synthesis of this compound

A detailed protocol for the chemical synthesis of N-docosahexaenoyl glycine is essential for obtaining the compound for biological testing. While several methods exist for the synthesis of N-acyl amino acids, a common approach involves the coupling of the fatty acid with the amino acid ester followed by deprotection.

Anti-Inflammatory Assay in LPS-Stimulated Microglia
  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing DHA-glycine at various concentrations. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL).

  • Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

GPR55 Inverse Agonism Assay (BRET-based)
  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding for GPR55, Gα, Gβ1, Gγ2-Venus, and GRK3-CT-nanoluc.

  • Assay Preparation: Transfected cells are seeded in 96-well plates.

  • BRET Measurement: The BRET signal is measured following the addition of DHA-glycine. A decrease in the basal BRET signal in the absence of an agonist would indicate inverse agonist activity.

TRPV4 Potentiation Assay (Calcium Influx)
  • Cell Culture and Transfection: HEK293 cells are transfected with a plasmid encoding for human TRPV4.

  • Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay Protocol: The baseline fluorescence is recorded. Cells are then treated with a sub-maximal concentration of a known TRPV4 agonist (e.g., GSK1016790A) in the presence and absence of DHA-glycine. The intracellular calcium concentration is monitored by measuring the change in fluorescence intensity. An increase in the agonist-induced calcium signal in the presence of DHA-glycine indicates potentiation.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.

DHA_Glycine_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_gpr55 GPR55 Signaling cluster_trpv4 TRPV4 Modulation LPS LPS TLR4 TLR4 LPS->TLR4 activates Microglia Microglia TLR4->Microglia on NF-kB NF-kB Microglia->NF-kB activates NO Nitric Oxide (NO) NF-kB->NO induces DHA-glycine DHA-glycine DHA-glycine->Microglia inhibits DHA-glycine_GPR55 DHA-glycine GPR55 GPR55 DHA-glycine_GPR55->GPR55 binds to Constitutive\nActivity Constitutive Activity DHA-glycine_GPR55->Constitutive\nActivity reduces GPR55->Constitutive\nActivity DHA-glycine_TRPV4 DHA-glycine TRPV4 TRPV4 DHA-glycine_TRPV4->TRPV4 potentiates Ca2_influx Ca2+ Influx TRPV4->Ca2_influx Agonist Agonist Agonist->TRPV4 activates

Caption: Signaling pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing Start_Synth DHA + Glycine derivative Coupling Coupling Reaction Start_Synth->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification DHA_Gly_Product DHA-glycine Purification->DHA_Gly_Product DHA_Gly_Product_Test DHA-glycine Microglia_Assay Anti-inflammatory Assay (Microglia + LPS) DHA_Gly_Product_Test->Microglia_Assay GPR55_Assay GPR55 Assay (Transfected Cells) DHA_Gly_Product_Test->GPR55_Assay TRPV_Assay TRPV Channel Assay (Transfected Cells) DHA_Gly_Product_Test->TRPV_Assay Results Data Analysis & Comparison Microglia_Assay->Results GPR55_Assay->Results TRPV_Assay->Results

Caption: General workflow for synthesis and testing of DHA-glycine.

References

Safety Operating Guide

Proper Disposal of Docosahexaenoyl Glycine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Operational Plan

Prior to handling docosahexaenoyl glycine (B1666218), it is crucial to consult the Safety Data Sheet (SDS) for both docosahexaenoic acid and glycine to be fully aware of potential hazards. The primary hazard associated with docosahexaenoyl glycine is likely attributable to the docosahexaenoic acid component, which is a combustible and potentially flammable liquid that may cause irritation. Glycine, conversely, is generally not considered a hazardous substance.

Personal Protective Equipment (PPE) and Handling

When working with this compound, appropriate personal protective equipment should always be worn. This includes:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid contact with heat, sparks, and open flames due to the combustible nature of the DHA component.

Storage and Segregation

Proper storage is critical to prevent accidental spills or reactions. This compound should be stored in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from oxidizing agents and sources of ignition. It is also good practice to store it separately from incompatible chemicals.

Step-by-Step Disposal Procedures

The disposal of this compound should be treated as a hazardous waste process, primarily due to the characteristics of DHA.

  • Waste Identification and Classification: Treat all waste containing this compound as hazardous chemical waste. This includes pure compounds, solutions, and any contaminated materials such as pipette tips, tubes, or absorbent pads.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Never mix this compound waste with other incompatible waste streams.

  • Accumulation and Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general laboratory traffic.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Provide the EHS office with accurate information about the waste, including its composition and volume.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Data Presentation: Hazard Summary

The following table summarizes the key hazards associated with the components of this compound, which should inform its handling and disposal.

ComponentKey HazardsDisposal Considerations
Docosahexaenoic Acid (DHA) Combustible/Highly Flammable Liquid, May cause irritation to eyes, skin, and respiratory tract.Dispose of as hazardous waste through an approved waste disposal plant. Do not empty into drains. Avoid heat, sparks, and open flames.
Glycine Not classified as a hazardous substance.Sweep up solid material and place in a suitable container for disposal. Keep away from drains and surface water.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the principles of safe laboratory practice and hazardous waste management should be applied. Any experiment involving this compound should conclude with the proper segregation and disposal of all resulting waste materials as outlined above.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow A Generate Docosahexaenoyl Glycine Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B E Place waste in a designated, leak-proof, compatible container B->E C Is the waste container properly labeled and sealed? D Label container with 'Hazardous Waste' and 'this compound' C->D No F Store in a designated Satellite Accumulation Area C->F Yes D->E E->C G Contact Environmental Health & Safety (EHS) for pickup F->G H EHS transports for proper disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Docosahexaenoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Docosahexaenoyl glycine (B1666218). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment. This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and compliant disposal plans.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling Docosahexaenoyl glycine. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye Protection Chemical safety gogglesProtects against splashes of the ethanol (B145695) solution.
Hand Protection Nitrile glovesProvides protection against skin contact with the chemical and the solvent.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally requiredHandle in a well-ventilated area or a chemical fume hood to avoid inhalation of ethanol vapors.

Operational Plan: Step-by-Step Handling Procedures

This compound is supplied as a solution in ethanol and should be handled with care, considering the hazards of both the compound and the solvent.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container upright in a designated freezer at -20°C.[1]

  • Inventory: Log the compound in your chemical inventory system.

Preparation for Use
  • Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation from entering.

  • Work Area: Prepare a clean, well-ventilated work area, preferably within a chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including PPE, micropipettes, and waste containers, before handling the compound.

Handling and Use
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: As the compound is in an ethanol solution, be mindful of the flammability of the solvent. Avoid open flames and sources of ignition.

  • Avoid Contact: Do not ingest, inhale, or allow the solution to come into contact with eyes, skin, or clothing.[1]

  • Post-Handling: After handling, wash hands thoroughly.

Disposal Plan

All waste materials contaminated with this compound and its ethanol solvent must be disposed of as hazardous chemical waste.

Waste Segregation
  • Liquid Waste: Collect all unused solutions and contaminated solvents in a clearly labeled, sealed waste container designated for flammable liquid waste.

  • Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and absorbent pads in a separate, clearly labeled solid hazardous waste container.

Container Management
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name, and the solvent.

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

Final Disposal
  • Arrangement: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Experimental Protocols

Solubility and Solution Preparation

This compound is provided as a solution in ethanol. To prepare solutions in other solvents, the ethanol can be evaporated under a gentle stream of nitrogen. The compound is soluble in the following solvents:

Solvent Approximate Solubility
DMF20 mg/ml
DMSO15 mg/ml
Ethanol25 mg/ml
PBS (pH 7.2)2 mg/ml

Data sourced from Cayman Chemical product information.[1][2]

To prepare a solution in a different solvent:

  • Carefully dispense the desired volume of the ethanol stock solution into a clean vial.

  • Under a gentle stream of nitrogen gas, evaporate the ethanol until a neat oil remains.

  • Immediately add the desired volume of the new solvent (e.g., DMSO, DMF, or PBS) to the vial.

  • Vortex or sonicate briefly to ensure complete dissolution.

Aqueous solutions are not recommended for storage for more than one day.[1]

Visual Workflow for Handling and Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Docosahexaenoyl glycine
Reactant of Route 2
Reactant of Route 2
Docosahexaenoyl glycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.